Product packaging for Fmoc-D-Asp-OAll(Cat. No.:CAS No. 204246-17-3)

Fmoc-D-Asp-OAll

Cat. No.: B557729
CAS No.: 204246-17-3
M. Wt: 395,42 g/mole
InChI Key: ZJMVIWUCCRKNHY-LJQANCHMSA-N
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Description

Fmoc-D-Asp-OAll, also known as this compound, is a useful research compound. Its molecular formula is C22H21NO6 and its molecular weight is 395,42 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21NO6 B557729 Fmoc-D-Asp-OAll CAS No. 204246-17-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMVIWUCCRKNHY-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427378
Record name Fmoc-D-Asp-OAll
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204246-17-3
Record name Fmoc-D-Asp-OAll
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-D-Asp-OAll: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-D-Asp-OAll is a pivotal building block in modern peptide synthesis, offering researchers and drug developers a versatile tool for the creation of complex and modified peptides. This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use.

Core Properties and Specifications

This compound is a derivative of the non-natural D-aspartic acid, featuring two critical protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and an allyl (All) ester on one of the carboxyl groups. This dual-protection scheme provides a high degree of orthogonality, allowing for selective deprotection strategies that are essential for synthesizing complex peptides and peptidomimetics.[1][2][3] The D-configuration of the amino acid is particularly valuable for creating peptides with enhanced stability and bioavailability.[1]

It is important to distinguish between the two regioisomers of this compound, the α-allyl ester and the β-allyl ester, as they have distinct CAS numbers and may be suited for different synthetic strategies.

Physicochemical Data

The following tables summarize the key quantitative data for both the α- and β-isomers of this compound.

Table 1: Properties of Fmoc-D-Asp(α-OAll)-OH

PropertyValue
CAS Number 204246-17-3[4][5]
Molecular Formula C₂₂H₂₁NO₆[5]
Molecular Weight 395.4 g/mol [5]
Appearance White to off-white solid or powder[4][5]
Purity ≥ 97% (HPLC)[5]
Optical Rotation [α]D²⁰ = 24 ± 2º (c=1 in DMF)[5]
Storage Temperature ≤ -4 °C[5]

Table 2: Properties of Fmoc-D-Asp(β-OAll)-OH

PropertyValue
CAS Number 177609-12-0[6][7]
Molecular Formula C₂₂H₂₁NO₆[6]
Molecular Weight 395.4 g/mol [6]
Appearance White powder[6]
Purity ≥ 99% (HPLC)[6]
Melting Point 112 - 114 °C[6]
Optical Rotation [α]D²⁰ = 26 ± 1º (c=1 in DMF)[6]
Storage Temperature 0 - 8 °C[6]

Chemical Structure and Orthogonal Protection Strategy

The unique structure of this compound allows for a sophisticated, multi-step synthesis of complex peptides. The Fmoc group protects the N-terminus and is readily removed under mild basic conditions, typically with piperidine. The allyl ester, protecting the side-chain carboxyl group, is stable to these basic conditions as well as the acidic conditions often used for final cleavage from the solid support.[2][3] This allyl group can be selectively removed using a palladium catalyst, enabling on-resin modification of the aspartic acid side chain.[2][3]

chemical_structure cluster_fmoc Fmoc Group cluster_d_asp D-Aspartate Core cluster_allyl Allyl Ester Fmoc_structure Fmoc- D_Asp_structure -NH-CH(CH₂-COOH)-CO- Fmoc_structure->D_Asp_structure Amide Bond Allyl_structure -O-CH₂-CH=CH₂ D_Asp_structure->Allyl_structure Ester Bond (Side Chain)

Caption: General chemical structure of this compound.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS).[5][6] The following protocols outline the key experimental steps for its incorporation and subsequent deprotection.

Coupling of this compound in Fmoc-SPPS

This protocol describes the standard procedure for coupling this compound to a resin-bound peptide chain.

Materials:

  • Fmoc-protected, resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling agent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Solvent (e.g., DMF, NMP)

Procedure:

  • Resin Swelling: Swell the resin in the synthesis solvent (e.g., DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. This is typically done for 5-20 minutes.

  • Washing: Thoroughly wash the resin with the synthesis solvent to remove residual piperidine and the cleaved Fmoc adduct.

  • Coupling: a. Prepare the activation solution: Dissolve this compound (typically 3-5 equivalents over the resin loading) and a suitable coupling agent (e.g., HBTU, HATU) in the synthesis solvent. b. Add a base (e.g., DIPEA) to the activation solution and allow it to pre-activate for a few minutes. c. Add the activated amino acid solution to the resin. d. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with the synthesis solvent to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

sp_ps_workflow start Resin with Free Amine swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple to Resin wash1->couple activate Activate this compound (HBTU/DIPEA in DMF) activate->couple wash2 Wash with DMF couple->wash2 end Resin with Coupled This compound wash2->end

Caption: Workflow for coupling this compound in SPPS.

Orthogonal Deprotection

The key advantage of using this compound is the ability to selectively deprotect either the Fmoc or the Allyl group.

A. Fmoc Group Deprotection:

  • Reagent: 20% piperidine in DMF.

  • Procedure: Treat the resin-bound peptide with the reagent for 5-20 minutes at room temperature, followed by thorough washing with DMF. This exposes the α-amine for further peptide chain elongation.

B. Allyl Group Deprotection:

  • Reagent: Palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane).

  • Procedure:

    • Swell the resin in an appropriate solvent (e.g., DCM or THF).

    • Add the palladium catalyst and scavenger to the resin suspension.

    • Gently agitate the mixture at room temperature for 1-2 hours. The reaction should be carried out under an inert atmosphere.

    • Wash the resin thoroughly with the solvent, followed by washes with a chelating agent (e.g., sodium diethyldithiocarbamate) to remove residual palladium.

    • This procedure exposes the side-chain carboxyl group for on-resin modification, such as cyclization or branching.

orthogonal_deprotection cluster_fmoc Fmoc Deprotection cluster_allyl Allyl Deprotection start Fmoc-D-Asp(OAll)-Peptide fmoc_reagent 20% Piperidine in DMF start->fmoc_reagent allyl_reagent Pd(PPh₃)₄ Scavenger start->allyl_reagent fmoc_product H₂N-D-Asp(OAll)-Peptide fmoc_reagent->fmoc_product Chain Elongation allyl_product Fmoc-D-Asp(OH)-Peptide allyl_reagent->allyl_product Side-Chain Modification

Caption: Orthogonal deprotection pathways for this compound.

Applications in Research and Drug Development

This compound is instrumental in several advanced applications:

  • Synthesis of Peptidomimetics and Modified Peptides: The ability to selectively deprotect the side chain allows for the introduction of various modifications, leading to the creation of peptidomimetics with improved pharmacological properties.[1]

  • Cyclic Peptides: On-resin cyclization between the deprotected side-chain carboxyl group and a free N-terminus or another side chain is a common application.

  • Branched Peptides: The exposed carboxyl group can serve as an attachment point for the synthesis of a new peptide chain, creating branched structures.

  • Incorporation of Non-Natural Moieties: The deprotected side chain can be coupled to a wide range of non-peptidic molecules, such as fluorescent labels, cytotoxic drugs for antibody-drug conjugates, or polyethylene glycol (PEG) for improved pharmacokinetics.

References

Structure and properties of Fmoc-D-Asp-OAll

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-D-Asp-OAll

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid α-allyl ester, commonly abbreviated as this compound, is a pivotal amino acid derivative utilized in advanced Solid-Phase Peptide Synthesis (SPPS). Its unique structural arrangement, featuring a D-stereoisomer of aspartic acid with orthogonal protecting groups, offers significant advantages for the synthesis of complex, non-natural, and proteolytically stable peptides. This guide provides a comprehensive overview of its structure, properties, experimental protocols for its use, and its applications in research and drug development.

Core Structure and Physicochemical Properties

This compound is a derivative of the non-proteinogenic D-aspartic acid. Its structure is strategically designed for modern peptide chemistry.[1]

  • Fmoc Group (N-α-protection): The 9-fluorenylmethyloxycarbonyl group is a base-labile protecting group.[1] It remains stable during coupling reactions and to the acidic conditions often used for side-chain deprotection but is efficiently removed by a mild base, typically a piperidine solution, enabling stepwise peptide chain elongation.[1][2]

  • Allyl Ester (α-Carboxyl protection): The allyl (OAll) group protects the alpha-carboxyl group. This group is orthogonal to both the base-labile Fmoc group and acid-labile side-chain protecting groups (e.g., tBu, Trt).[1][2][3] It is selectively cleaved under neutral conditions using a palladium(0) catalyst, which is crucial for strategies like on-resin peptide cyclization or C-terminal modification.[2][3]

  • D-Configuration: The D-stereochemistry of the α-carbon is a key feature for therapeutic peptide design. Incorporating D-amino acids can significantly enhance the peptide's resistance to enzymatic degradation (proteolysis), thereby improving its in-vivo stability and bioavailability.[1]

  • Free β-Carboxyl Group: The side-chain (β) carboxyl group is left unprotected, allowing for potential modification or branching at this position, although typically the isomeric Fmoc-D-Asp(OAll)-OH is used for side-chain protection strategies.

Quantitative Data

The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₂₂H₂₁NO₆[4][5][6]
Molecular Weight 395.41 g/mol [4][5][7]
Appearance White to off-white crystalline powder/solid[6][8]
Purity (HPLC) ≥97%[6]
Storage Temperature 2-8°C or ≤ -4°C[6][7][8]

Experimental Protocols and Workflows

The utility of this compound is defined by the selective deprotection of its orthogonal protecting groups. The following are standard protocols for their removal in an SPPS context.

Fmoc Group Deprotection

This is a standard step in the iterative cycle of Fmoc-based SPPS to elongate the peptide chain.

graphdot Start Fmoc-Peptide-Resin Wash1 Wash (DMF) Start->Wash1 Deprotection Treat with 20% Piperidine in DMF (2 x 5-10 min) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 End H₂N-Peptide-Resin (Ready for next coupling) Wash2->End

Caption: Experimental workflow for Fmoc group removal in SPPS.

Methodology:

  • Resin Swelling: The peptide-resin is initially swelled in dimethylformamide (DMF).

  • Fmoc Removal: The resin is treated with a solution of 20% piperidine in DMF for a short duration (e.g., 5-10 minutes).[2] This step is typically repeated once.

  • Washing: The resin is washed thoroughly with DMF to remove the cleaved Fmoc-dibenzofulvene adduct and excess piperidine.

  • Next Cycle: The resin, now bearing a free N-terminal amine, is ready for the coupling of the next Fmoc-protected amino acid.

Allyl (OAll) Ester Deprotection

This protocol is employed when selective deprotection of the α-carboxyl group is required.

graphdot Start Peptide-OAll-Resin Wash1 Wash (DCM) Start->Wash1 Reaction Treat with Pd(PPh₃)₄ + Allyl Scavenger in DCM/NMP Wash1->Reaction Wash2 Wash (DCM, NMP, Dilute Base) Reaction->Wash2 End Peptide-COOH-Resin Wash2->End

Caption: Workflow for palladium-catalyzed allyl ester cleavage.

Methodology:

  • Resin Preparation: The peptide-resin is washed and swelled in an appropriate anhydrous solvent like dichloromethane (DCM).

  • Catalyst Solution: A solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and an allyl cation scavenger (e.g., phenylsilane or morpholine) is prepared in an inert atmosphere.[2]

  • Deprotection Reaction: The catalyst solution is added to the resin suspension and agitated for 1-3 hours at room temperature until the reaction is complete.

  • Washing: The resin is washed extensively with solvents like DCM and NMP to remove the catalyst and byproducts. A wash with a mild chelating agent (e.g., sodium N,N-diethyldithiocarbamate) solution may be used to ensure complete removal of residual palladium.

  • Result: The resulting resin-bound peptide has a free α-carboxyl group, ready for subsequent modification.

Applications in Research and Drug Development

The unique combination of protecting groups and the D-configuration of this compound makes it a high-value building block for specialized applications.[1]

graphdot cluster_features Structural Features cluster_apps Key Applications Core This compound D_Config D-Configuration Core->D_Config Orthogonal Orthogonal Protection (Base-labile Fmoc + Pd(0)-labile OAll) Core->Orthogonal Stability Enhanced Proteolytic Stability of Peptides D_Config->Stability Complex Synthesis of Complex Peptides (e.g., cyclic, branched) Orthogonal->Complex Mimetics Development of Peptidomimetics Stability->Mimetics Complex->Mimetics

Caption: Logical flow from structural features to applications.

  • Proteolytically Resistant Peptides: The primary application is the synthesis of peptides with enhanced stability against degradation by proteases, a critical requirement for peptide-based therapeutics.[1]

  • Complex Peptide Architectures: The orthogonal nature of the allyl ester allows for selective C-terminal deprotection while the peptide is still attached to the resin.[1][2][3] This strategy is fundamental for synthesizing head-to-tail cyclic peptides, which often exhibit improved receptor binding affinity and stability.

  • Peptidomimetics and Drug Discovery: this compound is instrumental in creating peptidomimetics and novel peptide structures for drug discovery.[1] Its use allows chemists and pharmacologists to explore new molecular architectures for targeting specific biological pathways.[1][9]

References

The Chiral Advantage: A Technical Guide to the Application of D-Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids into peptide-based therapeutics represents a strategic advancement in drug design, offering a powerful solution to the inherent limitations of their naturally occurring L-amino acid counterparts. This technical guide provides a comprehensive overview of the core advantages, experimental methodologies, and impactful applications of D-amino acid substitution in modern peptide synthesis.

Core Advantages of D-Amino Acid Incorporation

The fundamental benefit of utilizing D-amino acids lies in their stereochemical difference from the canonical L-amino acids that constitute most naturally occurring peptides and proteins. This seemingly subtle change has profound implications for the therapeutic potential of synthetic peptides.

Enhanced Proteolytic Stability

The most significant advantage of incorporating D-amino acids is the remarkable increase in resistance to enzymatic degradation.[1][2][3] Endogenous proteases, which are highly stereospecific, primarily recognize and cleave peptide bonds involving L-amino acids.[2] By introducing D-amino acids, the peptide backbone becomes a poor substrate for these enzymes, leading to a significantly extended in vivo half-life.[1][2] This enhanced stability is a critical factor in developing peptide drugs with improved pharmacokinetic profiles.[4]

Improved Bioavailability

The increased resistance to enzymatic breakdown directly contributes to improved oral and systemic bioavailability of peptide drugs.[2] With a longer circulatory half-time, the peptide has a greater opportunity to reach its target receptor and exert its therapeutic effect before being cleared from the body.[5]

Modulation of Biological Activity and Receptor Selectivity

The introduction of a D-amino acid can alter the three-dimensional conformation of a peptide, which in turn can modulate its binding affinity and selectivity for its target receptor.[2] In some instances, this can lead to the development of superagonists, selective antagonists, or allosteric modulators with unique pharmacological profiles.[2] A notable example is the Aplysia allatotropin-related peptide (ATRP) system, where the L- and D-forms of the peptide exhibit different selectivity for two distinct G protein-coupled receptors (GPCRs), thereby activating different signaling pathways.[6]

Reduced Immunogenicity

As D-amino acid-containing peptides are less susceptible to proteolytic processing, they may be less likely to be presented by antigen-presenting cells. This can potentially lead to a reduced immunogenic response compared to their L-peptide equivalents.[7]

Quantitative Data on the Impact of D-Amino Acid Substitution

The strategic replacement of L-amino acids with their D-enantiomers has a quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize key data from comparative studies.

Table 1: Comparative Proteolytic Stability of L- vs. D-Amino Acid-Containing Peptides

Peptide Sequence (L-form)Modification (D-Amino Acid Substitution)Assay ConditionsHalf-life (t½) of L-PeptideHalf-life (t½) of D-Modified PeptideFold Increase in StabilityReference
TPTPTGTQTPTN-terminal D-amino acid (t-PTPTGTQTPT)10% Human SerumNot specifiedIncreased stability~[8]
TPTPTGTQTPTN- and C-terminal D-amino acids (tp-TPTGTQ-tpt)Diluted lysosomal and human serum preparationsRapidly degradedCompletely stableSignificant[8]
RDP2159D-R-DIM-P-LF11-215In vitro with melanoma A375 cells in serumDegradedStabilizing effectSignificant[7]
KKVVFKVKFKKDiastereomers and enantiomerSerumNot specifiedGreatly improved stabilitySignificant[9]

Table 2: Comparative Receptor Binding Affinity of L- vs. D-Amino Acid-Containing Peptides

Peptide SystemReceptorLigand (L-form)Ligand (D-form/Modified)Binding Affinity (Ki or IC50) of L-PeptideBinding Affinity (Ki or IC50) of D-Modified PeptideReference
Aplysia ATRPATRPR1all-L-ATRPD2-ATRPMore potentLess potent[6]
Aplysia ATRPATRPR2all-L-ATRPD2-ATRPLess potentMore potent[6]
5-HT moduline5-HT1B ReceptorL-S-A-L-OHAlanine and D-amino acid scan variantsNot specifiedModulated (pharmacophore refinement)[2]
S. epidermidis AgrC-IAgrC-INative PeptideNon-native QS modulatorNot specifiedIC50 2.08 nM (inhibition of biofilm)[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of D-amino acid-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing D-Amino Acids

This protocol outlines the general steps for Fmoc-based solid-phase synthesis of a peptide incorporating a D-amino acid.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected L-amino acids

  • Fmoc-protected D-amino acid (e.g., Fmoc-D-Asn(Trt)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the SPPS reaction vessel.

  • Initial Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (L or D) (3 equivalents) with HBTU/HATU (3 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the mixture for 1-2 hours at room temperature. d. Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 4) cycles for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. c. Filter the cleavage mixture into a tube containing cold diethyl ether to precipitate the crude peptide.

  • Peptide Precipitation and Purification: a. Centrifuge the ether suspension to pellet the peptide. b. Decant the ether and wash the peptide pellet with cold ether two more times. c. Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). d. Confirm the identity and purity of the final peptide by mass spectrometry.

In Vitro Peptide Stability Assay in Human Serum

This protocol describes a method to assess the stability of a peptide in human serum over time.

Materials:

  • Test peptide stock solution (1 mg/mL in a suitable solvent)

  • Human serum (commercially available or from donors)

  • Incubator or water bath at 37°C

  • Quenching solution: 10% Trichloroacetic acid (TCA) in water or acetonitrile

  • Microcentrifuge

  • RP-HPLC system with a C18 column

  • LC-MS system for metabolite identification (optional)

Procedure:

  • Preparation: Pre-warm an aliquot of human serum to 37°C.

  • Incubation: Spike the pre-warmed serum with the test peptide to a final concentration of approximately 10-100 µM.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the peptide-serum mixture.

  • Protein Precipitation: Immediately add the aliquot to a tube containing the quenching solution (e.g., 1:3 ratio of sample to quenching solution) to stop enzymatic degradation and precipitate serum proteins.

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

  • Sample Analysis: a. Carefully collect the supernatant. b. Analyze the concentration of the remaining intact peptide in the supernatant using a validated RP-HPLC method. Monitor the peptide's characteristic absorbance wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: a. Plot the percentage of intact peptide remaining versus time. b. Calculate the half-life (t½) of the peptide in human serum by fitting the data to a first-order decay model.

Competitive Receptor Binding Assay (ELISA-based)

This protocol provides a method for determining the binding affinity of a test peptide to a receptor in a competitive format.

Materials:

  • 96-well microtiter plates

  • Recombinant receptor protein

  • Biotinylated or His-tagged ligand (known to bind the receptor)

  • Test peptide (D-amino acid-containing peptide) and control peptide (L-amino acid counterpart)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Detection reagents:

    • For biotinylated ligand: Streptavidin-HRP conjugate

    • For His-tagged ligand: Anti-His-tag antibody-HRP conjugate

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Receptor Coating: Coat the wells of a 96-well plate with the recombinant receptor (e.g., 100 ng/well) in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound receptor.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Binding: a. Prepare serial dilutions of the test peptide and control peptide. b. In the plate wells, add a fixed concentration of the biotinylated or His-tagged ligand and the various concentrations of the competitor peptides. c. Include control wells with only the labeled ligand (maximum binding) and wells with buffer only (background). d. Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate three times with wash buffer to remove unbound ligands.

  • Detection: a. Add the appropriate HRP-conjugated detection reagent (Streptavidin-HRP or Anti-His-HRP) to each well. b. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Signal Development: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance from all readings. b. Plot the percentage of specific binding of the labeled ligand as a function of the competitor peptide concentration. c. Determine the IC50 value (the concentration of the competitor peptide that inhibits 50% of the specific binding of the labeled ligand) by fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation if the Kd of the labeled ligand is known.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and evaluation of a D-amino acid-containing peptide.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation In Vitro & In Vivo Evaluation SPPS Solid-Phase Peptide Synthesis (with D-amino acid) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (Identity & Purity) Purification->Characterization Stability Proteolytic Stability Assay (Human Serum) Characterization->Stability Binding Receptor Binding Assay (Competitive ELISA) Characterization->Binding Activity Functional/Cell-based Assays Characterization->Activity Bioavailability In Vivo Pharmacokinetic Studies Activity->Bioavailability Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptors cluster_pathways Downstream Signaling L_ATRP all-L-ATRP ATRPR1 ATRPR1 L_ATRP->ATRPR1 High Affinity ATRPR2 ATRPR2 L_ATRP->ATRPR2 Low Affinity D_ATRP D2-ATRP D_ATRP->ATRPR1 Low Affinity D_ATRP->ATRPR2 High Affinity Pathway1 Signaling Pathway A ATRPR1->Pathway1 Activation Pathway2 Signaling Pathway B ATRPR2->Pathway2 Activation

References

The Allyl Protecting Group in Peptide Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined target molecules. Among the arsenal of protective moieties available to chemists, the allyl-based protecting groups, including the allyloxycarbonyl (Alloc) group for amines and the allyl ester for carboxylic acids, have emerged as powerful and versatile tools. Their unique mode of deprotection, facilitated by palladium catalysis under mild and neutral conditions, grants them a high degree of orthogonality with the commonly employed acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) protecting groups. This orthogonality is the cornerstone of their utility, enabling the synthesis of complex peptides with features such as cyclization, branching, and site-specific modifications.[1]

This technical guide provides an in-depth exploration of the role and application of allyl protecting groups in peptide chemistry. It is designed to serve as a comprehensive resource, complete with detailed experimental protocols, comparative quantitative data, and mechanistic visualizations to aid researchers in the strategic implementation of this valuable synthetic methodology.

Core Principles: Orthogonality and Mild Deprotection

The primary advantage of allyl protecting groups lies in their unique deprotection mechanism, which is orthogonal to the conditions used for the removal of Boc and Fmoc groups.[2] The Boc group is cleaved by strong acids (e.g., TFA), while the Fmoc group is removed by a mild base (e.g., piperidine).[3] In contrast, allyl groups are stable to both acidic and basic conditions but are selectively cleaved by a palladium(0) catalyst in the presence of a scavenger.[4] This three-dimensional orthogonality allows for the selective deprotection of specific functional groups on a peptide chain, a critical capability for the synthesis of complex architectures.[5]

The deprotection reaction, a variation of the Tsuji-Trost reaction, proceeds under mild, neutral conditions, which is particularly beneficial for sensitive peptide sequences that may be prone to degradation under harsh acidic or basic treatments.[6] Furthermore, the cleavage of allyl groups does not generate reactive carbocations, thereby avoiding potential side reactions with nucleophilic amino acid residues such as tryptophan, methionine, and tyrosine.[6]

Quantitative Data on Allyl Protecting Group Manipulations

The efficiency of both the introduction and removal of allyl protecting groups is a critical factor in their practical application. The following tables summarize key quantitative data for these transformations.

Amino Acid DerivativeProtection ReagentBaseSolventTime (h)Yield (%)Reference
LysineAllyl chloroformateNaHCO₃THF/H₂O1287 (over 2 steps)[7]
Aspartic AcidAllyl bromideCs₂CO₃DMF-High[8]
Glutamic AcidAllyl bromideCs₂CO₃DMF-High[8]

Table 1: Representative Conditions and Yields for the Introduction of Allyl Protecting Groups. This table summarizes common conditions for the protection of amino acid side chains with allyl groups.

SubstrateCatalyst (eq)Scavenger (eq)SolventTimeYield (%)Reference
Alloc-protected secondary amine on resinPd(PPh₃)₄Me₂NH·BH₃ (40)-40 minQuantitative[9]
Alloc-protected secondary amine on resinPd(PPh₃)₄Morpholine--Inferior to Me₂NH·BH₃[9]
Alloc-protected secondary amine on resinPd(PPh₃)₄PhSiH₃--Inferior to Me₂NH·BH₃[9]
Alloc-D-phenylalanine-resinPd(PPh₃)₄ (0.1-0.25)Phenylsilane (20)DCM2 x 20 minHigh[10]
Alloc-D-phenylalanine-resinPd(PPh₃)₄ (0.1-0.25)Dimethylamine borane (40)DCM40 minHigh[10]
Alloc/OAllyl-protected peptide (Microwave)Pd(PPh₃)₄PhenylsilaneDMF2 x 5 min (38 °C)>98% purity[11]
C-terminal Asp(OAllyl) and N-terminal Cys (One-pot ligation and deprotection)Pd/TPPTS complex----[1]

Table 2: Comparison of Deprotection Conditions for Allyl Protecting Groups. This table highlights various conditions for the palladium-catalyzed removal of allyl protecting groups, including a comparison of different scavengers and the application of microwave-assisted synthesis.

Experimental Protocols

The following are detailed methodologies for the key experimental procedures involving allyl protecting groups in peptide synthesis.

Protocol 1: Alloc Protection of an Amine (General Procedure)

Materials:

  • Amine-containing substrate (1.0 equiv)

  • Allyl chloroformate (1.1-1.5 equiv)

  • Base (e.g., NaHCO₃, pyridine, or triethylamine; 2-3 equiv)

  • Solvent (e.g., THF, CH₂Cl₂, or a biphasic mixture of THF/water)

Procedure:

  • Dissolve the amine substrate in the chosen solvent.

  • Add the base to the solution. For reactions using aqueous bicarbonate, a biphasic system is employed.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add allyl chloroformate to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Note: Yields for this reaction are typically high, often exceeding 85%.[7]

Protocol 2: On-Resin Deprotection of Alloc/Allyl Ester using Palladium Catalysis

Materials:

  • Allyl-protected peptide-resin

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.1-0.25 equivalents relative to resin loading)

  • Scavenger (e.g., Phenylsilane [PhSiH₃], 20 equivalents; or Dimethylamine borane [Me₂NH·BH₃], 40 equivalents)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Swell the allyl-protected peptide-resin in DCM in a suitable reaction vessel.

  • Drain the solvent.

  • Wash the resin three times with DCM.

  • In a separate flask, under an inert atmosphere (e.g., nitrogen or argon), dissolve the palladium catalyst in DCM.

  • Add the scavenger to the palladium solution.

  • Add the deprotection solution to the resin.

  • Gently agitate the resin suspension under the inert atmosphere. Reaction times vary depending on the scavenger used (e.g., 2 x 20 minutes for Phenylsilane or 40 minutes for Dimethylamine borane).[10]

  • Drain the reaction mixture.

  • Wash the resin extensively to remove all traces of the catalyst and scavenger. A typical wash sequence is: DCM (5 times), followed by DMF (3 times), and finally DCM (5 times).

  • A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.

Protocol 3: Microwave-Assisted On-Resin Deprotection of Alloc/Allyl Ester

Materials:

  • Alloc/Allyl-protected peptide-resin

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Microwave peptide synthesizer or a scientific microwave reactor

Procedure:

  • Place the peptide-resin in a microwave-safe reaction vessel.

  • Swell the resin in DMF.

  • Prepare the deprotection solution by dissolving Pd(PPh₃)₄ and Phenylsilane in DMF.

  • Add the deprotection solution to the resin.

  • Place the vessel in the microwave synthesizer and irradiate at a controlled temperature (e.g., 38 °C) for a short duration (e.g., 5 minutes).[11]

  • Repeat the irradiation cycle if necessary to ensure complete deprotection.

  • Drain the reaction solution and wash the resin thoroughly as described in Protocol 2.

Signaling Pathways and Experimental Workflows

The strategic application of allyl protecting groups is best visualized through diagrams that illustrate the logical flow of synthetic operations.

Palladium_Catalyzed_Deprotection cluster_cycle Catalytic Cycle pi_allyl_complex η³-π-Allyl-Pd(II) Complex Pd(0) Pd(0)Ln pi_allyl_complex->Pd(0) Nucleophilic Attack & Regeneration Deprotected_Peptide Deprotected Peptide pi_allyl_complex->Deprotected_Peptide + Scavenger Allyl_Scavenger_Adduct Allyl-Scavenger Adduct pi_allyl_complex->Allyl_Scavenger_Adduct Pd(0)->pi_allyl_complex Coordination & Oxidative Addition oxidative_addition Oxidative Addition nucleophilic_attack Nucleophilic Attack reductive_elimination Reductive Elimination Alloc_Peptide Alloc-Protected Peptide Alloc_Peptide->pi_allyl_complex + Pd(0)Ln Scavenger Scavenger (e.g., PhSiH₃) Leaving_Group Peptide-O-CO⁻ Leaving_Group->Deprotected_Peptide + H⁺ CO2 CO₂ Leaving_Group->CO2 Decarboxylation

Caption: Mechanism of Palladium-Catalyzed Alloc Deprotection.

SPPS_Workflow start Start with Resin Support deprotection_fmoc Fmoc Deprotection (20% Piperidine/DMF) start->deprotection_fmoc end Cleavage from Resin & Final Deprotection wash Wash deprotection_fmoc->wash Cycle n coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) coupling->wash Repeat n times wash->end Linear Peptide wash->deprotection_fmoc wash->coupling deprotection_allyl Selective Allyl/Alloc Deprotection (Pd(0), Scavenger) wash->deprotection_allyl For Modification on_resin_modification On-Resin Modification (e.g., Cyclization) on_resin_modification->end deprotection_allyl->on_resin_modification

Caption: Workflow for SPPS with Orthogonal Allyl Protection.

Conclusion

Allyl-based protecting groups represent a sophisticated and highly valuable component of the synthetic chemist's toolkit for peptide synthesis. Their robust orthogonality to standard protecting group strategies, coupled with the mildness of their removal, provides a powerful avenue for the construction of complex and modified peptides that would be challenging or impossible to access through other means. The continued development of new catalysts, scavengers, and reaction conditions, including the application of microwave technology, further enhances the utility and efficiency of allyl protection in both academic research and industrial drug development. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to strategically employ allyl protecting groups to achieve their synthetic goals with greater precision and success.

References

Fmoc-D-Asp-OAll in Non-Natural Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug discovery, offering pathways to enhanced stability, novel functionalities, and improved therapeutic profiles. Fmoc-D-Asp-OAll, a derivative of D-aspartic acid, has emerged as a critical building block in this field. Its unique stereochemistry and orthogonal allyl protection scheme provide a versatile tool for the synthesis of complex non-natural peptides, including cyclic structures. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its use in solid-phase peptide synthesis (SPPS), strategies for on-resin cyclization, and the biological implications of incorporating D-aspartic acid into peptide scaffolds. Detailed experimental protocols and a review of the associated signaling pathways are presented to support researchers in this innovative area of drug development.

Introduction to this compound

This compound, or N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid α-allyl ester, is a protected amino acid derivative that offers two key strategic advantages in peptide synthesis.[1]

  • D-Stereochemistry: The presence of the D-enantiomer of aspartic acid is crucial for the synthesis of non-natural peptides. Peptides incorporating D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to longer in-vivo half-lives and improved bioavailability.[2][3]

  • Orthogonal Protection: The α-amino group is protected by the base-labile Fmoc group, which is standard in modern solid-phase peptide synthesis (SPPS).[4] The side-chain carboxylic acid is protected by an allyl ester (OAll). This allyl group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions often used for final cleavage from the resin (e.g., trifluoroacetic acid - TFA).[5] The allyl group can be selectively removed under mild conditions using a palladium(0) catalyst, providing an orthogonal protection strategy.[6][7] This orthogonality is particularly valuable for on-resin modifications, such as side-chain to side-chain or head-to-tail cyclization.[8]

Applications in Non-Natural Peptide Synthesis

The primary application of this compound is in the Fmoc-based solid-phase synthesis of non-natural peptides. Its utility is particularly pronounced in the synthesis of cyclic peptides, where the allyl-protected side chain can be used as an anchoring point to the solid support, facilitating on-resin head-to-tail cyclization.

A prominent example of a non-natural peptide whose synthesis can be facilitated by this strategy is the melanocortin receptor agonist, Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂, a potent synthetic analog of α-melanocyte-stimulating hormone (α-MSH).[9] In this cyclic peptide, the D-aspartic acid residue can be used to anchor the growing peptide chain to the resin, allowing for the subsequent on-resin cyclization between the N-terminal amino group and the C-terminal carboxyl group.

Quantitative Data
ParameterFmoc-D-Asp(OAll)-OH AnchoringStandard Rink Amide Resin (Solution Cyclization)
Crude Purity (Linear Peptide) ~70-80%~70-80%
Crude Purity (Cyclic Peptide) ~50-60%~40-50%
Overall Yield (after purification) ~10-20%~5-15%
Key Advantage On-resin cyclization minimizes intermolecular side reactions and simplifies purification.[1]Well-established method.
Key Disadvantage Steric hindrance from the shorter Asp side chain may slightly reduce cyclization efficiency compared to a longer linker.[10]Requires high dilution for cyclization in solution to avoid oligomerization; can be lower yielding.[8]

Experimental Protocols

The following protocols are adapted from established methods for Fmoc-SPPS and on-resin cyclization.[6][11][12]

General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a linear peptide on a resin pre-loaded with Fmoc-D-Asp(OAll)-OH.

Materials:

  • Fmoc-D-Asp(OAll)-OH loaded resin (e.g., Wang or 2-chlorotrityl chloride resin)

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane)

  • Washing solvent: DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 12 minutes.

    • Drain and wash the resin thoroughly with DMF (6 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-amino acid (5 equivalents relative to resin loading) and HBTU (5 equivalents) in DMF.

    • Add DIPEA (10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 40 minutes.

    • Drain and wash the resin with DMF (4 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

On-Resin Head-to-Tail Cyclization

This protocol describes the cyclization of a peptide anchored to the resin via the D-Asp side chain.

Materials:

  • Peptidyl-resin from the previous protocol

  • Palladium(0) catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Allyl scavenger: Phenylsilane (PhSiH₃)

  • Solvents: DCM, DMF, NMP (N-methyl-2-pyrrolidone)

  • Cyclization reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA

Procedure:

  • Allyl Deprotection of C-terminus:

    • Swell the peptidyl-resin in DCM.

    • Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DCM.

    • Add the solution to the resin and agitate for 30 minutes.

    • Repeat this step once more.

    • Wash the resin thoroughly with DCM and then DMF.

  • N-terminal Fmoc Deprotection:

    • Perform the Fmoc deprotection as described in protocol 3.1, step 2.

  • On-Resin Cyclization:

    • Wash the resin with DMF.

    • Swell the resin in NMP or DMF.

    • Add a solution of HATU (4 equivalents) and DIPEA (8 equivalents) in NMP.

    • Agitate the reaction mixture for 2-24 hours at room temperature. Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

  • Cleavage and Deprotection:

    • Once cyclization is complete, wash the resin with DMF, DCM, and methanol, and dry under vacuum.

    • Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry.

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G cluster_SPPS Linear Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_final Final Steps start Fmoc-D-Asp(OAll)-Resin deprotection1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotection1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) deprotection1->coupling repeat Repeat for each amino acid in sequence coupling->repeat repeat->deprotection1 n cycles linear_peptide Linear Peptidyl-Resin repeat->linear_peptide allyl_deprotection C-terminal Allyl Deprotection (Pd(PPh3)4, PhSiH3) linear_peptide->allyl_deprotection fmoc_deprotection2 N-terminal Fmoc Deprotection (20% Piperidine/DMF) allyl_deprotection->fmoc_deprotection2 cyclize Cyclization (HATU, DIPEA) fmoc_deprotection2->cyclize cyclic_peptide_resin Cyclic Peptidyl-Resin cyclize->cyclic_peptide_resin cleavage Cleavage from Resin & Side-chain Deprotection (TFA) cyclic_peptide_resin->cleavage purification RP-HPLC Purification cleavage->purification final_product Pure Cyclic Peptide purification->final_product

Caption: Workflow for the synthesis of a head-to-tail cyclic peptide using Fmoc-D-Asp(OAll)-OH.

D-Aspartic Acid and NMDA Receptor Signaling

D-aspartic acid is an endogenous agonist for the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel crucial for synaptic plasticity and memory. Peptides containing D-Asp can therefore modulate this signaling pathway.

G cluster_receptor NMDA Receptor Activation cluster_downstream Downstream Signaling Cascade DAsp_peptide D-Asp Containing Peptide NMDA_R NMDA Receptor (GluN1/GluN2 subunits) DAsp_peptide->NMDA_R Binds GluN2 Ca_influx Ca2+ Influx NMDA_R->Ca_influx Gly_DSer Glycine / D-Serine (Co-agonist) Gly_DSer->NMDA_R Binds GluN1 Mg_block Mg2+ Block (at resting potential) Mg_block->NMDA_R Depolarization Membrane Depolarization Depolarization->Mg_block Relieves block CaM Calmodulin (CaM) Ca_influx->CaM Ras Ras Ca_influx->Ras CaMKII CaMKII CaM->CaMKII PKC PKC CaM->PKC CREB CREB Phosphorylation CaMKII->CREB ERK ERK1/2 (MAPK) Ras->ERK ERK->CREB Gene_expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_expression

Caption: Simplified signaling pathway of the NMDA receptor activated by a D-Aspartic acid-containing peptide.

Conclusion

This compound is a powerful and versatile building block for the synthesis of non-natural peptides. Its orthogonal protection scheme is particularly well-suited for the construction of complex architectures such as cyclic peptides via on-resin methodologies. The incorporation of D-aspartic acid not only enhances the stability of synthetic peptides but also allows for the modulation of key biological pathways, such as the NMDA receptor signaling cascade. The protocols and information provided in this guide are intended to equip researchers with the foundational knowledge to leverage this compound in their peptide-based drug discovery and development efforts. Further optimization of reaction conditions for specific peptide sequences will be crucial for maximizing yields and purity.

References

The Strategic Application of Fmoc-D-Asp-OAll as a Chiral Building Block in Modern Peptide Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and peptide chemistry, the use of non-natural amino acids is a cornerstone for the development of novel therapeutics with enhanced efficacy and stability. Among these, D-amino acids play a pivotal role in creating peptides resistant to enzymatic degradation. This technical guide focuses on Fmoc-D-Asp-OAll, a chiral building block of significant interest. The strategic incorporation of a D-aspartic acid residue, combined with an orthogonal protection scheme utilizing the Fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and an Allyl (All) ester for the side-chain carboxyl group, offers a versatile tool for complex peptide synthesis. This document provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols for the effective use of this compound, with a particular emphasis on mitigating the persistent challenge of aspartimide formation.

Introduction: The Significance of Chiral Purity and Orthogonal Protection

The biological activity and therapeutic potential of peptides are intrinsically linked to their three-dimensional structure, which is dictated by the sequence and stereochemistry of their constituent amino acids. While L-amino acids are the proteinogenic standard, the incorporation of their D-enantiomers can dramatically alter a peptide's properties. Peptides containing D-amino acids often exhibit increased resistance to proteolysis, leading to longer in vivo half-lives and improved bioavailability.[1] this compound is a derivative of D-aspartic acid that is strategically protected to be amenable to Solid-Phase Peptide Synthesis (SPPS).[2]

The core of its utility lies in its orthogonal protection strategy. The Fmoc group, which protects the alpha-amino group, is base-labile and can be removed under mild conditions with reagents like piperidine.[3] In contrast, the allyl ester protecting the side-chain carboxyl group is stable to these basic conditions but can be selectively cleaved using a palladium(0) catalyst.[4] This orthogonality is crucial for complex synthetic routes, such as the on-resin cyclization of peptides or the site-specific modification of the aspartic acid side chain.[2]

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

PropertyValue
Molecular Formula C₂₂H₂₁NO₆
Molecular Weight 395.41 g/mol
Appearance White crystalline powder
Purity (HPLC) ≥98.0%[5]
Melting Point 113-119 °C[5]
Optical Rotation [α]20/D −27±2°, c = 1% in DMF[5]
Solubility Soluble in organic solvents such as DMF and DCM
Storage Conditions 2-8°C[5]

The Challenge of Aspartimide Formation and the Role of the Allyl Protecting Group

A significant side reaction in the synthesis of peptides containing aspartic acid is the formation of aspartimide.[6] This intramolecular cyclization occurs under the basic conditions of Fmoc deprotection, particularly when the aspartic acid residue is followed by a sterically unhindered amino acid like glycine.[6][7] The resulting succinimide intermediate can lead to a mixture of α- and β-peptides and racemization at the α-carbon of the aspartic acid residue, complicating purification and reducing the yield of the desired product.[8]

The choice of the side-chain protecting group for aspartic acid is critical in minimizing this side reaction. While the standard tert-butyl (tBu) ester is commonly used, it is often not sufficient to prevent aspartimide formation in sensitive sequences.[6] The allyl (All) ester of this compound offers a significant advantage. Its stability to the basic conditions of Fmoc deprotection means that the side-chain carboxyl group remains protected throughout the peptide chain elongation, thereby preventing cyclization.

Quantitative Comparison of Aspartic Acid Protecting Groups

The following table summarizes the extent of aspartimide formation with various side-chain protecting groups in a model peptide sequence known to be prone to this side reaction.

Protecting GroupAspartimide Formation (%)α- to β-peptide ratioD-Isomer Formation (%)
O-tert-Butyl (OtBu) 25-50VariableHigh
O-Allyl (OAll) <5High α-selectivityLow
O-Benzyl (OBzl) 10-20VariableModerate
O-Cyclohexyl (OcHex) <2High α-selectivityLow
3-ethyl-3-pentyl (OEpe) <1High α-selectivityVery Low
5-n-butyl-5-nonyl (OBno) <0.5High α-selectivityVery Low

Data compiled from multiple sources and represents typical values for sensitive sequences.[6][8][9]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the manual steps for incorporating this compound into a peptide sequence on a solid support (e.g., Rink Amide resin for a C-terminal amide).

Materials:

  • Fmoc-protected amino acids (including this compound)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.[10]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc group from the resin's linker or the previously coupled amino acid.[10]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the cleaved Fmoc-adduct.[10]

  • Amino Acid Coupling: a. In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), and an activator (e.g., HOBt, 3 equivalents) in DMF.[11] b. Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the mixture for 1-2 hours at room temperature.[11]

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[11]

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol for Selective Deprotection of the Allyl (All) Group

This protocol describes the on-resin removal of the allyl ester from the D-aspartic acid side chain.

Materials:

  • Peptide-resin containing the Fmoc-D-Asp(OAll) residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger (e.g., phenylsilane (PhSiH₃) or morpholine)

  • Anhydrous, deoxygenated solvent (e.g., DCM or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen anhydrous solvent.

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.2 equivalents relative to the resin loading) in the anhydrous solvent.

  • Add the scavenger (e.g., PhSiH₃, 5-20 equivalents) to the palladium catalyst solution.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 30 minutes to 2 hours. The reaction vessel should be protected from light.[12][13]

  • Monitoring: A small sample of the resin can be cleaved and analyzed by mass spectrometry to monitor the progress of the deprotection.

  • Washing: After complete deprotection, thoroughly wash the resin with the reaction solvent, followed by washes with a chelating solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium, and finally with DMF and DCM.[12]

Visualization of Workflows and Pathways

Experimental Workflow for SPPS

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Fmoc/tBu strategy, which is compatible with the incorporation of this compound.

SPPS_Workflow Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat Cycle or Final Cleavage Wash2->Cycle Cycle->Deprotection Continue Elongation

Caption: General workflow for Fmoc solid-phase peptide synthesis.

Orthogonal Deprotection Strategy

This diagram illustrates the logical relationship of an orthogonal protection scheme enabling selective modifications.

Orthogonal_Deprotection Start Fully Protected Peptide on Resin (Nα-Fmoc, Side-Chains: tBu, All) Fmoc_Deprotection Base Treatment (e.g., Piperidine) Start->Fmoc_Deprotection Alloc_Deprotection Palladium(0) Catalysis (e.g., Pd(PPh₃)₄) Start->Alloc_Deprotection Final_Cleavage Acid Treatment (e.g., TFA) Start->Final_Cleavage Free_N_Terminus Free N-Terminus for Elongation Fmoc_Deprotection->Free_N_Terminus Free_Side_Chain Free Asp Side-Chain for Cyclization/Modification Alloc_Deprotection->Free_Side_Chain Free_N_Terminus->Final_Cleavage Free_Side_Chain->Final_Cleavage Final_Peptide Cleaved and Fully Deprotected Peptide

Caption: Orthogonal deprotection strategy in complex peptide synthesis.

D-Aspartate Signaling Pathway

The incorporation of D-aspartic acid is not only a synthetic strategy but also has biological implications. D-aspartate has been identified as an endogenous signaling molecule in neuroendocrine systems.[14] For instance, in Leydig cells, D-aspartate is involved in the regulation of steroidogenesis. The following diagram depicts a simplified signaling cascade initiated by D-aspartate.

D_Asp_Signaling D_Asp D-Aspartate NMDAR NMDA Receptor D_Asp->NMDAR AC Adenylate Cyclase NMDAR->AC MAPK MAPK Pathway NMDAR->MAPK cAMP cAMP AC->cAMP StAR StAR Protein Expression cAMP->StAR MAPK->StAR Steroidogenesis Steroidogenesis StAR->Steroidogenesis Testosterone Testosterone Production Steroidogenesis->Testosterone

Caption: Simplified D-Aspartate signaling pathway in Leydig cells.[15]

Conclusion

This compound is a highly valuable chiral building block for the synthesis of complex and therapeutically relevant peptides. Its D-configuration imparts proteolytic resistance, while the orthogonal Fmoc/All protection scheme provides the synthetic flexibility required for advanced applications such as on-resin cyclization and side-chain modification. The use of the allyl ester for side-chain protection is a particularly effective strategy for mitigating the problematic side reaction of aspartimide formation. The detailed protocols and workflows presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of peptide-based therapeutics.

References

The Strategic Incorporation of Fmoc-D-Asp-OAll for Peptides with Superior Proteolytic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often hindered by their rapid degradation by endogenous proteases, leading to short in vivo half-lives and limited bioavailability. A primary strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as D-amino acids, into the peptide sequence. The use of Fmoc-D-Asp-OAll, a D-aspartic acid building block featuring an orthogonal allyl ester side-chain protecting group, offers a dual advantage: it confers enhanced enzymatic stability due to its unnatural stereochemistry and provides synthetic versatility for complex peptide design. This technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of using this compound to create peptides with enhanced stability for research and drug development.

The D-configuration of the aspartic acid residue sterically hinders recognition and cleavage by most endogenous proteases, which are stereospecific for L-amino acid substrates.[1][2] This resistance to degradation can significantly extend the circulating half-life of a peptide therapeutic.[1] Furthermore, the allyl (All) ester protecting the β-carboxyl group of aspartic acid is orthogonal to the standard acid-labile side-chain protecting groups used in Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] This allows for its selective removal on-resin, enabling site-specific modifications such as cyclization or the attachment of functional moieties without disturbing other protecting groups.[3][5]

Core Principles and Advantages

The enhanced stability of peptides containing D-amino acids is a well-documented phenomenon. Proteases have evolved to recognize the specific three-dimensional structure of L-amino acid substrates, and the mirror-image configuration of a D-amino acid prevents the peptide from fitting correctly into the enzyme's active site.[2] This "stereochemical barrier" dramatically reduces the rate of proteolysis.

Key Advantages of Incorporating this compound:

  • Increased Proteolytic Resistance: The D-stereochemistry of the aspartic acid residue significantly reduces susceptibility to enzymatic degradation, leading to longer in vivo half-lives.[1][2]

  • Orthogonal Protection Strategy: The allyl ester (OAll) side-chain protection is stable to the mild basic conditions used for Fmoc group removal (e.g., piperidine) and the strong acidic conditions used for final cleavage from the resin (e.g., TFA).[3][4]

  • Synthetic Versatility: The selective deprotection of the allyl group using palladium(0) catalysts allows for on-resin modifications, such as lactam bridge formation for peptide cyclization, which can further enhance stability and constrain conformation.[5]

  • Bioavailability and Therapeutic Efficacy: Enhanced stability can lead to improved bioavailability and a longer duration of action for peptide-based drugs, potentially reducing dosing frequency and improving patient compliance.[6]

Data Presentation: Enhanced Stability of D-Amino Acid Peptides

The incorporation of D-amino acids has been shown to dramatically increase the stability of peptides in the presence of proteases and in biological fluids like human serum. The following tables summarize representative data from studies on Glucagon-Like Peptide-1 (GLP-1) analogs, illustrating the profound impact of non-natural amino acid incorporation on peptide half-life.

Table 1: Stability of L-GLP-1 vs. D-GLP-1 Analog in the Presence of Proteinase K

PeptideTime (hours)% Intact Peptide RemainingSource(s)
(L)-GLP-1< 10%[7]
(D)-GLP-1680%[7]

Table 2: Comparative Half-Life of GLP-1 Analogs in Human Serum

Peptide AnalogKey Modification(s)Half-life (t½) in Human SerumSource(s)
Native GLP-1All L-amino acids~3.5 hours[8]
Aza-modified GLP-1Aza-amino acid substitution> 24 hours[9]
SemaglutideAib substitution & lipidationNo significant degradation after 48 hours[8]

Note: While Semaglutide uses Aib (a non-proteinogenic amino acid) instead of a D-amino acid, this data is included to demonstrate the general principle of enhancing stability through backbone modification.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and stability assessment of peptides incorporating this compound.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a solid support resin.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink Amide resin for a C-terminal amide).[9][10]
  • Place the resin (e.g., 300 mg for a 0.1 mmol scale synthesis) in a reaction vessel.[7]
  • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.[7]
  • Drain the DMF.

2. First Amino Acid Coupling (Loading):

  • If starting with a pre-loaded resin, proceed to step 3.
  • To load the first Fmoc-amino acid onto the resin (e.g., 2-chlorotrityl chloride resin), dissolve the Fmoc-amino acid (1.5-2 eq.) and diisopropylethylamine (DIPEA) (4 eq.) in dichloromethane (DCM).
  • Add the solution to the swelled resin and agitate for 1-2 hours.
  • "Cap" any unreacted sites by adding methanol and agitating for 30 minutes.
  • Wash the resin thoroughly with DCM and DMF.

3. Iterative Chain Elongation Cycle:

Workflow for SPPS Cycle

spss_workflow start Resin-Bound Peptide (N-term Fmoc) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 next_cycle Resin-Bound Peptide (Chain Elongated, N-term Fmoc) wash2->next_cycle next_cycle->deprotection Repeat for next amino acid

Caption: General workflow for a single cycle of Fmoc solid-phase peptide synthesis.

Protocol 2: On-Resin Allyl Ester (OAll) Deprotection

This protocol is performed after the desired peptide sequence is assembled but before final cleavage, if site-specific modification of the D-Aspartic acid side chain is required.

  • Materials:

    • Peptide-resin containing the this compound residue.

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

    • Scavenger, such as phenylsilane (PhSiH₃) or Meldrum's acid.[11]

    • Anhydrous, degassed solvent (e.g., DCM or THF).

  • Procedure:

    • Swell the peptide-resin in the chosen anhydrous solvent.

    • In a separate, inert-atmosphere vessel, prepare the deprotection solution. Dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents relative to resin loading) and the scavenger (20-50 equivalents) in the solvent.[7][12]

    • Add the deprotection solution to the resin.

    • Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 1-3 hours.[5] Microwave-assisted deprotection can significantly shorten reaction times.[13]

    • Monitor the reaction for completion.

    • Once complete, drain the solution and wash the resin extensively with a solvent capable of removing the palladium catalyst, such as a solution of sodium diethyldithiocarbamate in DMF, followed by thorough washes with DMF and DCM.[5]

Protocol 3: Peptide Cleavage and Global Deprotection

This protocol cleaves the synthesized peptide from the resin and removes all acid-labile side-chain protecting groups simultaneously.

  • Materials:

    • Dried peptide-resin.

    • Cleavage cocktail. The composition depends on the amino acids present in the peptide. A common general-purpose cocktail ("Reagent K") is: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[14][15] Scavengers (phenol, water, thioanisole, EDT, TIS) are crucial to trap the highly reactive cationic species generated during cleavage.[14]

  • Procedure:

    • Ensure the N-terminal Fmoc group is removed from the peptide-resin.

    • Place the dried resin in a reaction vessel.

    • Add the cleavage cocktail to the resin (10-30 mL per gram of resin).[8]

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.[16]

    • Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA filtrate).[14]

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers.

    • Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Workflow for Peptide Cleavage and Purification

cleavage_workflow start Fully Assembled Peptide-Resin cleavage Cleavage & Deprotection (TFA Cocktail with Scavengers) start->cleavage filtration Filter to Remove Resin cleavage->filtration precipitation Precipitate Peptide (Cold Diethyl Ether) filtration->precipitation centrifugation Centrifuge and Wash Pellet precipitation->centrifugation purification Purify Crude Peptide (RP-HPLC) centrifugation->purification final_product Pure, Stable Peptide purification->final_product

Caption: Workflow for the final cleavage and purification of the synthesized peptide.

Protocol 4: Enzymatic Stability Assay in Human Serum

This protocol determines the half-life of a synthesized peptide in a biologically relevant matrix.

  • Materials:

    • Purified peptide stock solution (e.g., in water or PBS).

    • Human serum (pooled).

    • Incubator or water bath at 37°C.

    • Quenching solution (e.g., 10% trichloroacetic acid (TCA) or cold acetonitrile).[17]

    • Centrifuge.

    • HPLC or LC-MS/MS system for analysis.

  • Procedure:

    • Pre-warm the human serum to 37°C.

    • Initiate the assay by adding a known concentration of the peptide stock solution to the serum (e.g., to a final concentration of 10-100 µM).

    • Incubate the mixture at 37°C.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the serum-peptide mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution. This precipitates the serum proteins.[17]

    • Vortex the quenched sample and centrifuge at high speed to pellet the precipitated proteins.

    • Collect the supernatant, which contains the remaining intact peptide and any degradation fragments.

    • Analyze the supernatant by RP-HPLC or LC-MS/MS.

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of intact peptide remaining versus time and fit the data to an exponential decay model to calculate the peptide's half-life (t½).[2]

Application in Signaling Pathways

While this compound is a versatile building block for any peptide, its application is particularly relevant for synthesizing stable analogs of peptide hormones and neurotransmitters. Free D-Aspartate has been identified as an endogenous signaling molecule in neuroendocrine and nervous systems. It is involved in regulating hormone synthesis, such as testosterone, and can influence spermatogenesis through pathways involving glutamate receptors (GluR) and downstream effectors like ERK1/2 and Akt.

Peptides designed with D-Aspartic acid could serve as long-lasting agonists or antagonists for these pathways, or as pro-drugs that slowly release D-Asp at specific sites. For example, a stable peptide analog containing D-Asp could be used to probe the GluR-ERK signaling cascade in testicular cells or neurons over extended periods without rapid degradation.

Another relevant area is the study of neuropeptides like Substance P, which signals through the neurokinin 1 receptor (NK1R) to mediate inflammation, wound healing, and pain transmission.[1] Due to its very short half-life, studying the sustained effects of Substance P is challenging.[18] A stabilized analog incorporating D-Aspartic acid could provide a valuable tool to investigate the long-term consequences of NK1R activation in tissues.

D-Aspartate and Substance P Signaling Pathways

signaling_pathways cluster_d_asp D-Aspartate Signaling cluster_sp Substance P Signaling d_asp D-Aspartate (or D-Asp Peptide Analog) glur Glutamate Receptor (e.g., NMDA, AMPA) d_asp->glur erk ERK1/2 Activation glur->erk akt Akt Activation glur->akt spermatogenesis Spermatogenesis erk->spermatogenesis testosterone Testosterone Synthesis erk->testosterone anti_apoptosis Anti-Apoptosis akt->anti_apoptosis sp Substance P (or Stable D-AA Analog) nk1r NK1 Receptor sp->nk1r g_protein G-Protein Activation (IP3/DAG, cAMP) nk1r->g_protein inflammation Inflammation g_protein->inflammation cell_prolif Cell Proliferation & Wound Healing g_protein->cell_prolif

Caption: Simplified signaling pathways for D-Aspartate and Substance P.

Conclusion

This compound is a critical tool for modern peptide chemistry, enabling the synthesis of peptides with significantly enhanced stability against enzymatic degradation. The incorporation of a D-amino acid provides a robust defense against proteolysis, while the orthogonal allyl side-chain protection offers the synthetic flexibility required for creating complex and modified peptides, such as cyclic peptides. The detailed protocols provided in this guide offer a framework for the successful synthesis, purification, and evaluation of these stabilized peptides. By leveraging these advanced building blocks, researchers and drug developers can design more potent and durable peptide therapeutics capable of interrogating complex biological systems and addressing unmet medical needs.

References

Applications of Fmoc-D-Asp-OAll in Peptidomimetics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, peptidomimetics represent a promising class of therapeutics that combine the high specificity and potency of peptides with the improved pharmacokinetic properties of small molecules. A key building block in the synthesis of sophisticated peptidomimetics is Fmoc-D-Asp-OAll . This N-α-Fmoc-protected D-aspartic acid derivative, with its side-chain carboxyl group shielded by an allyl (All) ester, offers a unique combination of stereochemical and chemical properties that are highly advantageous for the construction of structurally constrained and proteolytically stable peptide analogs.

The incorporation of a D-amino acid, such as D-aspartic acid, into a peptide sequence is a well-established strategy to enhance resistance to enzymatic degradation by proteases, thereby prolonging the in-vivo half-life of the therapeutic candidate.[1] Furthermore, the allyl protecting group on the side chain provides an orthogonal handle for selective deprotection. It is stable to the mild basic conditions used for Fmoc group removal (e.g., piperidine) and the strong acidic conditions for final cleavage from the solid support (e.g., trifluoroacetic acid), but can be selectively removed using a palladium(0) catalyst.[2][3] This orthogonality is pivotal for on-resin chemical modifications, most notably the formation of lactam bridges to create cyclic peptidomimetics. Cyclization constrains the peptide's conformational flexibility, which can lead to enhanced receptor binding affinity, improved selectivity, and better metabolic stability.[4][5]

This technical guide provides a comprehensive overview of the applications of this compound in the design and synthesis of peptidomimetics, with a focus on quantitative data, detailed experimental protocols, and visual representations of key workflows and biological pathways.

Data Presentation: Biological Activity of D-Aspartic Acid-Containing Peptidomimetics

The use of this compound is particularly relevant in the synthesis of cyclic peptidomimetics targeting a variety of biological processes. A prominent example is the development of antagonists for integrin receptors, where the Arg-Gly-Asp (RGD) motif is a key recognition sequence. The incorporation of a D-amino acid and cyclization can significantly enhance the potency and selectivity of these antagonists. Below is a summary of the biological activity of representative cyclic RGD peptides containing a D-amino acid, which can be synthesized using methodologies involving orthogonally protected D-Asp residues like this compound.

Peptide/PeptidomimeticTargetAssayIC50 (nM)Reference
cyclo(Arg-Gly-Asp-D-Phe-Val)αvβ3 IntegrinVitronectin Binding3.4Not explicitly stated, representative data
cyclo(Arg-Gly-Asp-D-Phe-Lys)αvβ3 IntegrinVitronectin Binding5.6Not explicitly stated, representative data
Cilengitide (cyclo(Arg-Gly-Asp-D-Phe-Val))αvβ3 IntegrinCell Adhesion0.6Not explicitly stated, representative data
A Potent Analogαvβ3 IntegrinVitronectin Binding0.8Not explicitly stated, representative data

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound in the synthesis of peptidomimetics, particularly focusing on on-resin lactam bridge formation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide on a rink amide resin using standard Fmoc/tBu chemistry, incorporating Fmoc-D-Asp(OAll)-OH and a corresponding Fmoc-L-Lys(Alloc)-OH for subsequent side-chain to side-chain cyclization.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Asp(OAll)-OH and Fmoc-L-Lys(Alloc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution. Treat the resin again with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), OxymaPure® (3-5 equivalents), and DIC (3-5 equivalents) in DMF. Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-D-Asp(OAll)-OH and Fmoc-L-Lys(Alloc)-OH at the desired positions.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

Protocol 2: On-Resin Deprotection of Allyl (OAll) and Alloc Protecting Groups

This protocol describes the selective removal of the allyl and allyloxycarbonyl protecting groups using a palladium(0) catalyst.[2]

Materials:

  • Peptide-resin from Protocol 1

  • Dichloromethane (DCM), anhydrous

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • N,N-Dimethylformamide (DMF)

  • 5 mM Sodium diethyldithiocarbamate in DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM.

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Pd(PPh₃)₄ (0.2 equivalents relative to resin loading) in DCM. Add phenylsilane (20 equivalents).

  • Deprotection Reaction: Add the deprotection cocktail to the resin. Purge the reaction vessel with the inert gas for 5 minutes. Gently agitate the resin suspension for 20 minutes. Repeat this step once.

  • Catalyst Removal: Drain the deprotection solution and wash the resin with DCM. To remove residual palladium catalyst, wash the resin with a 5 mM solution of sodium diethyldithiocarbamate in DMF.[2]

  • Final Washing: Wash the resin thoroughly with DMF and DCM.

Protocol 3: On-Resin Lactam Bridge Formation

This protocol details the intramolecular cyclization between the deprotected side chains of D-Aspartic acid and L-Lysine.[2]

Materials:

  • Deprotected peptide-resin from Protocol 2

  • 1-Hydroxybenzotriazole (HOBt)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DCM/DMF/NMP solvent mixture (3:2:2 v/v/v)

  • Triton X-100

Procedure:

  • Resin Swelling: Swell the deprotected peptide-resin in the DCM/DMF/NMP solvent mixture.

  • Cyclization Cocktail Preparation: In a separate vial, dissolve HOBt (5 equivalents), PyBOP (5 equivalents), and DIPEA (10 equivalents) in the DCM/DMF/NMP solvent mixture containing 1% (v/v) Triton X-100.

  • Cyclization Reaction: Add the cyclization cocktail to the resin and agitate the mixture for 24 hours at room temperature.

  • Monitoring: The completion of the cyclization can be monitored by cleaving a small amount of peptide from the resin and analyzing it by mass spectrometry.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF and DCM.

Protocol 4: Cleavage from Resin and Purification

This protocol describes the final cleavage of the cyclic peptide from the solid support and removal of any remaining side-chain protecting groups.

Materials:

  • Cyclized peptide-resin from Protocol 3

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • Acetonitrile

  • Water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Cleavage: Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and collect the filtrate. Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture) and purify by RP-HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptidomimetic as a white powder.

Visualizations

Experimental and Synthetic Workflows

The following diagrams illustrate the key workflows in the synthesis and application of peptidomimetics derived from this compound.

G cluster_synthesis Peptidomimetic Synthesis Workflow SPPS 1. Linear Peptide Synthesis (Fmoc-SPPS) Incorp Incorporate this compound & Fmoc-L-Lys(Alloc)-OH SPPS->Incorp Deprotect 2. Orthogonal Deprotection (Pd(0) catalyst) Incorp->Deprotect Cyclize 3. On-Resin Cyclization (Lactam Bridge Formation) Deprotect->Cyclize Cleave 4. Cleavage & Purification (TFA, RP-HPLC) Cyclize->Cleave Final Final Cyclic Peptidomimetic Cleave->Final

Caption: A streamlined workflow for the synthesis of cyclic peptidomimetics.

G cluster_screening Drug Discovery & Development logical relationship Library Peptidomimetic Library Synthesis (using this compound) HTS High-Throughput Screening (e.g., Binding Assays) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: The logical progression from synthesis to clinical development.

Signaling Pathway

Cyclic RGD peptidomimetics, which can be synthesized using this compound, are potent antagonists of integrin receptors. The diagram below illustrates the integrin signaling pathway that is inhibited by these compounds.

G cluster_pathway Integrin Signaling Pathway Inhibition RGD Cyclic RGD Peptidomimetic (Antagonist) Integrin Integrin Receptor (e.g., αvβ3) RGD->Integrin Blocks FAK FAK Integrin->FAK Activates ECM ECM Ligand (e.g., Fibronectin) ECM->Integrin Binds Src Src FAK->Src PI3K PI3K/Akt Pathway Src->PI3K RAS Ras/MAPK Pathway Src->RAS Proliferation Cell Proliferation, Survival, Migration PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of integrin-mediated signaling by a cyclic RGD peptidomimetic.

Conclusion

This compound is a versatile and powerful building block for the synthesis of advanced peptidomimetics. Its unique structural features—the presence of a D-amino acid and an orthogonally protected side chain—enable the construction of conformationally constrained and proteolytically stable molecules with enhanced therapeutic potential. The detailed protocols and workflows provided in this guide offer a practical framework for researchers and drug development professionals to leverage the advantages of this compound in their pursuit of novel and effective peptide-based drugs. The ability to create complex structures such as lactam-bridged cyclic peptides opens up a vast chemical space for targeting challenging biological pathways, as exemplified by the development of potent integrin antagonists. As the demand for more sophisticated and robust peptide therapeutics continues to grow, the strategic application of building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

Sourcing and Application of High-Purity Fmoc-D-Asp-OAll for Advanced Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of sourcing high-purity N-α-Fmoc-D-aspartic acid β-allyl ester (Fmoc-D-Asp-OAll), a critical building block for advanced solid-phase peptide synthesis (SPPS). The unique properties of this reagent, particularly the orthogonal allyl protecting group, enable the synthesis of complex and cyclic peptides with enhanced biological activity and stability. This document outlines the technical specifications from various suppliers, detailed experimental protocols for its use in on-resin cyclization, and visual representations of relevant workflows and biological pathways.

High-Purity this compound: Supplier Specifications

The quality and purity of this compound are paramount for successful peptide synthesis, minimizing side reactions and ensuring the integrity of the final product. Below is a comparative summary of quantitative data from prominent chemical suppliers.

Supplier/BrandCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/AssayAppearanceStorage Temperature
Sigma-Aldrich 177609-12-0C₂₂H₂₁NO₆395.41≥98.0% (HPLC)White to beige powder or crystals2-8°C
American Elements 177609-12-0C₂₂H₂₁NO₆395.41Up to 99.999%SolidN/A
Santa Cruz Biotechnology 146982-24-3C₂₂H₂₁NO₆395.4198%N/AN/A
Aapptec 177609-12-0C₂₂H₂₁NO₆395.4N/AN/AN/A
Aladdin Scientific 177609-12-0C₂₂H₂₁NO₆395.4≥98%N/AN/A
Sobekbio 146982-24-3C₂₂H₂₁NO₆395.4198%N/AN/A

Note: Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.[1][2][3][4]

The Strategic Advantage of the Allyl Protecting Group

The defining feature of this compound is the β-allyl ester protecting group. This group is orthogonal to the acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups commonly used in SPPS. This orthogonality allows for the selective deprotection of the aspartic acid side chain while the peptide remains anchored to the solid support and other protecting groups remain intact. This is particularly advantageous for:

  • On-resin cyclization: Formation of lactam bridges between the deprotected aspartic acid side chain and a free N-terminal amine or a deprotected lysine side chain.

  • Site-specific modifications: Attachment of labels, reporters, or other moieties to the aspartic acid side chain.

  • Minimizing aspartimide formation: A common side reaction during Fmoc deprotection with piperidine, which can be mitigated by the use of the more stable allyl ester.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in the synthesis of a cyclic peptide via on-resin lactam bridge formation.

Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the standard steps for assembling the linear peptide on a solid support using Fmoc chemistry.

  • Resin Selection and Swelling:

    • Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

    • Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a suitable coupling agent (e.g., HBTU, HATU) in DMF.

    • Add a base such as N,N-diisopropylethylamine (DIPEA) to activate the amino acid.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF (3-5 times).

    • Repeat steps 2 and 3 for each amino acid in the sequence, incorporating this compound at the desired position.

On-Resin Selective Deprotection of the Allyl Group

This protocol describes the selective removal of the allyl ester from the D-aspartic acid side chain.

  • Resin Preparation:

    • After synthesis of the linear peptide, wash the resin-bound peptide with dichloromethane (DCM).

  • Deprotection Cocktail Preparation:

    • Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and an allyl scavenger, such as phenylsilane, in an inert solvent like DCM or a mixture of chloroform, acetic acid, and N-methylmorpholine (NMM).

  • Deprotection Reaction:

    • Add the deprotection cocktail to the resin under an inert atmosphere (e.g., nitrogen or argon).

    • Gently agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction for completion by taking a small sample of the resin, cleaving the peptide, and analyzing by mass spectrometry.

  • Washing:

    • Thoroughly wash the resin with DCM and then DMF to remove the palladium catalyst and scavenger byproducts.

On-Resin Cyclization (Lactam Bridge Formation)

This protocol details the formation of the cyclic peptide on the solid support.

  • N-Terminal Fmoc Deprotection:

    • If cyclization is to occur with the N-terminal amine, perform a final Fmoc deprotection as described in Protocol 1, step 2.

  • Intramolecular Coupling:

    • Swell the resin in DMF.

    • Add a coupling agent (e.g., PyBOP, HATU) and a base (e.g., DIPEA) in DMF to the resin.

    • Allow the intramolecular cyclization reaction to proceed for 2-4 hours, or until completion as monitored by a Kaiser test (which should be negative upon completion).

  • Washing:

    • Wash the resin thoroughly with DMF and then DCM.

Cleavage from Resin and Purification

This final protocol describes the release of the cyclic peptide from the solid support.

  • Cleavage Cocktail:

    • Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the other amino acid side chains (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water).

  • Cleavage Reaction:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for cyclic peptide synthesis and a potential signaling pathway for a bioactive peptide containing D-aspartic acid.

experimental_workflow cluster_spoke Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_final Final Processing resin Resin Swelling deprotection1 Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection1 wash1 Washing (DMF) deprotection1->wash1 coupling Amino Acid Coupling (HBTU/DIPEA) coupling->wash1 Repeat n times linear_peptide Linear Peptide on Resin coupling->linear_peptide wash1->coupling incorporation Incorporate This compound wash1->incorporation incorporation->coupling allyl_deprotection Allyl Deprotection (Pd(PPh₃)₄ / PhSiH₃) linear_peptide->allyl_deprotection wash2 Washing (DCM/DMF) allyl_deprotection->wash2 fmoc_deprotection2 Final Fmoc Deprotection wash2->fmoc_deprotection2 lactamization Intramolecular Lactamization (PyBOP) fmoc_deprotection2->lactamization cyclic_peptide_resin Cyclic Peptide on Resin lactamization->cyclic_peptide_resin cleavage Cleavage from Resin (TFA Cocktail) cyclic_peptide_resin->cleavage purification RP-HPLC Purification cleavage->purification final_product Pure Cyclic Peptide purification->final_product

Caption: Experimental workflow for the synthesis of a cyclic peptide.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space bioactive_peptide Bioactive Peptide (containing D-Asp) gpcr G-Protein Coupled Receptor (GPCR) bioactive_peptide->gpcr g_protein G-Protein Activation gpcr->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) second_messenger->pka transcription_factor Transcription Factor Activation (e.g., CREB) pka->transcription_factor cellular_response Cellular Response (e.g., Gene Expression) transcription_factor->cellular_response

Caption: Potential GPCR signaling pathway for a D-Asp containing peptide.

Conclusion

This compound is an indispensable tool for the synthesis of sophisticated peptides for research and drug development. Its unique orthogonal protecting group strategy facilitates the creation of cyclic and otherwise modified peptides that would be challenging to produce with standard protected amino acids. By carefully selecting high-purity starting materials and employing robust synthetic and purification protocols, researchers can successfully generate novel peptide-based molecules for a wide range of applications. The D-configuration of the aspartic acid residue can also confer unique biological properties, potentially modulating signaling pathways and leading to the development of new therapeutic agents.[5][6][7][8][9]

References

An In-depth Technical Guide to the Safe Handling of Fmoc-D-Asp-OAll in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Fmoc-D-Asp-OAll (Nα-Fmoc-D-aspartic acid β-allyl ester), a key reagent in peptide synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental work.

Section 1: Hazard Identification and Toxicological Profile

This compound is a chemical substance for laboratory use. While extensive toxicological data is not available, it is prudent to handle it with care, assuming potential for irritation upon contact.

1.1 General Hazards

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[1] However, as with any fine chemical powder, it may cause irritation to the respiratory tract, skin, and eyes upon exposure.[1]

1.2 Toxicological Data Summary

Quantitative toxicological data for this compound is largely unavailable in the provided search results. The following table summarizes the known information.

MetricValueSource
Acute ToxicityNo data available[1][2]
Skin Corrosion/IrritationMay cause skin irritation.[1]
Serious Eye Damage/IrritationMay cause eye irritation.[1]
Respiratory or Skin SensitizationNo data available[2]
Germ Cell MutagenicityNo data available[2]
CarcinogenicityNo data available[2]
Reproductive ToxicityNo data available[2]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory tract irritation.[1]
EcotoxicityNo data available.[1]
Biodegradation ToxicityThe product itself and its degradation products are not considered toxic.[1]

Section 2: Handling and Storage Protocols

Proper handling and storage are essential to ensure the stability of this compound and the safety of laboratory personnel.

2.1 Personal Protective Equipment (PPE)

A comprehensive suite of PPE should be worn when handling this compound.

EquipmentSpecification
Eye ProtectionSplash goggles or safety glasses with side shields.[1]
Hand ProtectionChemical-resistant gloves (e.g., nitrile).[1]
Respiratory ProtectionA dust respirator or N95 (US) type mask should be used to avoid inhalation of the powder.[1] A self-contained breathing apparatus may be necessary for large spills or in poorly ventilated areas.[1]
Body ProtectionA full lab coat or suit, boots.[1]

2.2 Engineering Controls

To minimize exposure, the following engineering controls should be in place:

  • Ventilation: Use in a well-ventilated area. Process enclosures or local exhaust ventilation should be used to keep airborne levels below recommended exposure limits.[1]

2.3 Storage Conditions

ParameterRecommendation
TemperatureKeep container tightly closed and store in a refrigerator at 2-8°C (35.6-46.4°F). Some sources recommend not storing above 5°C (41°F).[1]
IncompatibilitiesKeep away from heat and sources of ignition.[1]

Section 3: Experimental Protocols

3.1 General Handling

  • Avoid breathing dust.[1]

  • Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[1]

3.2 Spill Response

  • Small Spill: Use appropriate tools to carefully sweep or scoop the spilled solid into a designated waste disposal container.[1]

  • Large Spill: Use a shovel to place the spilled material into a convenient waste disposal container.[1] Ensure adequate ventilation and use appropriate PPE, including respiratory protection.

3.3 Disposal

  • Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1]

Section 4: Visualized Workflows

4.1 Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Retrieve from 2-8°C Storage C->D Proceed when safe E Weigh Material in Ventilated Area D->E F Perform Experimental Procedure E->F G Clean Work Area F->G Post-experiment K Evacuate Area (if necessary) F->K In case of spill H Dispose of Waste per Regulations G->H I Remove PPE H->I J Wash Hands Thoroughly I->J L Use Spill Kit & Proper PPE K->L M Contain and Collect Spill L->M N Dispose of as Hazardous Waste M->N

Caption: Workflow for the safe handling of this compound.

4.2 Logical Relationship of Safety Measures

This diagram illustrates the hierarchical and interconnected nature of safety protocols when working with this compound.

SafetyHierarchy cluster_controls Hazard Control Measures cluster_procedures Standard Operating Procedures A Engineering Controls (e.g., Fume Hood) D Handling & Use A->D Primary barrier F Spill Response A->F Primary barrier B Administrative Controls (e.g., SOPs, Training) B->D Guides E Storage B->E Guides B->F Guides G Disposal B->G Guides C Personal Protective Equipment (e.g., Gloves, Goggles) C->D Last line of defense C->F Last line of defense

Caption: Hierarchy of safety controls for this compound.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis utilizing Fmoc-D-Asp(OAll)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences. The Fmoc/tBu strategy is a widely adopted orthogonal protection scheme that relies on the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and acid-labile groups for side-chain protection. This application note provides a detailed protocol for the incorporation of Fmoc-D-Asp(OAll)-OH into a peptide sequence via Fmoc-SPPS.

The use of D-amino acids, such as D-aspartic acid, is a critical strategy in drug design to enhance peptide stability against enzymatic degradation, thereby improving bioavailability and therapeutic efficacy.[1] Furthermore, the allyl (All) ester side-chain protection of the aspartic acid residue offers an additional layer of orthogonality. The allyl group is stable to the basic conditions used for Fmoc removal and the acidic conditions for final cleavage from most resins, but it can be selectively removed under neutral conditions using a palladium(0) catalyst. This allows for specific on-resin modifications of the aspartic acid side chain, such as lactam bridge formation or conjugation. The allyl ester is also known to reduce the risk of aspartimide formation, a common side reaction associated with aspartic acid residues during Fmoc-SPPS.[2]

This document outlines the standard procedures for resin swelling, Fmoc deprotection, coupling of Fmoc-D-Asp(OAll)-OH, on-resin deprotection of the allyl group, and final cleavage of the peptide from the solid support.

Materials and Reagents

Reagent/MaterialGrade
Rink Amide Resin100-200 mesh, ~0.5 mmol/g
Fmoc-D-Asp(OAll)-OHPeptide synthesis grade
N,N-Dimethylformamide (DMF)Peptide synthesis grade
Dichloromethane (DCM)ACS grade
PiperidineReagent grade
HBTU (HBTU)≥99.5%
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis grade
Tetrakis(triphenylphosphine)palladium(0)≥99%
Phenylsilane (PhSiH₃)≥97%
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)99%
WaterDeionized
Diethyl etherAnhydrous

Experimental Protocols

Resin Swelling

Proper swelling of the resin is crucial for efficient diffusion of reagents and successful synthesis.

ParameterValue
Solvent N,N-Dimethylformamide (DMF)
Volume 10-15 mL per gram of resin
Duration 30-60 minutes
Agitation Gentle shaking or bubbling with N₂

Protocol:

  • Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.

  • Add DMF (10-15 mL/g of resin).

  • Allow the resin to swell for 30-60 minutes with gentle agitation.

  • Drain the solvent.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, liberating the free amine for the subsequent coupling reaction.[3][4]

ParameterValue
Reagent 20% Piperidine in DMF (v/v)
Volume 5-10 mL per gram of resin
Treatment 1 Duration 1-2 minutes
Treatment 2 Duration 10-20 minutes
Washing Solvents DMF, DCM, DMF
Number of Washes 3-5 times per solvent

Protocol:

  • Add the 20% piperidine in DMF solution to the swollen resin.

  • Agitate for 1-2 minutes and drain.

  • Add a fresh portion of 20% piperidine in DMF.

  • Agitate for 10-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Coupling of Fmoc-D-Asp(OAll)-OH

This protocol describes the coupling of the incoming Fmoc-D-Asp(OAll)-OH to the deprotected N-terminus of the peptide-resin using HBTU as the activating agent.[5]

ParameterValue
Fmoc-D-Asp(OAll)-OH 3.0 equivalents
HBTU 2.9 equivalents
DIPEA 6.0 equivalents
Solvent DMF
Pre-activation Time 2-5 minutes
Coupling Time 1-2 hours
Monitoring Kaiser Test

Protocol:

  • In a separate vessel, dissolve Fmoc-D-Asp(OAll)-OH (3.0 eq.) and HBTU (2.9 eq.) in DMF.

  • Add DIPEA (6.0 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • If the Kaiser test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (3-5 times) and DCM (3-5 times).

On-Resin Allyl (OAll) Deprotection

This step selectively removes the allyl protecting group from the side chain of the D-aspartic acid residue, enabling further modification. This deprotection is performed under neutral conditions using a palladium(0) catalyst and a scavenger.[1][6]

ParameterValue
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Catalyst Equivalents 0.2-0.3 equivalents
Scavenger Phenylsilane (PhSiH₃)
Scavenger Equivalents 20-40 equivalents
Solvent Anhydrous DCM or THF
Reaction Time 2 x 30 minutes
Atmosphere Inert (Nitrogen or Argon)

Protocol:

  • Swell the peptide-resin in anhydrous DCM.

  • In a separate flask, under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2-0.3 eq.) in anhydrous DCM.

  • Add phenylsilane (20-40 eq.) to the catalyst solution.

  • Add the catalyst/scavenger solution to the peptide-resin.

  • Agitate the mixture under an inert atmosphere for 30 minutes.

  • Drain the solution and repeat the treatment with a fresh catalyst/scavenger solution for another 30 minutes.

  • Wash the resin extensively with DCM (5 times), 0.5% DIPEA in DMF (3 times), and DMF (5 times) to remove the palladium catalyst and scavenger byproducts.

Final Cleavage and Deprotection

This final step cleaves the synthesized peptide from the solid support and removes any remaining acid-labile side-chain protecting groups.

ParameterValue
Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% H₂O (v/v/v)
Volume 10 mL per 100 mg of resin
Reaction Time 2-3 hours
Precipitation Solvent Cold diethyl ether

Protocol:

  • Wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail fresh and add it to the dried resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

  • Purify the crude peptide by reverse-phase HPLC.

Visualized Workflows and Pathways

SPPS_Workflow Resin Resin Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple 3. Coupling (Fmoc-D-Asp(OAll)-OH, HBTU, DIPEA) Deprotect->Couple Repeat Repeat Steps 2 & 3 for Peptide Elongation Couple->Repeat Next Amino Acid Allyl_Deprotect 4. Allyl Deprotection (Pd(PPh₃)₄, PhSiH₃) Couple->Allyl_Deprotect After D-Asp(OAll) Incorporation Repeat->Deprotect Cleave 5. Final Cleavage (TFA Cocktail) Repeat->Cleave End of Sequence Allyl_Deprotect->Cleave Peptide Purified Peptide Cleave->Peptide

Caption: General workflow for Fmoc-SPPS incorporating Fmoc-D-Asp(OAll)-OH.

Orthogonal_Deprotection Peptide Peptide-Resin Nα-Fmoc Asp(OAll) Side-Chain Other Acid-Labile Side-Chains Fmoc_Removal Fmoc Removal Peptide:f0->Fmoc_Removal Piperidine/DMF Allyl_Removal Allyl Removal Peptide:f1->Allyl_Removal Pd(PPh₃)₄ / PhSiH₃ Final_Cleavage Final Cleavage Peptide:f2->Final_Cleavage TFA Fmoc_Removal->Peptide Enables Chain Elongation Allyl_Removal->Peptide Enables Side-Chain Modification Final_Cleavage->Peptide Releases Peptide

References

Application Notes and Protocols for the Selective Deprotection of Allyl Esters in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl esters serve as valuable protecting groups for the carboxylic acid functionalities of amino acids, particularly Aspartic acid (Asp) and Glutamic acid (Glu), in solid-phase peptide synthesis (SPPS). Their key advantage lies in their stability to the acidic and basic conditions used for the removal of Boc and Fmoc Nα-protecting groups, respectively, rendering them orthogonal to these standard SPPS strategies. This orthogonality allows for the selective deprotection of side-chain carboxyl groups while the peptide remains anchored to the solid support, a crucial step for the on-resin synthesis of cyclic peptides, branched peptides, and other complex peptide conjugates.

The deprotection of allyl esters is most commonly achieved through palladium(0)-catalyzed allyl transfer to a scavenger molecule. This process is highly efficient and proceeds under mild, neutral conditions, preserving the integrity of sensitive peptide sequences. This document provides detailed application notes, experimental protocols, and comparative data for the selective deprotection of allyl esters in peptide synthesis.

The Chemistry of Allyl Ester Deprotection

The selective removal of the allyl protecting group is a palladium(0)-catalyzed reaction that proceeds via the formation of a π-allylpalladium complex. The palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], oxidatively adds to the allyl ester. The resulting π-allylpalladium cation is then captured by a nucleophilic scavenger, regenerating the palladium(0) catalyst and releasing the deprotected carboxylic acid. The choice of scavenger is critical to prevent side reactions, such as the re-allylation of the newly deprotected carboxylate or other nucleophilic side chains.

G

Comparative Data of Deprotection Methods

The efficiency of allyl ester deprotection can be influenced by the choice of catalyst, scavenger, solvent, and reaction conditions. The following tables summarize quantitative data from various reported methods.

Table 1: Comparison of Scavengers for On-Resin Allyl Ester Deprotection with Pd(PPh₃)₄
ScavengerEquivalents (rel. to resin loading)SolventTimePurity/YieldReference
Phenylsilane (PhSiH₃)15-24DCM or DMF2 x 30 minComplete deprotection observed by HPLC-MS[1][1]
Dimethylamine-borane (Me₂NH·BH₃)40DCM/DMF40 minQuantitative removal, superior to PhSiH₃ and morpholine[2][3][2][3]
MorpholineNot specifiedDMSO/THF/0.5 N HCl2 hEffective, but can be less efficient than other scavengers[2][3][2][3]
N-Methylmorpholine (NMM) / Acetic AcidNMM: 2 mL/g resin, Acetic Acid: 0.5 mL/g resinCHCl₃20-60 minEffective for complete deprotection[4][4]
Triphenylphosphine / Formic Acid / DiethylaminePPh₃: 3, Formic Acid: 10, Diethylamine: 10THFOvernightEffective for on-resin cyclization preparation[2][5][2][5]
Table 2: Comparison of Different Catalysts and Conditions
CatalystScavengerConditionsTimePurity/YieldReference
Pd(PPh₃)₄Phenylsilane (PhSiH₃)Room Temperature, Atmospheric2 x 30 minComplete deprotection[1][1]
Pd(PPh₃)₄Phenylsilane (PhSiH₃)Microwave, 38-40°C, Atmospheric2 x 5 min>98% purity[6][7][8][6][7][8]
Pd(PPh₃)₂Cl₂ (air-stable)Meldrum's Acid / Triethylsilane (TES-H)Room Temperature, Open-flask10 minHigh yields, no N-allylated byproducts[9][9]
Metal-free (I₂/H₂O)-50°C1.5 h99% purity (for Alloc group)[10][10]

Experimental Protocols

The following are detailed protocols for common methods of selective allyl ester deprotection.

Protocol 1: On-Resin Deprotection using Pd(PPh₃)₄ and Phenylsilane (Conventional Method)

This protocol is suitable for the deprotection of allyl esters on a solid support under an inert atmosphere.

Materials:

  • Peptide-resin with allyl-protected residue(s)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Inert gas (Argon or Nitrogen)

  • Shaker or manual agitation setup

Procedure:

  • Swell the peptide-resin (1.0 eq) in DCM in a reaction vessel for 30-60 minutes.

  • Drain the solvent.

  • Prepare a deprotection solution by dissolving Pd(PPh₃)₄ (0.2-0.3 eq) and phenylsilane (15-25 eq) in DCM. The solution should be freshly prepared.

  • Add the deprotection solution to the swollen resin.

  • Gently agitate the mixture under an inert atmosphere at room temperature for 30-60 minutes.

  • Drain the reaction mixture.

  • Repeat the deprotection step (steps 4-6) one more time to ensure complete removal of the allyl group.

  • Wash the resin extensively with DCM (3-5 times).

  • Wash the resin with 0.5% diisopropylethylamine (DIPEA) in DMF (2 times).

  • Wash the resin with DMF (3-5 times).

  • Wash the resin with DCM (3-5 times).

  • The resin is now ready for the next step (e.g., on-resin cyclization or cleavage).

G start Start swell Swell Peptide-Resin in DCM start->swell deprotection1 Add Pd(PPh₃)₄/PhSiH₃ in DCM Agitate for 30-60 min swell->deprotection1 drain1 Drain Solution deprotection1->drain1 deprotection2 Repeat Deprotection Step drain1->deprotection2 wash_dcm Wash with DCM deprotection2->wash_dcm wash_dipea Wash with 0.5% DIPEA/DMF wash_dcm->wash_dipea wash_dmf Wash with DMF wash_dipea->wash_dmf wash_dcm2 Wash with DCM wash_dmf->wash_dcm2 end Deprotected Peptide-Resin (Ready for next step) wash_dcm2->end

Protocol 2: Microwave-Assisted On-Resin Deprotection

This protocol utilizes microwave energy to accelerate the deprotection reaction, significantly reducing the reaction time.[6][7][8]

Materials:

  • Peptide-resin with allyl-protected residue(s)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Microwave peptide synthesizer

Procedure:

  • Swell the peptide-resin (1.0 eq) in DMF in a microwave-compatible reaction vessel.

  • Prepare a deprotection solution of Pd(PPh₃)₄ (0.25 eq) and phenylsilane (15 eq) in DMF.

  • Add the deprotection solution to the resin.

  • Perform the deprotection in the microwave synthesizer for 5 minutes at 38°C.

  • Drain the reaction mixture.

  • Repeat the microwave-assisted deprotection step (steps 3-5) one more time.

  • Wash the resin thoroughly with DMF and DCM as described in Protocol 1.

Protocol 3: "Open-Flask" On-Resin Deprotection using an Air-Stable Catalyst

This recently developed protocol uses an air-stable palladium catalyst, eliminating the need for an inert atmosphere.[9]

Materials:

  • Peptide-resin with allyl-protected residue(s)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Meldrum's acid (MA)

  • Triethylsilane (TES-H)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare a scavenger solution of Meldrum's acid and triethylsilane in DMF.

  • Add the scavenger solution to the resin.

  • Add the Pd(PPh₃)₂Cl₂ catalyst to the resin slurry.

  • Agitate the mixture at room temperature for 10-20 minutes.

  • Drain the reaction mixture.

  • Wash the resin thoroughly with DMF and DCM.

Protocol 4: In-Solution Deprotection of Allyl Esters

This protocol is for the selective deprotection of an allyl ester on a fully deprotected and cleaved peptide in solution.

Materials:

  • Allyl-protected peptide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • A suitable scavenger (e.g., Phenylsilane or Dimethylamine-borane complex)

  • Anhydrous solvent (e.g., DCM or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the allyl-protected peptide in the anhydrous solvent under an inert atmosphere.

  • Add the scavenger to the solution.

  • Add the Pd(PPh₃)₄ catalyst.

  • Stir the reaction at room temperature and monitor its progress by HPLC-MS.

  • Once the reaction is complete, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purify the deprotected peptide using reverse-phase HPLC.

Application: On-Resin Cyclization via Lactam Bridge Formation

A primary application of selective allyl ester deprotection is the on-resin formation of a lactam bridge between the side chains of Asp/Glu and a basic amino acid like Lysine (Lys).

G start Start: Linear Peptide on Resin (Fmoc-Lys(Alloc), Fmoc-Asp(OAll)) deprotect_allyl Selective Deprotection of Alloc and OAll groups (e.g., Pd(PPh₃)₄/PhSiH₃) start->deprotect_allyl wash1 Wash Resin deprotect_allyl->wash1 deprotect_fmoc N-terminal Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect_fmoc wash2 Wash Resin deprotect_fmoc->wash2 cyclize On-Resin Cyclization (Coupling Reagent, e.g., HATU/DIPEA) wash2->cyclize wash3 Wash Resin cyclize->wash3 cleave Cleavage from Resin and Global Deprotection (e.g., TFA cocktail) wash3->cleave purify Purification by HPLC cleave->purify end Final Cyclic Peptide purify->end

Protocol 5: On-Resin Lactam Bridge Formation

This protocol follows the selective deprotection of allyl and Alloc groups.

Materials:

  • Peptide-resin with deprotected side-chain carboxylate (Asp/Glu) and amine (e.g., Lys)

  • Coupling reagent (e.g., HATU, PyBOP)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF or NMP)

Procedure:

  • Ensure the peptide-resin from the allyl deprotection protocol is thoroughly washed.

  • Swell the resin in DMF or NMP.

  • Prepare the cyclization cocktail by dissolving the coupling reagent (e.g., HATU, 4 eq) and base (e.g., DIPEA, 8 eq) in the chosen solvent.

  • Add the cyclization cocktail to the resin.

  • Agitate the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the cyclization by cleaving a small amount of resin and analyzing by HPLC-MS.

  • Once cyclization is complete, drain the solution and wash the resin extensively with DMF and DCM.

  • The cyclic peptide can then be cleaved from the resin using a standard TFA cleavage cocktail.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Deprotection - Inactive catalyst- Insufficient scavenger- Insufficient reaction time- Poor resin swelling- Use fresh, high-quality Pd(PPh₃)₄ (should be bright yellow)- Increase the equivalents of the scavenger- Extend the reaction time or repeat the deprotection step- Ensure adequate swelling of the resin before deprotection
Side Reactions (e.g., re-allylation) - Inefficient scavenger- Scavenger not nucleophilic enough- Switch to a more effective scavenger like dimethylamine-borane complex[2][3]- Ensure sufficient equivalents of the scavenger are used
Low Yield of Cyclic Peptide - Incomplete cyclization- Steric hindrance- Formation of dimers or oligomers- Use a more powerful coupling reagent (e.g., HATU)- Increase reaction time or temperature for cyclization- Perform cyclization at high dilution if done in solution
Discoloration of Resin (darkening) - Palladium black precipitation- Ensure thorough washing of the resin after deprotection to remove all traces of palladium. Washes with solutions of sodium diethyldithiocarbamate in DMF can help remove residual palladium.

Conclusion

The selective deprotection of allyl esters using palladium(0) catalysis is a robust and indispensable tool in modern peptide chemistry. It provides a high degree of orthogonality, enabling the synthesis of complex peptide architectures that would be challenging to produce otherwise. The choice of catalyst, scavenger, and reaction conditions can be tailored to the specific requirements of the peptide sequence and the desired final product. With the development of more user-friendly and efficient protocols, such as microwave-assisted and open-flask methods, the utility of allyl protecting groups in both academic research and industrial drug development is set to expand further.

References

Application Notes and Protocols for the Palladium-Catalyzed Deprotection of Fmoc-D-Asp-OAll

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for the successful assembly of complex peptides, including those with cyclic structures or post-translational modifications. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used Nα-protecting group, prized for its lability under mild basic conditions.[1] For trifunctional amino acids like aspartic acid, the choice of a side-chain protecting group is critical to prevent side reactions and allow for selective deprotection when necessary.

The allyl ester (OAll) is an effective protecting group for the β-carboxyl group of aspartic acid. It is fully orthogonal to both the base-labile Fmoc group and the acid-labile protecting groups (e.g., tBu, Trt) commonly used for other side chains.[2] The allyl group is stable during the repetitive piperidine treatments required for Fmoc removal but can be selectively cleaved under very mild, neutral conditions using a palladium(0) catalyst.[2] This selective deprotection is particularly advantageous for on-resin cyclization or modification of the aspartic acid side chain and has been shown to minimize the formation of aspartimide, a common side reaction associated with other aspartic acid protecting groups.[2]

This document provides detailed application notes and protocols for the palladium-catalyzed deprotection of Fmoc-D-Asp-OAll in the context of Fmoc-based SPPS.

Chemical Principle and Mechanism

The deprotection of the allyl ester is achieved through a palladium(0)-catalyzed allyl transfer reaction, often referred to as the Tsuji-Trost reaction.[3] The process involves the following key steps:

  • Oxidative Addition: The palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], coordinates to the double bond of the allyl group. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond of the ester, forming a η³-π-allyl palladium(II) complex and liberating the carboxylate.

  • Nucleophilic Attack: A nucleophilic "scavenger" present in the reaction mixture attacks the π-allyl complex. This regenerates the palladium(0) catalyst, which can then participate in another catalytic cycle. The scavenger also irreversibly captures the allyl group, driving the reaction to completion. Common scavengers include phenylsilane, morpholine, and barbituric acid derivatives.[2][3]

The overall reaction is highly efficient and proceeds under mild conditions, ensuring the stability of the peptide backbone and other protecting groups.

Data Presentation

The following tables summarize typical reaction conditions and reagents for the palladium-catalyzed deprotection of allyl esters on a solid support. The values are representative and may require optimization depending on the specific peptide sequence and resin.

Table 1: Reagents for Palladium-Catalyzed Deprotection

ReagentFormulaTypical Equivalents (relative to resin substitution)Purpose
Palladium CatalystPd(PPh₃)₄0.1 - 0.3Catalyst for allyl transfer
Allyl ScavengerPhenylsilane10 - 25Nucleophile to trap the allyl group
SolventDichloromethane (DCM)-Reaction medium

Table 2: Typical Reaction Parameters

ParameterValueNotes
TemperatureRoom Temperature (20-25 °C)Higher temperatures may be used with microwave assistance to reduce reaction time.
Reaction Time1 - 4 hoursTypically performed in two cycles of 30-120 minutes each to ensure complete deprotection.
AtmosphereInert (Nitrogen or Argon)While often recommended, some studies show tolerance to atmospheric conditions.[4]
AgitationConstant (shaking or bubbling)Ensures efficient mixing of reagents with the resin-bound peptide.

Experimental Protocols

Materials
  • Peptide-resin containing Fmoc-D-Asp(OAll)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Washing solvents (e.g., DCM, DMF, Methanol)

  • Inert gas (Nitrogen or Argon)

  • Solid-phase synthesis reaction vessel

Protocol 1: Standard Palladium-Catalyzed Deprotection of this compound on Resin

This protocol describes a standard procedure for the deprotection of the allyl ester from a resin-bound peptide.

  • Resin Preparation:

    • Swell the peptide-resin (1 equivalent) in DCM for 30 minutes in a reaction vessel.

    • Wash the resin three times with DCM to remove any residual DMF from previous synthesis steps.

  • Deprotection Cocktail Preparation:

    • In a separate vial, dissolve Pd(PPh₃)₄ (0.2 equivalents) in DCM (e.g., 6 mL for a 0.1 mmol scale synthesis).

    • To this solution, add phenylsilane (20 equivalents).

  • Deprotection Reaction:

    • Drain the DCM from the resin.

    • Add the freshly prepared deprotection cocktail to the resin.

    • Agitate the mixture under an inert atmosphere (e.g., by bubbling nitrogen) for 1-2 hours at room temperature.

  • Second Deprotection Cycle:

    • Drain the reaction solution.

    • Repeat step 3 with a fresh batch of the deprotection cocktail to ensure complete removal of the allyl group.

  • Washing:

    • Thoroughly wash the resin to remove the palladium catalyst and scavenger by-products. A typical washing sequence is:

      • DCM (5 times)

      • DMF (5 times)

      • 5% sodium diethyldithiocarbamate trihydrate in DMF (3 times, to chelate and remove residual palladium)

      • DMF (5 times)

      • DCM (5 times)

  • Confirmation of Deprotection (Optional but Recommended):

    • A small sample of the resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry to confirm the removal of the allyl group (mass difference of 40.03 Da).

Mandatory Visualization

Deprotection_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Downstream Downstream Applications Resin Peptide-Resin (with this compound) Swell Swell Resin in DCM Resin->Swell Wash1 Wash with DCM Swell->Wash1 Deprotection Add Pd(PPh₃)₄ and Phenylsilane in DCM Wash1->Deprotection React Agitate for 1-2h at Room Temperature Deprotection->React Repeat Repeat Deprotection React->Repeat Wash2 Thorough Washing (DCM, DMF, Chelating agent) Repeat->Wash2 Ready Resin with Free β-Carboxyl Group Wash2->Ready Cyclization On-Resin Cyclization Ready->Cyclization Modification Side-Chain Modification Ready->Modification Continue Continue Peptide Elongation Ready->Continue

Caption: Experimental workflow for the palladium-catalyzed deprotection of this compound.

Reaction_Mechanism cluster_reaction Palladium-Catalyzed Allyl Ester Deprotection Reactant Peptide-Asp(OAll) Catalyst + Pd(PPh₃)₄ Intermediate [π-Allyl-Pd(II) Complex] Reactant->Intermediate Oxidative Addition Scavenger + Phenylsilane Product Peptide-Asp(OH) Intermediate->Product Nucleophilic Attack Byproduct + Allyl-Phenylsilane RegenCatalyst + Pd(PPh₃)₄

Caption: Simplified mechanism of palladium-catalyzed allyl ester deprotection.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Deprotection - Inactive catalyst- Insufficient reaction time or equivalents of reagents- Poor resin swelling- Use a fresh batch of Pd(PPh₃)₄- Increase reaction time and/or repeat the deprotection cycle- Ensure adequate swelling of the resin in the reaction solvent
Peptide Discoloration (Darkening) - Palladium black precipitation- Ensure thorough washing after deprotection, including the use of a chelating agent wash
Side Reactions - Premature deprotection of other groups (unlikely with OAll)- Confirm the orthogonality of all protecting groups used in the synthesis

Conclusion

The use of this compound provides a robust and versatile strategy for the synthesis of complex peptides. The palladium-catalyzed deprotection of the allyl ester is a mild, efficient, and highly selective method that allows for further on-resin manipulations. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully incorporate this valuable building block into their peptide synthesis workflows, enabling advancements in drug discovery and development.

References

Application Notes and Protocols for Coupling Fmoc-D-Asp-OAll in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug discovery to enhance proteolytic stability, modulate biological activity, and constrain peptide conformation.[1] Fmoc-D-Asp-OAll is a valuable building block in Solid-Phase Peptide Synthesis (SPPS) that offers the dual advantages of a D-configured amino acid and an orthogonally protected side chain. The allyl (All) ester of the β-carboxyl group is stable to the basic conditions used for Fmoc deprotection and the acidic conditions of final cleavage, allowing for selective deprotection for on-resin cyclization or modification.[1]

However, the coupling of aspartic acid derivatives, particularly in the context of Fmoc-SPPS, is associated with significant challenges, primarily aspartimide formation and racemization.[2][3] The choice of coupling reagent is therefore paramount to ensure high coupling efficiency while minimizing these deleterious side reactions. These application notes provide a comparative overview of common coupling reagents for the incorporation of this compound and detailed protocols for their use.

Key Challenges in Coupling Aspartic Acid Derivatives

Aspartimide Formation

Aspartimide formation is a major side reaction in Fmoc-SPPS, occurring when the peptide backbone amide nitrogen attacks the side-chain carbonyl of an aspartic acid residue.[2][3] This intramolecular cyclization is promoted by the basic conditions of Fmoc deprotection (e.g., piperidine) and can lead to a mixture of α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid residue.[2] The sequence following the aspartic acid residue significantly influences the rate of aspartimide formation, with Asp-Gly, Asp-Ala, and Asp-Ser being particularly susceptible.[4] While the allyl protecting group is generally considered more robust than the commonly used tert-butyl (tBu) group, the risk of aspartimide formation, though potentially reduced, is not eliminated.[2]

Aspartimide_Formation Peptide Peptide-Asp(OAll)-Xaa-Resin Piperidine Piperidine (Fmoc Deprotection) Peptide->Piperidine Base Treatment Intermediate Deprotonated Backbone Amide Piperidine->Intermediate Proton Abstraction Aspartimide Aspartimide Intermediate Intermediate->Aspartimide Intramolecular Cyclization Hydrolysis Hydrolysis / Piperidinolysis Aspartimide->Hydrolysis Ring Opening SideProducts α-peptide (L/D) β-peptide (L/D) Piperidide Adducts Hydrolysis->SideProducts Formation of Byproducts

Figure 1: Mechanism of Aspartimide Formation.
Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, is another significant concern during peptide synthesis.[5][6] It primarily occurs during the activation step of the coupling reaction through the formation of a planar oxazolone intermediate.[5] The risk of racemization is influenced by the coupling reagent, the base used, temperature, and the specific amino acid being coupled.[5][6] While urethane-protected amino acids like Fmoc derivatives are generally designed to suppress racemization, certain amino acids remain more susceptible. For D-amino acids, racemization would lead to the undesired L-isomer.

Comparative Performance of Coupling Reagents

The selection of a coupling reagent for this compound requires a balance between reactivity, cost, and the potential for side reactions. While direct quantitative comparative data for this compound is limited in the literature, the following table summarizes the expected performance of common coupling reagents based on their known properties and data from similar systems.

Coupling ReagentClassTypical Coupling TimeCoupling Efficiency (General)Purity (General)Risk of RacemizationRisk of Aspartimide Formation (Inferred)
HATU Aminium Salt15-45 min[7]>99%[8]Very High[8]Very Low[5]Low
HCTU Aminium Salt15-45 min[7]>99%[9]High[9]Low[10]Low
DIC/Oxyma Carbodiimide/Additive60-120 min[8]>97%[8]Good[11]Low[11]Moderate

Note: The quantitative data presented are extrapolated from studies on sterically hindered or racemization-prone amino acids and may vary depending on the specific peptide sequence and reaction conditions.[5][7][8][9][11] The risk of aspartimide formation is inferred from the general understanding of the reaction mechanism and is not based on direct comparative studies of these reagents with this compound.

Experimental Protocols

The following are detailed protocols for the manual coupling of this compound in SPPS. These protocols are based on a 0.1 mmol scale synthesis.

General SPPS Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_final_steps Final Steps Resin Swell Resin in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple this compound (See Protocols 4.2-4.4) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection Repeat Cycle (Positive Test) Cleavage Cleavage from Resin (e.g., TFA Cocktail) KaiserTest->Cleavage Continue Synthesis (Negative Test) Purification Purification (HPLC) Cleavage->Purification

Figure 2: General SPPS Workflow for Incorporating this compound.
Protocol for HATU Coupling

HATU is a highly efficient coupling reagent recommended for difficult couplings and to minimize racemization.[12]

  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol) in DMF (5 mL) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 mL) for 3 minutes, drain, and repeat for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL).

  • Amino Acid Activation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) in 2 mL of DMF. Allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 45-60 minutes.

  • Monitoring: Perform a Kaiser test to confirm the absence of free amines. If the test is positive, continue coupling for another 30 minutes or perform a double coupling.

  • Washing: Wash the resin with DMF (3 x 5 mL) before proceeding to the next deprotection step.

Protocol for HCTU Coupling

HCTU is a cost-effective and highly efficient alternative to HATU, suitable for rapid synthesis protocols.[9]

  • Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.

  • Amino Acid Activation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HCTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 2 mL of DMF.

  • Coupling: Immediately add the solution to the resin. Agitate at room temperature for 45-60 minutes.

  • Monitoring and Washing: Follow steps 6-7 from the HATU protocol.

Protocol for DIC/Oxyma Coupling

This carbodiimide-based method is a cost-effective option. Oxyma is used as an additive to enhance coupling efficiency and suppress racemization.[11]

  • Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (0.4 mmol, 4 eq.) and Oxyma Pure (0.4 mmol, 4 eq.) in 2 mL of DMF.

  • Coupling: Add the amino acid/Oxyma solution to the resin. Then, add N,N'-diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.). Agitate at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 6-7 from the HATU protocol.

Decision Logic for Reagent Selection

Reagent_Selection Start Select Coupling Reagent for This compound Purity Is Highest Purity/ Minimal Racemization Critical? Start->Purity Cost Is Cost a Major Constraint? Purity->Cost No HATU Use HATU Purity->HATU Yes Speed Is Rapid Synthesis a Priority? Cost->Speed No DIC_Oxyma Use DIC/Oxyma Cost->DIC_Oxyma Yes Speed->HATU No HCTU Use HCTU Speed->HCTU Yes

References

Application Notes and Protocols for the Incorporation of Fmoc-D-Asp-OAll into Complex Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex peptides, particularly those with cyclic topologies or site-specific modifications, requires a sophisticated orthogonal protection strategy. Fmoc-D-Asp-OAll is a valuable building block in solid-phase peptide synthesis (SPPS) that facilitates such advanced designs. The incorporation of a D-amino acid can enhance peptide stability against enzymatic degradation and modulate biological activity. The allyl (OAll) ester protecting the β-carboxyl group of D-aspartic acid is stable to the basic conditions used for Nα-Fmoc deprotection and the acidic conditions of final resin cleavage, yet it can be selectively removed under mild conditions using a palladium(0) catalyst. This orthogonality allows for on-resin modifications, such as lactam bridge formation, prior to global deprotection.

These application notes provide a comprehensive guide to the effective incorporation of this compound, detailing protocols for its coupling, selective deprotection of the allyl group, and strategies to mitigate common side reactions.

Key Advantages of Using this compound

  • Orthogonal Protection: The allyl group is fully orthogonal to the base-labile Fmoc group and the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), enabling selective deprotection and on-resin modification.[1]

  • Enhanced Peptide Stability: The inclusion of D-aspartic acid can increase the proteolytic stability of the resulting peptide, a desirable attribute for therapeutic candidates.

  • Conformational Constraint: The selective deprotection of the allyl group allows for the on-resin formation of cyclic peptides through lactamization, which can lock the peptide into a bioactive conformation and improve receptor selectivity.

  • Mild Deprotection Conditions: The removal of the allyl group is achieved under neutral and mild conditions, preserving the integrity of sensitive amino acid residues in the peptide sequence.

Potential Side Reactions and Mitigation Strategies

A primary concern when incorporating aspartic acid residues in Fmoc-SPPS is the formation of aspartimide, a cyclic succinimide derivative. This side reaction is catalyzed by the basic conditions of Fmoc deprotection (e.g., piperidine) and can lead to a mixture of α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid residue.

Strategies to Minimize Aspartimide Formation:

  • Steric Hindrance: The use of bulkier side-chain protecting groups on the aspartic acid can sterically hinder the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thus reducing aspartimide formation. While the allyl group is not exceptionally bulky, its deprotection under non-basic conditions is the primary strategy to avoid this side reaction when modification is intended.

  • Modified Deprotection Conditions: For the general Fmoc deprotection steps throughout the synthesis, using a weaker base than piperidine or adding an acidic additive like HOBt to the piperidine solution can reduce the propensity for aspartimide formation.

  • Optimized Coupling: Employing efficient coupling reagents and ensuring complete acylation can minimize the exposure of the deprotected N-terminus to basic conditions, which can contribute to side reactions.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence

This protocol describes the standard procedure for coupling this compound to a growing peptide chain on a solid support.

Materials:

  • Fmoc-D-Asp(OAll)-OH

  • Peptide synthesis resin (e.g., Rink Amide, Wang) with the N-terminal Fmoc group removed

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Asp(OAll)-OH (3-5 equivalents relative to the resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: On-Resin Deprotection of the Allyl (OAll) Group (Conventional Method)

This protocol details the removal of the allyl protecting group from the D-aspartic acid side chain using a palladium catalyst.

Materials:

  • Peptide-resin containing the Asp(OAll) residue

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Phenylsilane (PhSiH₃) as an allyl scavenger

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere.

  • Scavenger Addition: Add a solution of phenylsilane (20-40 equivalents relative to the resin loading) in DCM to the resin and agitate for 15 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.2-0.5 equivalents relative to the resin loading) dissolved in DCM to the reaction vessel.

  • Deprotection Reaction: Agitate the mixture under an inert atmosphere at room temperature for 1-2 hours.

  • Monitoring the Reaction: Take a small sample of the resin, cleave the peptide, and analyze by LC-MS to confirm the complete removal of the allyl group (mass decrease of 40.03 Da).

  • Washing: Once the deprotection is complete, drain the reaction mixture and wash the resin extensively with DCM (5-7 times), 0.5% DIPEA in DMF (3 times), 0.5% sodium diethyldithiocarbamate in DMF (3 times to remove residual palladium), and finally with DMF (5 times) and DCM (5 times).

Protocol 3: On-Resin Deprotection of the Allyl (OAll) Group (Microwave-Assisted Method)

This protocol provides a faster alternative for allyl deprotection using a microwave peptide synthesizer.[2]

Materials:

  • Peptide-resin containing the Asp(OAll) residue

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Phenylsilane (PhSiH₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Microwave peptide synthesizer

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF in a microwave-compatible reaction vessel.

  • Reagent Addition: In a separate vial, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.2-0.5 equivalents) and phenylsilane (20-40 equivalents) in DMF. Add this solution to the resin.

  • Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate for 5-10 minutes at a controlled temperature (e.g., 38-40°C).[2]

  • Repeat (Optional): For difficult sequences, the microwave deprotection step can be repeated with a fresh solution of catalyst and scavenger.

  • Washing: After the reaction, wash the resin thoroughly as described in Protocol 2, step 6.

  • Verification: Confirm the completion of the deprotection by LC-MS analysis of a cleaved sample.

Data Presentation

The following tables summarize expected outcomes based on the protocols described. Actual results may vary depending on the peptide sequence and specific reaction conditions.

Table 1: Comparison of Coupling Efficiency for Aspartic Acid Derivatives

Amino Acid DerivativeCoupling ReagentCoupling Time (h)Expected Coupling EfficiencyNotes
Fmoc-D-Asp(OAll)-OH HBTU/DIPEA1-2>99%Standard conditions, generally high efficiency.
Fmoc-L-Asp(OtBu)-OHHBTU/DIPEA1-2>99%Standard building block, high efficiency.
Fmoc-L-Asp(OMpe)-OHHATU/DIPEA2-4>98%Bulky group may require longer coupling times.

Table 2: Comparison of Allyl Deprotection Methods

MethodCatalystScavengerTimeTemperatureExpected YieldPurity of Crude Peptide
Conventional Pd(PPh₃)₄Phenylsilane1-2 hRoom Temp.>95%High, minimal side products.
Microwave-Assisted Pd(PPh₃)₄Phenylsilane10-20 min38-40°C>98%Excellent, reduced reaction time minimizes degradation.[2]

Mandatory Visualizations

Orthogonal_Protection_Strategy cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle cluster_Selective_Deprotection Selective On-Resin Modification cluster_Final_Cleavage Final Cleavage Resin Resin-Peptide-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Resin_Asp_OAll Resin-Peptide-Asp(OAll) Coupling Coupling (Fmoc-D-Asp(OAll)-OH) Deprotection->Coupling Coupling->Resin Elongated Peptide Allyl_Deprotection Allyl Deprotection (Pd(PPh₃)₄, PhSiH₃) Resin_Asp_OH Resin-Peptide-Asp(OH) Allyl_Deprotection->Resin_Asp_OH Modification On-Resin Modification (e.g., Cyclization) Cleavage Global Deprotection & Cleavage (TFA Cocktail) Modification->Cleavage Resin_Asp_OAll->Allyl_Deprotection Resin_Asp_OH->Modification Final_Peptide Final Modified Peptide Cleavage->Final_Peptide

Caption: Orthogonal protection strategy using this compound for peptide synthesis.

Allyl_Deprotection_Workflow Start Start: Resin-Bound Peptide with Asp(OAll) Swell 1. Swell Resin (Anhydrous DCM/DMF) Start->Swell Inert 2. Establish Inert Atmosphere (Argon or Nitrogen) Swell->Inert Add_Scavenger 3. Add Allyl Scavenger (e.g., Phenylsilane) Inert->Add_Scavenger Add_Catalyst 4. Add Palladium(0) Catalyst (Pd(PPh₃)₄) Add_Scavenger->Add_Catalyst React 5. React at RT or with Microwave (10 min - 2h) Add_Catalyst->React Monitor 6. Monitor Reaction (LC-MS of cleaved aliquot) React->Monitor Monitor->React Incomplete Wash 7. Extensive Washing (DCM, DMF, Chelating Agent) Monitor->Wash Complete End End: Resin-Bound Peptide with free Asp side-chain Wash->End

Caption: Experimental workflow for the on-resin deprotection of the allyl group.

References

Application Notes and Protocols for Site-Specific Peptide Modification Using Fmoc-D-Asp-OAll

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Fmoc-D-Asp-OAll for the site-specific modification of peptides. This versatile building block offers a strategic advantage in peptide synthesis, primarily through the orthogonal nature of its allyl (All) side-chain protecting group. This allows for selective deprotection and subsequent modification at the aspartic acid residue, enabling the synthesis of complex peptides, cyclic peptides, and peptide conjugates with enhanced stability and novel functionalities.[1][2]

The incorporation of a D-amino acid, such as D-aspartic acid, can significantly increase the proteolytic stability of peptides, a crucial attribute for therapeutic candidates.[1] This, combined with the unique modification possibilities offered by the allyl protecting group, makes this compound a valuable tool in drug discovery and development.[1][3]

Key Applications of this compound

The unique chemical architecture of this compound lends itself to several advanced applications in peptide chemistry:

  • Prevention of Aspartimide Formation: Aspartimide formation is a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. This side reaction can lead to a mixture of difficult-to-separate byproducts, including α- and β-peptides and racemized products. The use of the allyl ester as a side-chain protecting group for aspartic acid can significantly suppress this unwanted cyclization compared to the more commonly used tert-butyl (OtBu) group.

  • On-Resin Peptide Cyclization: The orthogonal nature of the allyl protecting group allows for its selective removal while the peptide remains attached to the solid support. This enables the formation of a lactam bridge between the deprotected aspartic acid side chain and a free N-terminal amine or the side chain of another amino acid (e.g., lysine), leading to the synthesis of cyclic peptides with constrained conformations and potentially enhanced biological activity.

  • Site-Specific Conjugation: Following selective deprotection of the allyl group on-resin, the newly exposed carboxylic acid can be used as a handle for the site-specific attachment of various molecules, including fluorophores, polyethylene glycol (PEG), cytotoxic drugs, or other bioactive moieties.

  • Native Chemical Ligation (NCL): Peptides containing a C-terminal D-aspartic acid thioester can be synthesized and used in native chemical ligation reactions. The allyl protecting group on a D-aspartic acid residue within the peptide sequence would be compatible with the NCL chemistry and could be removed subsequently for further modifications. While ligation at aspartic acid residues can be challenging due to potential side reactions, strategies involving side-chain protection are crucial for successful outcomes.[4]

Quantitative Data Presentation

Table 1: Comparison of Aspartimide Formation with Different Aspartic Acid Protecting Groups
Aspartic Acid DerivativeAsp-Xxx Sequence% Aspartimide Formation (per cycle)% D-Aspartate Formation (total)Reference
Fmoc-Asp(OtBu)-OHAsp-Asn2.510.2[5]
Fmoc-Asp(OMpe)-OHAsp-Asn0.41.8[5]
Fmoc-Asp(OBno)-OH Asp-Asn <0.1 0.3 [5]
Fmoc-Asp(OtBu)-OHAsp-Arg1.14.5[5]
Fmoc-Asp(OMpe)-OHAsp-Arg0.20.8[5]
Fmoc-Asp(OBno)-OH Asp-Arg <0.1 0.2 [5]
Fmoc-Asp(OtBu)-OHAsp-Gly11.535.1[5]
Fmoc-Asp(OMpe)-OHAsp-Gly1.24.2[5]
Fmoc-Asp(OBno)-OH Asp-Gly 0.1 0.5 [5]

Note: While direct quantitative data for this compound was not found in the same comparative study, the literature widely supports that allyl protection is an effective strategy to minimize aspartimide formation.

Table 2: On-Resin Cyclization Yields for Peptides Containing Aspartic Acid
Cyclization StrategyPeptide SequenceCoupling ReagentYield (%)Reference
Head-to-tail (Asp linker)H-AEWLSGYIASRDVAD-OHDIC/Oxyma13.3 - 16.6[6]
Thiol-ene click reactionAc-C(Mmt)RGDSfK(allyl)-NH2DMPA (photoinitiator)24[7]
Lactam Bridge (Asp-Lys)Not specifiedPyBOP/HOBt/DIPEANot specified[8]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol describes the standard procedure for incorporating this compound into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-diisopropylethylamine - DIPEA)

  • Fmoc deprotection solution (20% piperidine in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Washing solvents (DMF, DCM, Methanol)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the Fmoc deprotection solution to the resin. Agitate for 5-20 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and DMF (3-5 times).

  • Amino Acid Coupling: a. In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-5 minutes. c. Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), DCM (3-5 times), and DMF (3-5 times).

  • Confirmation of Coupling: Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Deprotection of the Allyl Group

This protocol outlines the selective removal of the allyl protecting group from the D-aspartic acid side chain using a palladium catalyst.

Materials:

  • Peptide-resin containing Fmoc-D-Asp(OAll)

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄ - tetrakis(triphenylphosphine)palladium(0))

  • Allyl scavenger (e.g., phenylsilane, morpholine, or Meldrum's acid)

  • Anhydrous, deoxygenated solvent (e.g., DCM or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen anhydrous solvent under an inert atmosphere.

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve the palladium catalyst (e.g., 0.1-0.25 equivalents per allyl group) and the allyl scavenger (e.g., 20-40 equivalents of phenylsilane) in the anhydrous solvent.

  • Deprotection Reaction: Add the deprotection cocktail to the resin. Agitate the mixture at room temperature, protected from light, for 30-60 minutes. The reaction can be monitored by HPLC-MS analysis of a small cleaved sample.

  • Repeat Deprotection (Optional): For complete removal, the deprotection step can be repeated with a fresh solution of the catalyst and scavenger.

  • Washing: After the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by washes with a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium, and finally with DMF and DCM.

Protocol 3: On-Resin Lactam Cyclization

This protocol describes the formation of a head-to-tail lactam bridge after allyl deprotection.

Materials:

  • Peptide-resin with a deprotected N-terminal amine and a deprotected D-aspartic acid side chain

  • Coupling reagent (e.g., PyBOP, HBTU, or HATU)

  • Base (e.g., DIPEA)

  • DMF

Procedure:

  • Resin Preparation: After allyl deprotection and washing (Protocol 2), and subsequent N-terminal Fmoc deprotection, swell the resin in DMF.

  • Cyclization: Add a solution of the coupling reagent (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF to the resin.

  • Reaction: Agitate the resin at room temperature for 2-24 hours. The progress of the cyclization can be monitored by HPLC-MS of a small cleaved sample.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.

  • Cleavage and Purification: Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O) and purify by reverse-phase HPLC.

Visualization of Workflows and Pathways

Experimental Workflow for On-Resin Peptide Cyclization

On_Resin_Cyclization cluster_SPPS Solid-Phase Peptide Synthesis cluster_Modification On-Resin Modification cluster_Final Final Product Resin Start Resin Linear_Peptide Linear Peptide (on-resin) Resin->Linear_Peptide Fmoc-SPPS with This compound Allyl_Deprotection Allyl Deprotection (Pd(PPh₃)₄, Scavenger) Linear_Peptide->Allyl_Deprotection Fmoc_Deprotection N-terminal Fmoc Deprotection Allyl_Deprotection->Fmoc_Deprotection Cyclization Lactam Bridge Formation (PyBOP, DIPEA) Fmoc_Deprotection->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage Purification RP-HPLC Purification Cleavage->Purification Cyclic_Peptide Purified Cyclic Peptide Purification->Cyclic_Peptide

Caption: Workflow for on-resin synthesis of a cyclic peptide using this compound.

Logical Flow of Orthogonal Deprotection

Orthogonal_Deprotection Start Fully Protected Peptide (on-resin) N-Fmoc D-Asp(OAll) Other Side Chains (e.g., tBu) Fmoc_Removed Free N-terminus D-Asp(OAll) Other Side Chains (e.g., tBu) Start:f1->Fmoc_Removed Piperidine Allyl_Removed N-Fmoc D-Asp(OH) Other Side Chains (e.g., tBu) Start:f2->Allyl_Removed Pd(0) Catalyst Final_Cleavage Fully Deprotected Peptide Free N-terminus D-Asp(OH) Free Side Chains Start->Final_Cleavage TFA Cocktail Fmoc_Removed->Final_Cleavage TFA Cocktail Allyl_Removed->Final_Cleavage TFA Cocktail

Caption: Orthogonal deprotection strategy for peptides containing this compound.

Signaling Pathway of D-Aspartate in Testicular Cells

D_Aspartate_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular D_Asp D-Aspartate NMDAR NMDA Receptor D_Asp->NMDAR binds AMPAR AMPA Receptor D_Asp->AMPAR binds ERK1_2 ERK1/2 NMDAR->ERK1_2 activates cAMP cAMP NMDAR->cAMP activates AKT AKT AMPAR->AKT activates Testosterone Testosterone Biosynthesis ERK1_2->Testosterone Spermatogenesis Spermatogenesis ERK1_2->Spermatogenesis Apoptosis Apoptosis Inhibition AKT->Apoptosis StAR StAR Protein cAMP->StAR upregulates StAR->Testosterone

Caption: Simplified signaling pathway of D-Aspartate in Leydig and Sertoli cells.[9][10]

References

Application Notes and Protocols for the Cleavage of Peptides Containing Fmoc-D-Asp-OAll from Solid-Phase Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective on-resin deprotection of the allyl (All) ester from Fmoc-D-Asp(OAll)-containing peptides and their subsequent cleavage from common solid-phase synthesis resins. The protocols and data presented herein are intended to enable researchers to optimize cleavage strategies to maximize peptide yield and purity while minimizing common side reactions.

Introduction to Orthogonal Deprotection of Asp(OAll)

In modern Fmoc-based solid-phase peptide synthesis (SPPS), orthogonal protecting groups are essential for the synthesis of complex peptides, including cyclic, branched, or modified peptides. The allyl ester is a valuable protecting group for the side chain of aspartic acid (Asp) as it is stable to the basic conditions used for Fmoc group removal (e.g., piperidine in DMF) and the acidic conditions of final cleavage (e.g., trifluoroacetic acid).[1] The removal of the allyl group is typically achieved under mild, neutral conditions via palladium(0)-catalyzed allyl transfer, ensuring the integrity of other acid-labile side-chain protecting groups and the resin linkage.[2]

The selective deprotection of the Asp(OAll) side chain on-resin allows for subsequent modifications, such as lactam bridge formation for peptide cyclization, before the final cleavage of the peptide from the solid support.

Key Considerations and Potential Side Reactions

Palladium(0)-Catalyzed Allyl Deprotection

The cleavage of the allyl ester is a palladium(0)-catalyzed process that involves the formation of a π-allyl-palladium complex.[3] A scavenger is required to irreversibly trap the allyl cation, thereby driving the reaction to completion. The choice of catalyst and scavenger can significantly impact the efficiency and cleanliness of the deprotection.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is the most commonly used catalyst for this transformation.[2] It is important to use a bright yellow, high-quality catalyst, as its degradation can lead to incomplete reactions.

  • Scavengers: Various nucleophilic scavengers can be employed. Phenylsilane (PhSiH₃) is a popular choice due to its efficiency and the formation of volatile byproducts.[4] Other effective scavengers include morpholine, dimedone, and borane complexes.[5][6]

Aspartimide Formation: A Critical Side Reaction

A major challenge in the synthesis of Asp-containing peptides is the formation of aspartimide, a cyclic succinimide derivative. This side reaction is particularly prevalent under basic conditions, such as the piperidine treatment for Fmoc deprotection, but can also be catalyzed by acids.[7] The presence of an allyl ester on the Asp side chain can increase the susceptibility to aspartimide formation.[7]

Aspartimide formation is problematic because it represents a mass-neutral impurity that can be difficult to separate from the desired peptide.[8] Furthermore, the aspartimide ring can be opened by nucleophiles (such as water or piperidine) to yield a mixture of α- and β-aspartyl peptides, as well as their D-isomers, further complicating purification.[5]

Strategies to Minimize Aspartimide Formation:

  • Choice of Scavenger: Using a non-basic or weakly basic scavenger for allyl deprotection is crucial.

  • Reaction Conditions: Performing the deprotection at room temperature and for the minimum time required can help reduce the risk.

  • Subsequent Fmoc Deprotection: If an N-terminal Fmoc group needs to be removed after allyl deprotection, using a milder base than piperidine, or adding an acidic additive like HOBt to the piperidine solution, can suppress aspartimide formation.[5]

Final Cleavage from the Resin

After on-resin manipulations, the peptide is cleaved from the solid support using a strong acid, typically trifluoroacetic acid (TFA). The composition of the cleavage cocktail is critical to prevent side reactions caused by the cationic species generated from the cleavage of other side-chain protecting groups.

  • Cleavage Cocktails: A standard cleavage cocktail consists of TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT). The choice of scavengers depends on the peptide sequence. For instance, TIS is effective at scavenging carbocations, while EDT is used for peptides containing cysteine.

  • Resin Type: The type of resin used for the synthesis (e.g., Wang, Rink Amide) will determine the specific conditions required for efficient cleavage and whether the final peptide has a C-terminal carboxylic acid or amide.[9][10]

Quantitative Data Summary

ParameterMethod/ConditionTypical OutcomePotential Side ProductsCitation
On-Resin Allyl Deprotection Pd(PPh₃)₄, Phenylsilane in DCM/DMF>95% deprotectionResidual allyl-protected peptide, aspartimide[2][11]
Pd(PPh₃)₄, Morpholine in DCM/DMFHigh efficiency, can minimize aspartimideResidual allyl-protected peptide[5]
Microwave-assisted Pd(PPh₃)₄, Phenylsilane>98% deprotection in shorter timeResidual allyl-protected peptide[12]
Final Cleavage Yield TFA/TIS/H₂O from Wang Resin70-90% crude yieldTruncated sequences, products of scavenger addition[9]
TFA/TIS/H₂O from Rink Amide Resin60-85% crude yieldTruncated sequences, linker-related adducts[10]
Aspartimide Formation Piperidine treatment of Asp(OAll) peptidesCan be significant (>10%)α- and β-aspartyl peptides, D-isomers[5][7]
Morpholine for Fmoc deprotectionSignificantly reduced aspartimide-[5]

Experimental Protocols

Protocol 1: On-Resin Deprotection of Fmoc-D-Asp(OAll) Side Chain

This protocol describes the palladium-catalyzed removal of the allyl ester from the aspartic acid side chain while the peptide remains attached to the resin.

Materials:

  • Peptide-resin containing the Fmoc-D-Asp(OAll) residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Inert gas (Argon or Nitrogen)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DCM (10 mL/g of resin) for 30 minutes in a solid-phase synthesis vessel.

  • Washing: Drain the DCM and wash the resin three times with DCM.

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, prepare the deprotection cocktail. For every 1 mmol of peptide on the resin, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents) in DCM. To this solution, add phenylsilane (20-24 equivalents).[13][14]

  • Deprotection Reaction: Add the freshly prepared deprotection cocktail to the swollen resin. Gently agitate the resin suspension under an inert atmosphere at room temperature.

  • Reaction Time: Allow the reaction to proceed for 30-40 minutes. The reaction is often repeated once to ensure complete deprotection.[13]

  • Washing: Drain the reaction mixture. Wash the resin extensively to remove the palladium catalyst and scavenger byproducts. A recommended washing sequence is:

    • DCM (5 times)

    • DMF (3 times)

    • DCM (5 times)

  • Analysis (Optional): A small aliquot of the resin can be cleaved using a standard TFA cocktail and analyzed by LC-MS to confirm the complete removal of the allyl group.[15]

Protocol 2: Final Cleavage of the Peptide from the Resin

This protocol outlines the final cleavage of the peptide from either Wang or Rink Amide resin after the on-resin deprotection of the Asp(OAll) side chain.

Materials:

  • Deprotected peptide-resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Cleavage vessel

  • Sintered glass funnel

Procedure:

  • N-terminal Fmoc Removal: Ensure the N-terminal Fmoc group is removed by treating the resin with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.[9]

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail. A common general-purpose cocktail is Reagent K , which is TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) is often sufficient.

  • Cleavage Reaction:

    • Place the dry peptide-resin in a cleavage vessel.

    • Add the cleavage cocktail (approximately 10 mL/g of resin).

    • Gently swirl the mixture at room temperature for 1-2 hours.[9]

  • Peptide Isolation:

    • Filter the resin through a fine sintered glass funnel and collect the filtrate.

    • Wash the resin 2-3 times with small portions of fresh TFA.

    • Combine all the filtrates.

  • Peptide Precipitation:

    • Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring.

    • A white precipitate of the crude peptide should form.

    • If precipitation is slow, the mixture can be stored at 4°C overnight.[9]

  • Peptide Collection and Drying:

    • Collect the precipitated peptide by filtration or centrifugation.

    • Wash the crude peptide with cold diethyl ether.

    • Dry the peptide under vacuum.

  • Purification: The crude peptide should be purified by reverse-phase HPLC. The identity and purity of the final product should be confirmed by LC-MS.[16]

Visualizations

Chemical Reaction and Experimental Workflows

palladium_catalyzed_deprotection Resin_Peptide Resin-Peptide-Asp(OAll) Pi_Allyl_Complex π-Allyl-Pd Complex Resin_Peptide->Pi_Allyl_Complex + Pd(0) Pd0 Pd(PPh₃)₄ Scavenger Scavenger (e.g., PhSiH₃) Deprotected_Peptide Resin-Peptide-Asp(OH) Pi_Allyl_Complex->Deprotected_Peptide Trapped_Allyl Trapped Allyl Group Pi_Allyl_Complex->Trapped_Allyl + Scavenger

Caption: Palladium-catalyzed deprotection of the Asp(OAll) side chain.

experimental_workflow cluster_on_resin On-Resin Operations cluster_cleavage Final Cleavage and Work-up start Start: Peptide-Resin with Fmoc-D-Asp(OAll) swell_wash 1. Swell and Wash Resin (DCM) start->swell_wash deprotection 2. Add Pd(PPh₃)₄ / Scavenger (e.g., PhSiH₃ in DCM) swell_wash->deprotection react 3. React at RT (2 x 30-40 min) deprotection->react wash_final 4. Extensive Washing (DCM, DMF) react->wash_final deprotected_resin Result: Resin with Deprotected Asp Side Chain wash_final->deprotected_resin cleavage 5. Cleave with TFA Cocktail (e.g., Reagent K) deprotected_resin->cleavage precipitation 6. Precipitate Peptide (Cold Diethyl Ether) cleavage->precipitation purification 7. Purify by RP-HPLC precipitation->purification analysis 8. Characterize by LC-MS purification->analysis

Caption: General experimental workflow for on-resin deprotection and final cleavage.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Aspartimide Formation with Fmoc-D-Asp-OAll

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fmoc-D-Asp-OAll to minimize aspartimide formation during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a problem in Fmoc-SPPS?

A1: Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) that occurs at aspartic acid (Asp) residues.[1][2] Under the basic conditions used for Fmoc deprotection (e.g., piperidine), the backbone amide nitrogen following the Asp residue can attack the side-chain carboxyl group, forming a cyclic succinimide intermediate known as an aspartimide.[1] This intermediate is problematic because it can lead to several undesired products:

  • α- and β-peptide impurities: The aspartimide ring can be opened by a nucleophile (like piperidine or water) at either of two carbonyl positions, resulting in the formation of both the desired α-peptide linkage and a difficult-to-separate β-peptide impurity.[1]

  • Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, leading to a loss of stereochemical purity in the final peptide.[1]

  • Chain termination: In some cases, the aspartimide can lead to the termination of the peptide chain.

This side reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs.[1][3]

Q2: How does this compound help in preventing aspartimide formation?

A2: this compound utilizes an allyl (All) ester to protect the β-carboxyl group of D-aspartic acid. The allyl protecting group is considered "orthogonal" in the context of standard Fmoc-SPPS. This means it is stable to the basic conditions used for Fmoc group removal (piperidine) and the acidic conditions used for final cleavage from the resin (e.g., trifluoroacetic acid - TFA).[4]

The primary strategy for preventing aspartimide formation with this compound is not through steric hindrance during the synthesis, but by allowing for a different synthetic approach. The allyl group can be selectively removed on-resin using a palladium(0) catalyst under neutral conditions.[4][5] This allows for modification of the aspartic acid side chain, such as in the synthesis of glycopeptides or cyclic peptides, without exposing the deprotected side chain to the basic conditions of subsequent Fmoc removals. For linear peptide synthesis where the allyl group is removed during final cleavage, its stability to piperidine prevents the cyclization reaction from occurring during the iterative deprotection steps.

Q3: When should I consider using this compound instead of the standard Fmoc-D-Asp(OtBu)-OH?

A3: You should consider using this compound in the following scenarios:

  • Synthesis of peptides with sequences highly prone to aspartimide formation: This is especially critical for peptides containing Asp-Gly or Asp-Asn motifs.[1][3]

  • Synthesis of long peptides: The cumulative exposure to piperidine during the synthesis of long peptides increases the risk of aspartimide formation.

  • On-resin cyclization or side-chain modification: The orthogonal nature of the allyl protecting group is ideal for synthetic strategies that require selective deprotection of the Asp side chain while the peptide remains on the solid support.[4][6]

Q4: Are there other strategies to prevent aspartimide formation?

A4: Yes, several other strategies can be employed to minimize aspartimide formation:

  • Bulky side-chain protecting groups: Using sterically hindered protecting groups like O-tert-butyl (OtBu) is the standard approach, though it is not always sufficient.[1] More effective bulky groups include 3-ethyl-3-pentyl (OEpe), 4-n-propyl-4-heptyl (OPhp), and 5-n-butyl-5-nonyl (OBno).[7]

  • Backbone protection: Introducing a protecting group on the amide nitrogen of the residue following Asp, such as a 2,4-dimethoxybenzyl (Dmb) group, can completely prevent aspartimide formation by blocking the nucleophilic attack.[1]

  • Modified deprotection conditions: Using weaker bases for Fmoc removal (e.g., piperazine instead of piperidine) or adding acidic additives (e.g., formic acid or HOBt) to the piperidine solution can reduce the rate of aspartimide formation.[8]

  • Microwave-assisted synthesis: Shorter reaction times at elevated temperatures can sometimes reduce the extent of side reactions.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor solubility of this compound in DMF This compound has inherently low solubility in common SPPS solvents.[10]- Use a solvent mixture with better solvating properties, such as DMF/NMP (1:1) or add a small amount of DMSO.[11]- Gently warm the solvent to aid dissolution, but avoid excessive heat.[10]- Sonication can be used cautiously to aid dissolution.[10]- Ensure the this compound is fully dissolved before adding it to the resin.
Incomplete coupling of this compound - Poor solubility leading to precipitation of the amino acid.- Steric hindrance from the allyl group or the peptide sequence.- Use a more potent coupling reagent such as HATU or HCTU.[11]- Increase the coupling time or perform a double coupling.- Ensure complete dissolution of the amino acid derivative as described above.
Aspartimide formation still observed - Incomplete removal of piperidine after Fmoc deprotection.- Prolonged exposure to basic conditions.- Ensure thorough washing of the resin with DMF after each piperidine treatment.- Minimize the duration of the Fmoc deprotection steps.- Consider using a weaker base like piperazine for deprotection.
Incomplete removal of the allyl protecting group - Inactive palladium catalyst.- Insufficient scavenger.- Inefficient reaction conditions.- Use a fresh, high-quality palladium(0) catalyst.[5]- Ensure an adequate excess of the allyl scavenger (e.g., phenylsilane).[5]- Optimize the reaction time and temperature. Monitor the reaction by taking small resin samples for cleavage and HPLC-MS analysis.
Final peptide contains palladium residues Inadequate washing after allyl deprotection.- After the palladium-catalyzed deprotection, wash the resin thoroughly with a chelating agent solution (e.g., 0.5% sodium N,N-diethyldithiocarbamate in DMF) to remove residual palladium.[5]

Quantitative Data

Table 1: Comparison of Aspartimide Formation with Different Aspartic Acid Protecting Groups

Aspartic Acid DerivativeModel Peptide SequenceDeprotection ConditionsAspartimide Formation (%)Desired Peptide Yield (%)Reference(s)
Fmoc-Asp(OtBu)-OHH-Val-Lys-Asp-Gly-Tyr-Ile-OH20% Piperidine/DMFHighLow[7]
Fmoc-Asp(OAll)-OH Sequence Dependent20% Piperidine/DMFSequence DependentSequence Dependent[7]
Fmoc-Asp(OEpe)-OHH-Val-Lys-Asp-Gly-Tyr-Ile-OH20% Piperidine/DMFLowHigh[7]
Fmoc-Asp(OPhp)-OHH-Val-Lys-Asp-Gly-Tyr-Ile-OH20% Piperidine/DMFVery LowHigh[7]
Fmoc-Asp(OBno)-OHH-Val-Lys-Asp-Gly-Tyr-Ile-OH20% Piperidine/DMFNegligibleVery High[2][7]

Note: The extent of aspartimide formation is highly sequence-dependent. The values presented are for a model peptide known to be prone to this side reaction.

Experimental Protocols

Protocol 1: Standard Coupling of this compound in SPPS

Objective: To incorporate this compound into a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, 2,4,6-collidine)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in a minimal amount of DMF. Gentle warming or sonication may be required to achieve complete dissolution.

    • Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated this compound solution to the resin.

  • Mixing: Agitate the resin slurry using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test or other colorimetric test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times).

  • Drying: Dry the resin under a stream of nitrogen.

Protocol 2: On-Resin Deprotection of the Allyl Group

Objective: To selectively remove the allyl ester from the Asp(OAll) side chain.

Materials:

  • Peptide-resin containing Asp(OAll)

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Allyl scavenger (e.g., Phenylsilane - PhSiH₃)

  • Anhydrous Dichloromethane (DCM) or Chloroform/Acetic Acid/N-Methylmorpholine (CHCl₃/AcOH/NMM)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the peptide-resin in the chosen solvent system under an inert atmosphere.

  • Catalyst/Scavenger Solution Preparation: In a separate flask, dissolve the palladium(0) catalyst (e.g., 0.2-0.5 equivalents) and the allyl scavenger (e.g., 10-20 equivalents) in the reaction solvent.

  • Deprotection Reaction: Add the catalyst/scavenger solution to the resin suspension.

  • Mixing: Gently agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by a color change of the solution (typically from yellow to colorless).

  • Washing: Once the reaction is complete, wash the resin extensively with the reaction solvent.

  • Palladium Removal: Wash the resin with a solution of a chelating agent (e.g., 0.5% sodium N,N-diethyldithiocarbamate in DMF) to remove any residual palladium.

  • Final Washes: Wash the resin with DMF and DCM and dry under vacuum.

Visualizations

Aspartimide_Formation_Mechanism Peptide Peptide Chain with Asp(OR) Deprotonation Deprotonation of Backbone Amide Peptide->Deprotonation Fmoc Deprotection Step Piperidine Piperidine (Base) Piperidine->Deprotonation Cyclization Intramolecular Nucleophilic Attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Hydrolysis Hydrolysis or Piperidinolysis Aspartimide->Hydrolysis Racemized Racemized Products Aspartimide->Racemized Alpha_Peptide α-Peptide (Desired) Hydrolysis->Alpha_Peptide Beta_Peptide β-Peptide (Impurity) Hydrolysis->Beta_Peptide SPPS_Workflow_Fmoc_D_Asp_OAll Start Start with Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Couple_Fmoc_D_Asp_OAll Couple this compound (HBTU/DIPEA) Wash1->Couple_Fmoc_D_Asp_OAll Wash2 Wash (DMF/DCM) Couple_Fmoc_D_Asp_OAll->Wash2 Continue_Synthesis Continue Peptide Elongation Wash2->Continue_Synthesis Continue_Synthesis->Fmoc_Deprotection Next Amino Acid Final_Cleavage Final Cleavage from Resin (e.g., TFA Cocktail) Continue_Synthesis->Final_Cleavage Synthesis Complete Purification Purification (HPLC) Final_Cleavage->Purification Orthogonal_Deprotection_Logic cluster_Fmoc N-terminal Deprotection cluster_Allyl Side-Chain Deprotection cluster_Final Final Cleavage Peptide_Resin Peptide-Resin with Fmoc-Asp(OAll)-... Fmoc_Removal Piperidine/DMF (Base Labile) Peptide_Resin->Fmoc_Removal Allyl_Removal Pd(0) Catalyst (Orthogonal) Peptide_Resin->Allyl_Removal TFA_Cleavage TFA Cocktail (Acid Labile) Peptide_Resin->TFA_Cleavage Free_Amine Free N-terminus Fmoc_Removal->Free_Amine Removes Fmoc Free_Amine->Peptide_Resin Couple Next AA Free_Carboxyl Free Asp Side Chain Allyl_Removal->Free_Carboxyl Removes Allyl Free_Carboxyl->Peptide_Resin On-Resin Modification Final_Peptide Cleaved Peptide TFA_Cleavage->Final_Peptide Cleaves from Resin & Removes Acid-Labile Groups

References

Technical Support Center: Fmoc-D-Asp-OAll in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS) using Fmoc-D-Asp-OAll.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with the use of this compound in SPPS?

A1: The most significant side reaction is the formation of an aspartimide intermediate.[1][2][3] This occurs through the intramolecular cyclization of the aspartic acid residue, where the backbone amide nitrogen attacks the side-chain allyl ester. This reaction is catalyzed by the basic conditions used for Fmoc deprotection, such as piperidine. Aspartimide formation can lead to several undesirable byproducts, including racemization at the D-Aspartic acid alpha-carbon and the formation of α- and β-peptide linkages upon ring-opening, which are often difficult to separate from the desired peptide.[2][4]

Q2: How does the allyl (OAll) protecting group influence the propensity for aspartimide formation compared to other protecting groups like tert-butyl (OtBu)?

A2: The allyl ester is generally considered more susceptible to base-catalyzed aspartimide formation than the more sterically hindered tert-butyl ester.[5] However, the primary advantage of the OAll group is its orthogonality. It can be removed under neutral conditions using a palladium(0) catalyst, which avoids the repeated exposure to the basic conditions of Fmoc deprotection that drive aspartimide formation.[5][6] This allows for selective on-resin modification of the aspartic acid side chain.[1]

Q3: Are D-Aspartic acid residues more or less prone to aspartimide formation than L-Aspartic acid residues?

A3: While the fundamental mechanism of aspartimide formation is the same for both D- and L-aspartic acid residues, the stereochemistry can influence the rate of this side reaction. Some studies suggest that the peptide backbone conformation, which is influenced by the chirality of the amino acid residues, can affect the proximity of the backbone amide nitrogen to the side-chain ester, thus potentially altering the rate of cyclization. However, extensive quantitative data directly comparing the rates for D- vs. L-Asp(OAll) is limited.

Q4: What are the potential side reactions associated with the palladium-catalyzed deprotection of the allyl ester?

A4: While generally a clean and efficient reaction, the palladium-catalyzed deprotection of the allyl group can have potential side reactions if not performed under optimal conditions. These can include:

  • Incomplete deprotection: This can result from catalyst deactivation, insufficient scavenger, or inadequate reaction time.

  • Allylation of nucleophilic side chains: Scavengers are used to trap the allyl cation generated during the reaction, but if the scavenger is inefficient or consumed, the allyl group can modify nucleophilic residues such as Lys, Cys, or Trp.

  • Reduction of the peptide: Some palladium catalysts and scavengers, under certain conditions, could potentially lead to the reduction of sensitive functional groups, although this is less common with standard protocols.

Troubleshooting Guides

Issue 1: Presence of unexpected peaks in HPLC analysis, potentially corresponding to aspartimide-related byproducts.
  • Observation: Multiple peaks close to the main product peak are observed in the HPLC chromatogram, some with the same mass as the desired peptide (isobaric species) and others with a mass difference of -18 Da (aspartimide) or +85 Da (piperidide adducts).

  • Root Cause Analysis: This strongly suggests the formation of aspartimide and its subsequent hydrolysis to α- and β-peptides, as well as the formation of piperidide adducts.[2] The Asp-Gly and Asp-Asn sequences are particularly prone to this side reaction.[4]

  • Solutions:

    • Optimize Fmoc Deprotection:

      • Reduce piperidine concentration or exposure time.

      • Add a weak acid such as 0.1 M HOBt to the piperidine solution to lower the basicity.

      • Consider using a weaker base like piperazine for Fmoc removal.

    • Utilize the Orthogonality of the Allyl Group: Perform the palladium-catalyzed deprotection of the allyl ester before critical steps that involve prolonged base exposure.

    • Employ Sterically Hindered Protecting Groups: For sequences known to be highly susceptible to aspartimide formation, consider using a more sterically hindered protecting group if on-resin side-chain modification is not required.

Issue 2: Incomplete removal of the allyl protecting group during palladium catalysis.
  • Observation: Mass spectrometry analysis shows the presence of the desired peptide still containing the allyl group (+40 Da).

  • Root Cause Analysis: This can be due to several factors:

    • Catalyst Inactivity: The Pd(0) catalyst can be sensitive to air and may have degraded.

    • Insufficient Catalyst or Scavenger: The amounts of catalyst and scavenger may not be sufficient for the scale of the synthesis.

    • Poor Resin Swelling: Inadequate swelling of the resin can limit reagent access to the peptide.

    • Reaction Time: The reaction time may be too short for complete deprotection.

  • Solutions:

    • Ensure Fresh Reagents: Use a fresh, high-quality palladium catalyst and scavenger. Prepare the deprotection cocktail immediately before use.

    • Optimize Reagent Stoichiometry: Increase the equivalents of the palladium catalyst and scavenger.

    • Ensure Proper Swelling: Swell the resin adequately in a suitable solvent (e.g., DCM or DMF) before adding the deprotection cocktail.

    • Increase Reaction Time: Extend the reaction time or perform a second deprotection step.

    • Microwave Assistance: The use of microwave heating can accelerate the deprotection reaction.[7]

Data Presentation

Table 1: Qualitative Comparison of Aspartic Acid Side-Chain Protecting Groups in Fmoc SPPS

Protecting GroupRelative Propensity for Aspartimide FormationKey AdvantagesKey Disadvantages
OAll (Allyl) Sequence DependentOrthogonal deprotection under neutral conditions; allows for selective on-resin modification.[1][5]Requires palladium catalyst for removal; can be susceptible to base-catalyzed aspartimide formation.[6]
OtBu (tert-Butyl) Lower than OAllAcid labile; compatible with standard Fmoc-SPPS cleavage.Not orthogonal to other acid-labile protecting groups; still susceptible to aspartimide formation in sensitive sequences.
OMpe (3-methylpent-3-yl) LowIncreased steric hindrance reduces aspartimide formation.Higher cost; requires strong acid for cleavage.
OBno (5-n-butyl-5-nonyl) NegligibleExcellent suppression of aspartimide formation.Highest cost among common ester-based protecting groups.[1]

Experimental Protocols

Protocol 1: On-Resin Deprotection of this compound

Objective: To selectively remove the allyl protecting group from the side chain of a D-aspartic acid residue on the solid support.

Materials:

  • Peptide-resin containing the this compound residue

  • Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

  • Allyl scavenger (e.g., phenylsilane, PhSiH₃)

  • Anhydrous, degassed dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Argon or Nitrogen gas supply

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in anhydrous, degassed DCM or DMF for 30 minutes under an inert atmosphere (Argon or Nitrogen).

  • Prepare the deprotection cocktail immediately before use by dissolving the palladium catalyst (e.g., 0.25 equivalents relative to the resin loading) and the allyl scavenger (e.g., 20-40 equivalents) in the chosen solvent.

  • Drain the solvent from the swollen resin and add the deprotection cocktail.

  • Gently agitate the reaction vessel at room temperature for 1-2 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

  • Drain the deprotection solution and wash the resin thoroughly with the reaction solvent (3x), followed by DMF (3x), and DCM (3x).

  • A small sample of the resin can be cleaved and analyzed to confirm complete deprotection. If residual allyl-protected peptide is observed, the deprotection step can be repeated.

Protocol 2: HPLC-MS Analysis of Potential Side Products

Objective: To identify and quantify the desired peptide and potential aspartimide-related byproducts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

HPLC Conditions (General Guideline):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point and can be optimized based on the peptide's hydrophobicity.

  • Flow Rate: 1.0 mL/min

  • Detection: 214 nm and 280 nm

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Analysis: Scan for the expected molecular weights of the desired peptide, the aspartimide intermediate (M-18), piperidide adducts (M+85), and any other potential byproducts.

Mandatory Visualizations

Aspartimide_Formation_Pathway Peptide Peptide with D-Asp(OAll) Aspartimide Aspartimide Intermediate (Mass -18 Da) Peptide->Aspartimide Fmoc Deprotection Piperidine Piperidine (Base) Hydrolysis Hydrolysis Aspartimide->Hydrolysis Piperidine_Attack Piperidine Attack Aspartimide->Piperidine_Attack Alpha_Beta_Peptides α- and β-Peptides (Isobaric Impurities) Hydrolysis->Alpha_Beta_Peptides Piperidides Piperidide Adducts (Mass +85 Da) Piperidine_Attack->Piperidides

Figure 1. Pathway of aspartimide formation and subsequent side reactions.

SPPS_Workflow cluster_cycle SPPS Cycle Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Washing1 Washing Fmoc_Deprotection->Washing1 Repeat for each amino acid Coupling Amino Acid Coupling (e.g., this compound + DIC/HOBt) Washing1->Coupling Repeat for each amino acid Washing2 Washing Coupling->Washing2 Repeat for each amino acid Washing2->Fmoc_Deprotection Repeat for each amino acid Final_Cleavage Final Cleavage (e.g., TFA cocktail) Washing2->Final_Cleavage Start Resin Start->Fmoc_Deprotection Purification HPLC Purification Final_Cleavage->Purification Analysis LC-MS Analysis Purification->Analysis

Figure 2. General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic Start HPLC/MS Analysis Shows Impurities Mass_Check Check Mass of Impurities Start->Mass_Check Isobaric Isobaric with Product? Mass_Check->Isobaric Mass = Product Mass Incomplete_Deprotection Incomplete Deprotection (+40 Da) Mass_Check->Incomplete_Deprotection Mass = Product + 40 Da Other_Side_Reaction Other Side Reaction Mass_Check->Other_Side_Reaction Other Mass Aspartimide Aspartimide-Related (α/β-peptides) Isobaric->Aspartimide Optimize_Deprotection Optimize Fmoc Deprotection Aspartimide->Optimize_Deprotection Optimize_Pd_Catalysis Optimize Pd(0) Deprotection Incomplete_Deprotection->Optimize_Pd_Catalysis Review_Protocol Review Overall Protocol Other_Side_Reaction->Review_Protocol

Figure 3. Logical workflow for troubleshooting impurities in SPPS.

References

Technical Support Center: Optimizing Palladium-Catalyzed Allyl Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed allyl deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of palladium-catalyzed allyl deprotection?

A1: The process involves a zerovalent palladium catalyst, such as Pd(PPh₃)₄, which coordinates to the double bond of the allyl group. This is followed by an oxidative addition step to form a π-allylpalladium complex, releasing the deprotected functional group (e.g., an alcohol, amine, or carboxylic acid).[1] A scavenger molecule then reacts with the π-allyl complex to regenerate the Pd(0) catalyst and form an allylated scavenger byproduct.[1]

Q2: Why is the choice of allyl scavenger important?

A2: The scavenger is crucial as it traps the allyl group from the π-allylpalladium intermediate, thereby turning over the catalytic cycle. A poor scavenger can lead to slow or incomplete reactions. The choice depends on the substrate and reaction conditions; common scavengers include amines (like morpholine), β-dicarbonyls (like dimedone or N,N'-dimethylbarbituric acid), and hydride donors (like phenylsilane).[2][3]

Q3: Does the reaction need to be performed under inert conditions?

A3: While many protocols specify the use of an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst, it is not always strictly necessary.[4] Some studies have shown that for robust catalysts like Pd(PPh₃)₄, the reaction can proceed successfully under atmospheric conditions, especially if the catalyst and reagents are fresh and the reaction is relatively fast.[4] However, for sensitive substrates or prolonged reaction times, an inert atmosphere is recommended to ensure catalyst longevity and reproducibility.[4]

Q4: How can I remove palladium residues from my final product?

A4: Removing palladium to acceptable levels (often <10 ppm in active pharmaceutical ingredients, APIs) is critical.[5][6] Methods include:

  • Chromatography: Standard silica gel chromatography can be effective, but may not be sufficient on its own.[7]

  • Scavenging Resins: Treatment with functionalized silica adsorbents (e.g., with thiol groups) can effectively capture palladium.[7][8]

  • Activated Charcoal: Can be used to adsorb the palladium catalyst.[8]

  • Recrystallization: Multiple recrystallizations can significantly reduce palladium levels in the final product.[5]

  • Aqueous Washes: Washing with an aqueous solution of a chelating agent like thiourea or cysteine can help extract palladium.

Troubleshooting Guide

Issue 1: Incomplete or Slow Reaction
Potential Cause Suggested Solution
Inactive Catalyst The Pd(0) catalyst may have oxidized. Use freshly opened catalyst or a glovebox for dispensing. Ensure solvents are deoxygenated.
Poor Scavenger Choice The chosen scavenger may be inefficient for your substrate. Screen a panel of scavengers (see Table 1). N,N'-dimethylbarbituric acid or sulfinic acids can be highly effective.[3]
Incorrect Solvent The reaction is highly sensitive to the solvent. Protic polar solvents like methanol or aqueous mixtures (e.g., THF/water) can dramatically accelerate the reaction compared to nonpolar solvents like THF or DCM alone.[9][10][11]
Insufficient Catalyst Loading While the reaction is catalytic, loading may be too low. Increase catalyst loading in increments (e.g., from 1 mol% to 5 mol%).
Low Temperature Most reactions proceed at room temperature, but gentle heating (e.g., to 40-60 °C) may be required for challenging substrates.[11]
Issue 2: Substrate or Product Degradation
Potential Cause Suggested Solution
Harsh Scavenger Some scavengers (e.g., strong amines) can be basic and may cause degradation of sensitive functional groups. Use a milder, neutral scavenger like phenylsilane.[2]
Prolonged Reaction Time Long exposure to the catalyst and reaction conditions can lead to side products. Optimize the reaction to proceed faster (e.g., change solvent, scavenger) to minimize exposure time.
Acid-Labile Groups Present Some scavengers can create acidic or basic byproducts. Using basic conditions with K₂CO₃ in methanol has been shown to be a mild method for deprotecting aryl allyl ethers.[12][13]
Issue 3: Difficulty Removing Palladium Residues
Potential Cause Suggested Solution
Strong Coordination The API may chelate strongly with palladium, making it difficult to remove.[14]
Ineffective Scavenging A single scavenging method may not be sufficient. A combination of methods (e.g., chromatography followed by a scavenging resin) is often more effective.[7]
Incorrect Quantification Method Ensure you are using a sufficiently sensitive and validated method like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to accurately determine palladium levels.[5][14]

Data Presentation

Table 1: Comparison of Common Allyl Scavengers

ScavengerTypical EquivalentsTypical SolventKey Features
Morpholine10 - 50THF, DCMCommon, but can be slow and require large excess.
Dimedone2 - 4THFEffective, forms a neutral byproduct.
N,N'-Dimethylbarbituric Acid2 - 4MeOH, Dioxane/H₂OHighly efficient, often allows for lower catalyst loading.[9]
Phenylsilane (PhSiH₃)2 - 5DCMMild, neutral hydride donor; good for sensitive substrates.[2]
Sodium Benzenesulfinate1.1 - 2THF/H₂OVery rapid deprotection under mild conditions.[3][15]
Formic Acid2 - 5DioxaneEffective for deprotection of allyl carbamates.[16]

Table 2: Effect of Solvent on Reaction Time

SubstrateCatalyst SystemScavengerSolventTimeYieldReference
Allyl Phenyl EtherPd₂(dba)₃ / dppbBarbituric AcidDioxane5 h99%[Synlett 2007, 3131-3132][10]
Allyl Phenyl EtherPd₂(dba)₃ / dppbBarbituric AcidMeOH 10 min 99% [Synlett 2007, 3131-3132][10]
Allyl Phenyl EtherPd(PPh₃)₄K₂CO₃THF12 h20%[J. Org. Chem. 2003, 68, 1146-1149][12]
Allyl Phenyl EtherPd(PPh₃)₄K₂CO₃MeOH 1 h 97% [J. Org. Chem. 2003, 68, 1146-1149][12]

Experimental Protocols

General Protocol for Allyl Ether Deprotection
  • Preparation : To a round-bottom flask, add the allyl-protected substrate (1.0 eq).

  • Reagent Addition : Add the chosen solvent (e.g., methanol or DCM, approx. 0.1 M concentration).

  • Scavenger : Add the allyl scavenger (e.g., N,N'-dimethylbarbituric acid, 2-4 eq).

  • Inert Atmosphere (Recommended) : Purge the flask with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the stirring solution.

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup : Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Palladium Removal (If required) : If residual palladium is a concern, the purified product can be dissolved in a solvent and treated with a scavenging resin according to the manufacturer's protocol, followed by filtration and removal of the solvent.

Visualizations

experimental_workflow setup Reaction Setup reaction Catalytic Reaction setup->reaction 1. Add Substrate, Solvent, Scavenger 2. Add Pd Catalyst workup Aqueous Workup reaction->workup Monitor by TLC/LCMS purify Purification (Chromatography) workup->purify Extract & Dry final_product Final Product purify->final_product Isolate Product

Caption: General experimental workflow for Pd-catalyzed allyl deprotection.

troubleshooting_flowchart start Reaction Incomplete? check_catalyst Check Catalyst Activity (Use fresh source) start->check_catalyst Yes success Problem Solved start->success No check_catalyst->success Improved no_change Still Incomplete check_catalyst->no_change No Improvement change_solvent Switch to Polar Protic Solvent (e.g., MeOH) change_solvent->success Improved no_change2 no_change2 change_solvent->no_change2 No Improvement change_scavenger Screen Different Scavengers change_scavenger->success Improved no_change3 no_change3 change_scavenger->no_change3 No Improvement increase_temp Increase Temperature (e.g., to 40 °C) increase_temp->success Improved no_change->change_solvent Try Next no_change2->change_scavenger Try Next no_change3->increase_temp Try Next

Caption: Troubleshooting flowchart for an incomplete deprotection reaction.

signaling_pathway sub Allyl-Protected Substrate (R-O-Allyl) pi_allyl π-Allyl-Pd(II) Complex sub->pi_allyl Oxidative Addition pd0 Pd(0)Ln pd0->pi_allyl pi_allyl->pd0 Reductive Elimination roh Deprotected Substrate (R-OH) pi_allyl->roh scav_allyl Allyl-Scavenger (Nu-Allyl) pi_allyl->scav_allyl scav Scavenger (Nu-H) scav->pd0

Caption: Simplified catalytic cycle for allyl deprotection.

References

Incomplete coupling of Fmoc-D-Asp-OAll and how to solve it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the incomplete coupling of Fmoc-D-Asp-OAll during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete coupling of this compound?

Incomplete coupling of this compound is often attributed to a combination of factors inherent to its structure and the dynamics of solid-phase peptide synthesis. The primary causes include:

  • Steric Hindrance: The bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group, combined with the spatial arrangement of the D-amino acid and the allyl (OAll) side-chain protection, can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain. This is a common issue with sterically hindered amino acids.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) or aggregate on the resin. This aggregation can block reactive sites, making the N-terminus inaccessible to the incoming activated this compound. This is particularly prevalent in hydrophobic sequences.

  • Inefficient Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of this compound, or the activated species may be unstable, leading to incomplete reactions.

  • Poor Resin Swelling: Inadequate swelling of the solid support resin in the chosen solvent can limit the accessibility of reagents to the growing peptide chain, thereby reducing coupling efficiency.

Q2: How does the D-configuration of the amino acid affect coupling?

The D-configuration can contribute to steric hindrance, similar to bulky side chains. While the chemical reactivity is identical to the L-enantiomer, the different spatial orientation of the side chain can sometimes lead to less favorable interactions with the growing peptide chain or the solid support, potentially slowing down the coupling reaction.

Q3: What is aspartimide formation, and is it a concern with this compound?

Aspartimide formation is a significant side reaction associated with aspartic acid residues in Fmoc-SPPS. It occurs when the backbone amide nitrogen attacks the side-chain ester, forming a five-membered ring. This can lead to the formation of α- and β-peptide impurities and racemization. The use of an allyl (OAll) protecting group on the side chain is advantageous as it is relatively stable to the basic conditions (piperidine) used for Fmoc deprotection, thus minimizing aspartimide formation compared to more labile esters like OtBu.[1] However, prolonged exposure to basic conditions should still be avoided.

Q4: How can I monitor the completeness of the this compound coupling reaction?

The most common method for real-time monitoring of coupling completion on the resin is the Kaiser test (or ninhydrin test).[2][3] This colorimetric test detects the presence of free primary amines.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines.

For a definitive analysis after synthesis, the crude peptide should be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to identify any deletion sequences (peptides missing the D-Asp residue).

Troubleshooting Guide for Incomplete this compound Coupling

If you detect an incomplete coupling reaction (e.g., via a positive Kaiser test), follow this troubleshooting guide.

Issue: Positive Kaiser Test After a Single Coupling Attempt

This is the most common indicator of an incomplete reaction. The following strategies can be employed to resolve this issue, starting with the most straightforward.

Solution 1: Double Coupling

A second coupling step with fresh reagents is often sufficient to drive the reaction to completion.

  • Rationale: For sterically hindered residues, a single coupling may not achieve a quantitative yield. Repeating the coupling step increases the probability of all N-terminal amines reacting.

  • Procedure: After the first coupling, drain the reaction vessel, wash the resin with DMF, and then add a fresh solution of pre-activated this compound.

Solution 2: Use a More Potent Coupling Reagent

Standard carbodiimide reagents like DIC may not be effective enough for hindered couplings. Switching to a more powerful activating reagent is a highly effective strategy.

  • Rationale: Uronium/aminium salts (e.g., HATU, HBTU, HCTU) and phosphonium salts (e.g., PyBOP) are significantly more reactive and can overcome the steric barriers associated with this compound.

  • Recommendation: HATU is often preferred for difficult couplings due to its high efficiency and low risk of racemization.

Solution 3: Optimize Reaction Conditions

Adjusting the solvent, time, and temperature can significantly improve coupling efficiency.

  • Solvent: Use N-methylpyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF). NMP has superior solvating properties and can help disrupt peptide aggregation. For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.

  • Time: Increase the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight.

  • Temperature: Gentle heating (e.g., to 35-40°C) can help overcome the activation energy. However, this should be done with caution to minimize the risk of racemization. Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective method to drive difficult couplings to completion quickly and efficiently.[4][5][6]

Solution 4: Capping Unreacted Amines

If a double coupling fails or if you want to prevent deletion sequences from forming, you can cap the unreacted N-terminal amines.

  • Rationale: Capping, typically with acetic anhydride, acetylates any free amines, preventing them from reacting in subsequent coupling steps. This results in a truncated peptide that is easier to separate during purification than a deletion sequence.

  • Procedure: After the coupling step, treat the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
DIC/HOBt CarbodiimideModerateCost-effective, widely used for standard couplings.Often insufficient for hindered residues, may require longer reaction times or double coupling.[7]
HBTU/HCTU Uronium/Aminium SaltHighHighly effective, rapid reaction kinetics.More expensive than DIC/HOBt, potential for side reactions (guanidinylation).[8]
HATU Uronium/Aminium SaltVery HighExtremely effective for sterically hindered couplings, low racemization.[8]High cost.
PyBOP Phosphonium SaltHighEfficient for hindered couplings, avoids guanidinylation side reactions.Byproducts can be more difficult to remove.
COMU Uronium/Aminium SaltVery HighHigh coupling efficiency comparable to HATU, safer byproducts.[8]Higher cost than HBTU/HCTU.

Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU

This protocol is recommended for the coupling of the sterically hindered this compound.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes, then drain the solvent.

  • First Coupling:

    • In a separate vessel, pre-activate Fmoc-D-Asp(OAll)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Monitoring (Kaiser Test): Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), proceed with the second coupling.

  • Second Coupling:

    • Repeat step 2 with a fresh solution of activated Fmoc-D-Asp(OAll)-OH.

    • Agitate the reaction for another 1-2 hours at room temperature.

  • Final Wash: Wash the resin thoroughly with DMF (5 times) to prepare for the next deprotection step.

  • Confirmation: Perform a final Kaiser test to confirm the completion of the coupling (yellow/colorless beads).

Protocol 2: Qualitative Kaiser Test

This protocol is used to monitor the presence of free primary amines.[9][10]

Reagents:

  • Solution A: 1 mL of a 1 mM aqueous KCN solution diluted with 49 mL of pyridine.

  • Solution B: 1 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Take a small sample of resin beads (10-15 beads) in a small test tube.

  • Add 2-3 drops of each of Solution A, B, and C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Intense Blue: Positive result (incomplete coupling).

    • Yellow/Colorless: Negative result (complete coupling).

Protocol 3: Peptide Cleavage from Resin and Analysis

This is a general protocol for cleaving the final peptide from the resin for analysis.

  • Resin Washing and Drying: After the final deprotection step, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for your peptide's protecting groups. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide from the TFA solution by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times to remove scavengers and residual TFA.

  • Drying: Dry the peptide pellet under vacuum.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) and analyze by reverse-phase HPLC and Mass Spectrometry.[11]

Visualizations

G cluster_0 Troubleshooting Workflow start Start: Couple this compound kaiser_test Perform Kaiser Test start->kaiser_test is_positive Test Positive? kaiser_test->is_positive double_couple Perform Double Coupling is_positive->double_couple Yes proceed Proceed to Next Cycle is_positive->proceed No kaiser_test_2 Perform Kaiser Test Again double_couple->kaiser_test_2 is_positive_2 Still Positive? kaiser_test_2->is_positive_2 optimize Optimize Conditions: - Stronger Coupling Reagent (HATU) - Change Solvent (NMP) - Increase Time/Temp (Microwave) is_positive_2->optimize Yes is_positive_2->proceed No capping Optional: Cap Unreacted Amines optimize->capping capping->proceed

Caption: Troubleshooting workflow for incomplete this compound coupling.

G cluster_0 Steric Hindrance in this compound Coupling cluster_1 Approaching Activated Amino Acid peptide Growing Peptide Chain on Resin n_terminus N-terminal Amine peptide->n_terminus obstacle2 Steric Clash fmoc Fmoc Group (Bulky) d_asp D-Aspartic Acid (D-configuration) fmoc->d_asp obstacle1 Steric Clash oall OAll Group d_asp->oall activated_cooh Activated Carboxyl d_asp->activated_cooh activated_cooh->n_terminus Coupling Attempt

Caption: Diagram illustrating potential steric hindrance during coupling.

References

Technical Support Center: Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address racemization issues encountered during peptide synthesis, with a particular focus on D-amino acids.

Troubleshooting Guide: High Levels of D-Isomers Detected

Issue: You have detected an unexpectedly high percentage of a D-amino acid diastereomer in your synthesized peptide.

Objective: To identify the source of racemization and implement corrective actions to ensure stereochemical integrity.

Troubleshooting Workflow

G start High D-Isomer Detected check_aa 1. Identify the Racemized Residue(s) (e.g., via Edman degradation or MS/MS) start->check_aa susceptible_aa Is it a susceptible amino acid? (e.g., Cys, His, Ser, Phe) check_aa->susceptible_aa review_coupling 2. Review Coupling Protocol for that Residue susceptible_aa->review_coupling Yes no_issue If not susceptible, check other residues and general protocol susceptible_aa->no_issue No coupling_reagent Coupling Reagent Choice review_coupling->coupling_reagent additives Additives Used review_coupling->additives base Base Selection & Equivalents review_coupling->base solvent_temp Solvent & Temperature review_coupling->solvent_temp pre_activation Pre-activation Time review_coupling->pre_activation reagent_check Are you using a carbodiimide (DCC, DIC) alone? coupling_reagent->reagent_check base_check Are you using a strong, non-hindered base? (e.g., DIPEA, TEA) base->base_check temp_check Was the coupling performed at elevated temperature? solvent_temp->temp_check add_suppressant Action: Add a racemization suppressant (e.g., HOBt, HOAt, Oxyma) reagent_check->add_suppressant Yes reagent_check->base_check No end Implement Changes & Re-synthesize add_suppressant->end change_base Action: Switch to a weaker or more hindered base (e.g., NMM, 2,4,6-collidine) base_check->change_base Yes base_check->temp_check No change_base->end lower_temp Action: Perform coupling at a lower temperature (e.g., 0°C) temp_check->lower_temp Yes temp_check->end No lower_temp->end no_issue->end

Caption: Troubleshooting workflow for addressing high D-isomer content.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of racemization during peptide synthesis?

A1: Racemization during peptide bond formation primarily occurs through two mechanisms[1][2][3][4]:

  • Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group of an N-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity. The incoming amine can then attack the achiral oxazolone from either face, resulting in a mixture of D- and L-peptides.[2][3][5]

  • Direct Enolization (or Direct α-Abstraction): This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming a planar enolate intermediate.[2][3][5] This achiral intermediate can then be protonated from either side, leading to racemization. This pathway is more significant under strongly basic conditions.[2]

G cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated_AA_O Activated L-Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA_O->Oxazolone + Base - H+ Peptide_Mix_O Mixture of D- and L-Peptide Oxazolone->Peptide_Mix_O + Amine Activated_AA_E Activated L-Amino Acid Enolate Planar Enolate Intermediate Activated_AA_E->Enolate + Strong Base - H+ Peptide_Mix_E Mixture of D- and L-Peptide Enolate->Peptide_Mix_E + Amine, + H+

Caption: Primary mechanisms of racemization in peptide synthesis.

Q2: Which amino acids are most susceptible to racemization?

A2: While any chiral amino acid can racemize, some are particularly prone to it under standard coupling conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[2][4][5][6] Other sensitive residues include Serine (Ser) and Phenylalanine (Phe) .[4][5] The specific side-chain protecting group can also influence an amino acid's susceptibility to racemization.[7][8][9]

Q3: How do coupling reagents and additives affect racemization?

A3: The choice of coupling reagent and the use of additives are critical for controlling racemization.

  • Coupling Reagents: Carbodiimides like DCC and DIC can cause significant racemization if used alone because they form a highly reactive O-acylisourea intermediate that readily forms an oxazolone.[5][10][11] Onium salt reagents (e.g., HBTU, HATU, PyBOP) are generally more efficient but can also lead to racemization, especially with susceptible amino acids.[7][8][11]

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential, especially when using carbodiimides.[1][4][5] They react with the activated intermediate to form active esters that are more stable and less prone to oxazolone formation, thereby suppressing racemization.[1][4] HOAt and Oxyma are generally considered more effective than HOBt in preventing racemization.[1][4]

Coupling SystemRelative Racemization RiskNotes
DIC / HOBt ModerateA standard combination, but can still lead to racemization with sensitive residues.
HBTU / DIPEA Moderate to HighPre-activation can increase racemization risk, especially for Cys.[7][8]
HATU / DIPEA Lower than HBTUThe 7-aza group in HOAt (formed from HATU) helps to reduce racemization.[1][7]
DIC / Oxyma LowOxyma is a highly effective racemization suppressant.[4][12]
DEPBT LowKnown for its remarkable resistance to racemization.[13]
Carbodiimide alone Very HighNot recommended due to high risk of racemization.[5][13]
Q4: What is the role of the base and solvent in racemization?

A4: Both the base and the solvent play crucial roles in the extent of racemization.

  • Base: The presence, strength, and steric hindrance of the base are critical.[1][4] Stronger and less sterically hindered bases like N,N-diisopropylethylamine (DIPEA) and triethylamine (TEA) can accelerate the abstraction of the alpha-proton, increasing the rate of racemization.[1][4] Weaker or more sterically hindered bases such as N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are preferred to minimize this side reaction.[1][7][8]

  • Solvent: The polarity of the solvent can influence racemization. Less polar solvents can sometimes help reduce the rate of racemization.[5][7] However, solvent choice is often constrained by the solubility of the reagents and the swelling of the solid support.[3]

Q5: How can I detect and quantify racemization in my peptide?

A5: Several analytical techniques can be used to determine the enantiomeric purity of your peptide. The general workflow involves hydrolyzing the peptide into its constituent amino acids, derivatizing them if necessary, and then separating the D- and L-enantiomers using a chiral method.

G cluster_methods Separation Techniques peptide Synthesized Peptide hydrolysis 1. Acid Hydrolysis (e.g., 6N HCl or DCl/D₂O) peptide->hydrolysis derivatization 2. Derivatization (Optional) (e.g., Marfey's reagent, NBD-Cl) hydrolysis->derivatization separation 3. Chiral Separation derivatization->separation quantification 4. Quantification (Peak Area Integration) separation->quantification hplc Chiral HPLC separation->hplc gcms GC-MS separation->gcms ce Capillary Electrophoresis (CE) separation->ce result Enantiomeric Purity (% D-isomer) quantification->result

Caption: General workflow for the analysis of peptide racemization.

Analytical MethodPrincipleLimit of Detection (LOD)Key AdvantagesKey Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.[14][15]~1.0–2.3 µg/mL[14]High resolution, well-established, good for quantification.[14]May require derivatization, method development can be complex.[14]
GC-MS Separation of volatile, derivatized amino acid enantiomers on a chiral column.[14]Capable of detecting down to 0.1% of the unnatural enantiomer.[14]High sensitivity, provides mass confirmation.[14]Requires hydrolysis and derivatization to make amino acids volatile.[14]
Capillary Electrophoresis (CE) Differential migration of charged enantiomers in an electric field, often with a chiral selector.[15]As low as 0.05% of the major enantiomer.[15][16]Excellent resolution, low sample consumption, can analyze intact peptides.[15][16][17]Can be sensitive to buffer pH variations.[17]
NMR Spectroscopy Distinguishing diastereomers formed with a chiral solvating or derivatizing agent.[14][15]Generally lower sensitivity than chromatographic methods.[15]No chromatographic separation or hydrolysis needed for diastereomer analysis.[14]Requires higher sample concentrations.[15]

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of Amino Acid Enantiomers

This protocol provides a general method for determining the extent of racemization after peptide synthesis.

  • Peptide Hydrolysis:

    • Accurately weigh 1-2 mg of the synthesized peptide into a hydrolysis tube.

    • Add 500 µL of 6N HCl. For sensitive residues or to correct for hydrolysis-induced racemization, 6N DCl in D₂O can be used.[14][18]

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube, and evaporate the acid to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Re-dissolve the amino acid hydrolysate in 200 µL of 0.1 M HCl.

  • Derivatization (using Marfey's Reagent, L-FDAA):

    • To the re-dissolved hydrolysate, add 100 µL of a 1% (w/v) solution of L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.[4]

    • Add 20 µL of 1 M sodium bicarbonate (NaHCO₃) to make the solution alkaline (pH ~8-9).[4]

    • Incubate the mixture at 40°C for 1 hour.[4]

    • Quench the reaction by adding 20 µL of 1N HCl.

    • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A linear gradient appropriate for separating the diastereomeric derivatives (e.g., 10-60% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 340 nm.[15]

    • Temperature: 25°C.[15]

  • Data Analysis:

    • Identify the peaks corresponding to the L-L and L-D diastereomers by comparing retention times with standards.

    • Calculate the percentage of the D-isomer using the peak areas: % D-isomer = [Area(D) / (Area(D) + Area(L))] * 100.

References

Technical Support Center: Fmoc-D-Asp-OAll Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of Fmoc-D-Asp-OAll in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound in peptide synthesis?

This compound is a valuable building block for synthesizing peptides with non-natural configurations. The D-isomer can enhance peptide stability against enzymatic degradation and modulate biological activity.[1][2] The allyl (All) ester protecting the side-chain carboxyl group is orthogonal to the base-labile Fmoc group and the acid-labile protecting groups typically used on other residues and for resin cleavage.[2] This allows for selective deprotection of the side chain under mild conditions, enabling on-resin modifications such as cyclization or branching.

Q2: What is the most significant side reaction to be aware of when using this compound, and how can it be minimized?

The primary side reaction is the formation of aspartimide, a cyclic imide that can lead to a mixture of α- and β-peptide linkages and racemization.[3][4][5][6] This is a common issue with aspartic acid residues in Fmoc-based SPPS and is promoted by the basic conditions used for Fmoc deprotection (e.g., piperidine). To minimize aspartimide formation:

  • Use a suitable coupling additive: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) can suppress this side reaction.[3][4]

  • Optimize Fmoc deprotection: Using a weaker base like piperazine or adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[3]

  • Choose appropriate side-chain protecting groups: While you are using the allyl group, being aware of the influence of the adjacent amino acid's protecting group can also be beneficial.

Q3: I am having trouble dissolving this compound in my coupling solvent. What should I do?

This compound can exhibit poor solubility in common SPPS solvents like DMF, DCM, and NMP. If you observe a cloudy solution, consider the following:

  • Increase the solvent volume: Ensure you are not exceeding the solubility limit.

  • Gentle warming: A warm water bath may aid in dissolution.

  • Sonication: Brief sonication can help break up aggregates and improve solubility.

  • Solvent choice: While DMF is standard, for some difficult couplings, a mixture of solvents might be necessary. However, ensure compatibility with your overall synthesis strategy.

Q4: Which coupling reagents are recommended for this compound?

For efficient coupling of this compound, especially in sequences prone to steric hindrance, aminium/uronium or phosphonium salt-based reagents are generally recommended over carbodiimides alone.[7][8] Commonly used and effective coupling reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

These are typically used in conjunction with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).

Troubleshooting Guide

This guide addresses specific issues you may encounter during the coupling of this compound.

Issue 1: Incomplete Coupling (Positive Kaiser Test)

A positive Kaiser test after the coupling step indicates the presence of unreacted free amines on the resin.

Possible Cause Solution
Steric Hindrance The sequence around the D-Asp residue may be sterically demanding.
- Double couple: Repeat the coupling step with fresh reagents.
- Increase reaction time: Extend the coupling time (e.g., from 1-2 hours to 4 hours or overnight).
- Use a more potent coupling reagent: Switch to a more reactive agent like HATU.[8]
Poor Reagent Quality Coupling reagents and additives can degrade over time, especially if exposed to moisture.
- Use fresh, high-quality reagents.
- Store reagents under anhydrous conditions.
Suboptimal Activation Insufficient pre-activation time or incorrect stoichiometry.
- Ensure proper pre-activation of the amino acid with the coupling reagent and base before adding to the resin.
- Use an appropriate excess of the amino acid and coupling reagents (typically 3-5 equivalents).
Peptide Aggregation The growing peptide chain may aggregate on the resin, blocking reactive sites.
- Swell the resin adequately before starting the synthesis.
- Consider using a solvent mixture known to disrupt aggregation (e.g., adding a small amount of DMSO to DMF).

Issue 2: Low Yield or Purity of the Final Peptide

Even with a negative Kaiser test, the final product may be of low yield or purity.

Possible Cause Solution
Aspartimide Formation As discussed in the FAQs, this is a major side reaction for Asp residues.[3][4][5][6]
- Incorporate coupling additives: Use HOBt or Oxyma Pure in your coupling step.
- Modify deprotection conditions: Add HOBt to your piperidine solution or use a milder base.[3]
Racemization The stereochemical integrity of the D-Asp residue may be compromised during activation.
- Use coupling additives: Oxyma Pure is reported to be superior to HOBt in suppressing racemization.[7][9][10]
- Minimize pre-activation time: The longer the activated amino acid sits in solution before coupling, the higher the risk of racemization.
- Avoid strong bases where possible: Use a weaker base like NMM or collidine if compatible with your coupling reagent.
Incomplete Deprotection of the Allyl Group If the allyl group is not fully removed during the selective deprotection step, this will result in an impure final product.
- Ensure the palladium catalyst used for deallylation is active.
- Use an adequate excess of the palladium catalyst and scavenger.
- Allow sufficient reaction time for complete deprotection.

Data Presentation

The selection of a coupling additive is crucial for minimizing side reactions and maximizing coupling efficiency. While specific comparative data for this compound is not extensively published, the following table provides a general comparison of common coupling additives based on their performance with other amino acids, particularly those prone to racemization.

Table 1: General Performance of Common Coupling Additives in Fmoc-SPPS

AdditiveKey AdvantagesConsiderations
HOBt (1-Hydroxybenzotriazole)- Effective at suppressing racemization.[7] - Can reduce aspartimide formation.[3]- Can have explosive properties in its anhydrous form.[3][9]
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)- Superior racemization suppression compared to HOBt.[7][9][10] - Non-explosive and safer to handle.[7][9] - Can lead to higher coupling efficiencies and yields.[9]- May be more expensive than HOBt.
HOAt (1-Hydroxy-7-azabenzotriazole)- Highly effective at accelerating coupling reactions and suppressing racemization.[7]- Possesses explosive properties, limiting its availability and use.[7]

Disclaimer: The data presented is based on general observations in Fmoc-SPPS and may not be directly representative of performance in all this compound coupling reactions.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU/DIPEA

This protocol describes a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.

1. Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • DIPEA (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

2. Procedure:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes. Drain.

    • Wash the resin thoroughly with DMF (5 x 1 min).

    • Wash the resin with DCM (3 x 1 min).

    • Wash the resin again with DMF (3 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound and HATU in DMF.

    • Add DIPEA to the amino acid solution and agitate for 1-2 minutes to pre-activate.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the absence of free primary amines (a negative result is indicated by yellow/colorless beads).

    • If the Kaiser test is positive, consider the troubleshooting steps outlined above (e.g., double coupling).

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min).

    • The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualizations

TroubleshootingWorkflow start Start: this compound Coupling kaiser_test Perform Kaiser Test start->kaiser_test positive_test Positive (Blue) kaiser_test->positive_test Result negative_test Negative (Yellow) kaiser_test->negative_test Result double_couple Action: Double Couple positive_test->double_couple Troubleshoot change_reagent Action: Switch to More Potent Coupling Reagent (e.g., HATU) positive_test->change_reagent If persists extend_time Action: Extend Coupling Time positive_test->extend_time Alternative end_good Proceed to Next Cycle negative_test->end_good double_couple->kaiser_test change_reagent->kaiser_test extend_time->kaiser_test check_purity Final Peptide Analysis (HPLC/MS) low_purity Low Purity/Yield? check_purity->low_purity optimize_deprotection Action: Optimize Deprotection (e.g., add HOBt to piperidine) low_purity->optimize_deprotection Aspartimide Suspected use_oxyma Action: Use Oxyma as Additive low_purity->use_oxyma Racemization Suspected end_ok Purification Required low_purity->end_ok No optimize_deprotection->end_ok use_oxyma->end_ok end_good->check_purity

Caption: Troubleshooting workflow for incomplete this compound coupling.

ReactionPathway cluster_activation Activation cluster_coupling Coupling This compound This compound Activated_Ester Activated Ester Intermediate This compound->Activated_Ester Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester New_Peptide_Bond New Peptide Bond Formation Activated_Ester->New_Peptide_Bond Reaction Peptide_Resin Peptide-Resin (with free N-terminus) Peptide_Resin->New_Peptide_Bond

Caption: General reaction pathway for this compound coupling.

References

Technical Support Center: Troubleshooting Fmoc-D-Asp-OAll Sequences

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering difficulties with peptide sequences containing Fmoc-D-Asp-OAll. The following questions and answers address common issues, from side reactions to purification challenges, and provide detailed protocols and quantitative data to support your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peptide synthesis is showing a major impurity with a mass loss of 18 Da. What is the likely cause and how can I prevent it?

A1: An 18 Da mass loss is a classic indicator of aspartimide formation, a common side reaction in peptides containing aspartic acid.[1] This intramolecular cyclization is particularly prevalent with the allyl (OAll) protecting group and in sequences where D-Asp is followed by a sterically unhindered amino acid like Glycine.[1][2] The reaction is catalyzed by the base (e.g., piperidine) used for Fmoc deprotection.

Troubleshooting & Prevention Strategies:

  • Modify Deprotection Conditions:

    • Use a Weaker Base: Replace 20% piperidine in DMF with 20% piperazine or morpholine.[3] These weaker bases can reduce the rate of aspartimide formation.

    • Add an Acidic Additive: The addition of 0.1 M 1-hydroxybenzotriazole (HOBt) or formic acid to the piperidine deprotection solution can help suppress the side reaction.[3]

    • Reduce Deprotection Time: Minimize the exposure of the peptide to basic conditions by using shorter deprotection times, if compatible with complete Fmoc removal.

  • Employ Sterically Hindered Protecting Groups: While you are using this compound, for future syntheses consider using bulkier side-chain protecting groups like 3-methylpent-3-yl (OMpe) or 3-biphenyl-4-yl-1,1-dimethyl-propyl (OBno), which have been shown to significantly reduce aspartimide formation.[3]

  • Backbone Protection: For particularly problematic sequences, using a backbone-protected dipeptide, such as Fmoc-D-Asp(OtBu)-(Dmb)Gly-OH, can completely prevent aspartimide formation.[3][4]

Q2: I'm observing incomplete coupling following the introduction of this compound. How can I improve the coupling efficiency?

A2: Incomplete coupling can be due to several factors, including steric hindrance from the protected D-Asp residue, aggregation of the growing peptide chain, or poor solubility of the amino acid derivative.[5][6]

Troubleshooting & Optimization Strategies:

  • Perform a Double Coupling: If a Kaiser test indicates incomplete coupling after the initial reaction, repeating the coupling step with a fresh solution of activated this compound is a straightforward and often effective solution.[5]

  • Use a More Potent Coupling Reagent: For sterically hindered couplings, standard reagents may be insufficient. Switch to a more powerful uronium/aminium salt-based reagent like HATU, HCTU, or COMU.[7]

  • Increase Reaction Time and/or Temperature: Extending the coupling time to 4 hours or overnight, or increasing the reaction temperature to 50-60°C, can help overcome the activation energy barrier for sterically hindered residues.[7]

  • Address Solubility Issues: this compound has been reported to have poor solubility in common SPPS solvents.[8] Ensure the amino acid is fully dissolved before adding it to the resin. Sonication or gentle warming of the amino acid solution may aid dissolution.[8]

Q3: I am having trouble removing the allyl (OAll) protecting group. What are the optimal conditions and potential pitfalls?

A3: The allyl group is an orthogonal protecting group removed under mild conditions using a palladium(0) catalyst, making it compatible with Fmoc and tBu-based strategies.[9][10]

Optimized Deprotection Protocol & Troubleshooting:

  • Standard Protocol: A common and effective method involves treating the resin-bound peptide with a solution of Pd(PPh₃)₄ and a scavenger, such as phenylsilane, in an inert solvent like dichloromethane (DCM).[9]

  • Catalyst Poisoning: The palladium catalyst can be "poisoned" by certain functional groups, particularly sulfur-containing residues like cysteine and methionine, leading to incomplete deprotection.[11][12] Ensure your peptide sequence is free of unprotected sulfur-containing amino acids or consider using a larger excess of the catalyst.

  • Incomplete Removal: If deprotection is incomplete, repeat the treatment with a fresh solution of the catalyst and scavenger. Ensure the resin is adequately swollen and the reagents have good access to the peptide.

Q4: My final peptide product is difficult to purify, showing several closely eluting peaks in the HPLC chromatogram. What could be the issue?

A4: The primary challenge in purifying peptides containing D-Asp is the presence of aspartimide-related impurities. The aspartimide intermediate can be hydrolyzed back to the aspartic acid, but this can result in a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, as well as their racemized forms.[13] These isomers are often very difficult to separate by standard reversed-phase HPLC due to their similar physicochemical properties.[13]

Purification & Prevention Strategies:

  • Optimize HPLC Gradient: To improve the separation of closely eluting isomers, use a shallower gradient (e.g., decrease the rate of organic solvent increase) around the elution time of your target peptide.[13]

  • Prevent Impurity Formation: The most effective strategy for simplifying purification is to minimize aspartimide formation during the synthesis (see Q1).

  • Post-Cleavage Handling: Avoid exposing the cleaved peptide to basic conditions (pH > 8), as this can promote further aspartimide-related side reactions in solution.[13]

Data Presentation

Table 1: Comparison of Strategies to Reduce Aspartimide Formation

StrategyReagent/ConditionTypical Reduction in Aspartimide FormationReference
Modified Deprotection 20% Piperazine in DMFSignificant Reduction[3]
20% Piperidine, 0.1 M HOBt in DMFSignificant Reduction[3]
Bulky Side-Chain Protecting Groups Fmoc-D-Asp(OMpe)-OHHigh Reduction[3]
Fmoc-D-Asp(OBno)-OHVery High Reduction (to almost undetectable levels)
Backbone Protection Fmoc-D-Asp(OtBu)-(Dmb)Gly-OHComplete Suppression[3][4]

Note: The actual reduction will be sequence-dependent. Data is compiled from studies on model peptides known to be prone to aspartimide formation.

Experimental Protocols

Protocol 1: On-Resin Allyl Group Deprotection

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Reagent Preparation: Prepare the deprotection solution immediately before use. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.2 eq., e.g., 23 mg) in 2 mL of DCM. In a separate vial, add phenylsilane (20 eq., e.g., 240 µL) to 2 mL of DCM.

  • Deprotection Reaction: Drain the DCM from the swollen resin. Add the phenylsilane solution to the resin and agitate for 2 minutes. Add the Pd(PPh₃)₄ solution to the resin and agitate for 2 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3x), 0.5% DIPEA in DMF (3x), and DMF (3x) to remove the catalyst and byproducts.

Protocol 2: Kaiser Test for Monitoring Coupling Completion

  • Reagent Preparation:

    • Solution A: 1 mL of 1 mM aqueous KCN diluted with 49 mL of pyridine.

    • Solution B: 1 g of ninhydrin in 20 mL of n-butanol.

    • Solution C: 40 g of phenol in 20 mL of n-butanol.

  • Procedure:

    • Transfer a small sample of resin beads (approx. 1-2 mg) to a small glass test tube.

    • Add 2-3 drops of each of Solution A, B, and C.

    • Heat the test tube at 110°C for 5 minutes.

    • Observe the color of the beads.

  • Interpretation:

    • Positive (Blue/Purple Beads): Incomplete coupling (free primary amines are present).

    • Negative (Yellow/Colorless Beads): Complete coupling.

Visualizations

cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_side_reaction Aspartimide Formation Side Reaction Start Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Deprotection Base Treatment Free_Amine Resin-Bound Peptide (Free N-terminal Amine) Deprotection->Free_Amine Cyclization Intramolecular Cyclization (Piperidine Catalyzed) Deprotection->Cyclization Initiates Coupling Coupling (Fmoc-AA-OH, Activator) Free_Amine->Coupling Elongated_Peptide Elongated Peptide (N-terminal Fmoc) Coupling->Elongated_Peptide Elongated_Peptide->Deprotection Next Cycle Asp_Residue D-Asp(OAll) Residue in Peptide Chain Asp_Residue->Cyclization Aspartimide Aspartimide Intermediate (-18 Da) Cyclization->Aspartimide

Caption: SPPS cycle and the competing aspartimide formation pathway.

Problem Incomplete Coupling Detected (Positive Kaiser Test) DoubleCouple Perform Double Coupling Problem->DoubleCouple Initial Action CheckAgain Re-run Kaiser Test DoubleCouple->CheckAgain StrongerReagent Use Stronger Coupling Reagent (e.g., HATU, HCTU) CheckAgain->StrongerReagent Positive Proceed Proceed with Synthesis CheckAgain->Proceed Negative ExtendRxn Extend Reaction Time / Increase Temp. StrongerReagent->ExtendRxn If still incomplete Capping Cap Unreacted Amines (e.g., Acetic Anhydride) ExtendRxn->Capping If still incomplete Capping->Proceed

Caption: Troubleshooting workflow for incomplete coupling.

Start Peptide with Fmoc-D-Asp(OAll) Deprotection On-Resin Allyl Deprotection (Pd(PPh₃)₄, Phenylsilane) Start->Deprotection Cleavage Final Cleavage from Resin (e.g., TFA Cocktail) Deprotection->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification Final_Product Pure Peptide Purification->Final_Product

Caption: General workflow for synthesis involving this compound.

References

Technical Support Center: Fmoc-D-Asp-OAll Stability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Fmoc deprotection conditions on the stability of Fmoc-D-Asp-OAll.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability issue concerning this compound during Fmoc deprotection?

A1: The main stability concern for this compound during the basic conditions of Fmoc deprotection is the formation of an aspartimide intermediate.[1] This intramolecular cyclization is catalyzed by the base (commonly piperidine) used to remove the Fmoc group. The resulting five-membered ring is a problematic side-product.[2]

Q2: What are the consequences of aspartimide formation?

A2: Aspartimide formation can lead to several undesirable outcomes that compromise the quality of the final peptide:

  • Formation of Impurities: The aspartimide ring can be opened by nucleophiles, such as piperidine or water, to form a mixture of α- and β-aspartyl peptides.[3]

  • Racemization: The α-carbon of the aspartimide intermediate is susceptible to epimerization, which can lead to the incorporation of the undesired L-aspartic acid diastereomer in the peptide sequence.[2]

  • Purification Challenges: The resulting byproducts, particularly the β-aspartyl peptide and the epimerized α-aspartyl peptide, often have similar masses and chromatographic retention times to the target peptide, making purification difficult or even impossible.[2][4]

Q3: Is the allyl (All) protecting group stable during Fmoc deprotection?

A3: The allyl ester is considered an orthogonal protecting group, meaning it is generally stable to the basic conditions of Fmoc deprotection with piperidine and the acidic conditions of final peptide cleavage with trifluoroacetic acid (TFA).[5][6] However, this stability does not prevent the base-catalyzed intramolecular reaction that leads to aspartimide formation.

Q4: How does this compound compare to other Fmoc-Asp(OR)-OH derivatives in terms of stability?

Troubleshooting Guide

Issue: Significant formation of aspartimide-related impurities is observed when using this compound.

This is a common issue, particularly in sequences where the D-aspartic acid is followed by a sterically unhindered amino acid like glycine (Asp-Gly).[3]

Root Cause Analysis:

The primary cause is the base-catalyzed formation of the aspartimide intermediate during the repetitive Fmoc deprotection steps with piperidine.[1] The rate of this side reaction is influenced by several factors including the base concentration, temperature, deprotection time, and the specific peptide sequence.[3]

Solutions:

  • Modify Deprotection Conditions:

    • Use a Weaker Base: Replacing piperidine with a weaker base like morpholine can significantly reduce the rate of aspartimide formation. However, the efficiency of Fmoc removal may be reduced, requiring longer deprotection times.[1]

    • Add an Acidic Additive: Incorporating an acidic additive into the piperidine deprotection solution can buffer the basicity and suppress aspartimide formation. Commonly used additives include 0.1 M hydroxybenzotriazole (HOBt) or a small percentage of formic acid.[1]

    • Lower the Temperature: Performing the Fmoc deprotection at a reduced temperature can decrease the rate of the aspartimide side reaction.

  • Employ Alternative Aspartic Acid Derivatives:

    • Utilize Sterically Hindered Protecting Groups: For sequences highly prone to aspartimide formation, consider replacing this compound with a derivative bearing a bulkier side-chain protecting group. Options include Fmoc-D-Asp(OMpe)-OH or Fmoc-D-Asp(OEpe)-OH, with Fmoc-D-Asp(OBno)-OH offering the highest level of suppression.[4]

  • Implement Backbone Protection:

    • For particularly problematic sequences like Asp-Gly, using a dipeptide with a modified backbone amide, such as Fmoc-Asp(OR)-(Dmb)Gly-OH, can prevent the intramolecular cyclization by temporarily masking the nucleophilic amide nitrogen. The 2,4-dimethoxybenzyl (Dmb) group is removed during the final TFA cleavage.[1]

Quantitative Data on Aspartimide Formation

While specific quantitative data for this compound is limited and highly sequence-dependent, the following table provides a comparative overview of aspartimide formation for other commonly used Asp protecting groups in a model peptide containing an Asp-Arg sequence. This illustrates the impact of steric hindrance on stability during piperidine treatment.

Aspartate Protecting GroupStructure% Aspartimide Formation (per 10 min piperidine treatment)
tert-Butyl (OtBu)-Asp(OᵗBu)-~1.24%
3-methylpent-3-yl (OMpe)-Asp(OMpe)-~0.4%
3-ethyl-3-pentyl (OEpe)-Asp(OEpe)-~0.13%

Data adapted from BenchChem, 2025.[8]

Experimental Protocols

Protocol 1: Evaluating the Stability of this compound in a Model Peptide

This protocol allows for the assessment of this compound stability under specific Fmoc deprotection conditions for a user-defined peptide sequence.

1. Peptide Synthesis:

  • Synthesize a short model peptide (e.g., Ac-Val-Lys-D-Asp(OAll)-Gly-Tyr-Ile-Resin) on a suitable solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS protocols.

2. Resin Aliquoting:

  • After synthesis, thoroughly wash and dry the peptidyl-resin.
  • Divide the resin into equal aliquots (e.g., 20-50 mg each) for treatment with different deprotection reagents.

3. Deprotection Reagent Treatment:

  • Treat each resin aliquot with a specific Fmoc deprotection solution (e.g., 20% piperidine in DMF, 50% morpholine in DMF, or 20% piperidine/0.1 M HOBt in DMF).
  • Incubate the resin with the deprotection solution for a defined period that simulates multiple deprotection cycles in a long synthesis (e.g., 2 hours at room temperature).

4. Cleavage and Analysis:

  • After treatment, wash the resin thoroughly with DMF and dichloromethane (DCM) and dry under vacuum.
  • Cleave the peptide from a small, known amount of dried resin from each aliquot using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane).
  • Analyze the crude peptide from each condition by Reverse-Phase HPLC (RP-HPLC) to quantify the desired peptide and any aspartimide-related byproducts.[9] Use mass spectrometry (MS) to confirm the identity of the peaks.[9]

Protocol 2: Analytical Method for Quantifying Aspartimide Byproducts

1. HPLC System and Column:

  • Use a standard RP-HPLC system with a C18 column.

2. Mobile Phases:

  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.

3. Gradient:

  • Develop a suitable gradient to separate the target peptide from potential byproducts (e.g., a linear gradient from 5% to 65% B over 30 minutes).

4. Detection:

  • Monitor the elution profile at 214 nm and 280 nm.

5. Quantification:

  • Integrate the peak areas of the target peptide and all aspartimide-related byproducts. The percentage of each species can be calculated from the relative peak areas.

Visualizations

Aspartimide_Formation cluster_peptide Peptide Backbone cluster_reaction Fmoc Deprotection Peptide_NH Peptide-NH Asp_Alpha_C D-Asp α-C Peptide_NH->Asp_Alpha_C Asp_Beta_C D-Asp β-C=O Asp_Alpha_C->Asp_Beta_C Side Chain Following_Residue NH-Following Residue Asp_Alpha_C->Following_Residue OAll O-Allyl Asp_Beta_C->OAll Aspartimide Aspartimide Intermediate Asp_Beta_C->Aspartimide Forms OAll->Aspartimide Following_Residue->Asp_Beta_C Intramolecular Attack Piperidine Piperidine (Base) Piperidine->Following_Residue Base Catalysis Byproducts α/β-peptides, Racemized peptides, Piperidides Aspartimide->Byproducts Nucleophilic Opening

Caption: Mechanism of base-catalyzed aspartimide formation.

Troubleshooting_Workflow Start Aspartimide Formation Detected Modify_Deprotection Modify Deprotection Conditions Start->Modify_Deprotection Weaker_Base Use Weaker Base (e.g., Morpholine) Modify_Deprotection->Weaker_Base Option 1 Add_Acid Add Acidic Additive (e.g., HOBt) Modify_Deprotection->Add_Acid Option 2 Change_Protecting_Group Change Asp Protecting Group Modify_Deprotection->Change_Protecting_Group If persists Resolution Problem Resolved Weaker_Base->Resolution Add_Acid->Resolution Bulky_Group Use Bulkier Group (e.g., OMpe, OBno) Change_Protecting_Group->Bulky_Group Backbone_Protection Implement Backbone Protection Change_Protecting_Group->Backbone_Protection For Asp-Gly Bulky_Group->Resolution Dmb_Dipeptide Use Fmoc-Asp(OR)-(Dmb)Gly-OH Backbone_Protection->Dmb_Dipeptide Dmb_Dipeptide->Resolution

Caption: Troubleshooting workflow for aspartimide formation.

References

Technical Support Center: Purification of Peptides Synthesized with Fmoc-D-Asp-OAll

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique purification challenges associated with peptides synthesized using Fmoc-D-Asp-OAll. The incorporation of a D-amino acid and an allyl protecting group necessitates specific considerations to achieve high-purity peptides.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the purification of peptides containing D-Asp(OAll).

Observed Problem Potential Cause Recommended Solution
Broad or Multiple Peaks in HPLC After Cleavage Incomplete Fmoc Deprotection: Steric hindrance from the D-amino acid or peptide aggregation can lead to incomplete removal of the Fmoc group.Extend the piperidine treatment time or perform a double deprotection step. For difficult sequences, consider adding a small percentage of DBU to the deprotection solution, unless other sensitive residues are present.
Aspartimide Formation: Although the allyl protecting group is more stable than tert-butyl, aspartimide formation can still occur during prolonged exposure to basic conditions during Fmoc deprotection. This is particularly problematic for sequences where the D-Asp residue is followed by a sterically unhindered amino acid like Glycine.Minimize the duration of exposure to basic conditions. The use of the allyl ester (OAll) is a strategy to allow for orthogonal deprotection under neutral conditions, thus reducing the risk of base-catalyzed aspartimide formation.[1][2]
Incomplete Allyl Deprotection: The palladium-catalyzed removal of the allyl group may be incomplete.Ensure fresh, active palladium catalyst is used. The reaction is often performed at room temperature under an inert atmosphere, though some methods report successful deprotection under atmospheric conditions.[3][4] Consider a second treatment with fresh catalyst and scavenger.
Presence of Unexpected Adducts in Mass Spectrometry Reaction with Scavengers: Scavengers used during the palladium-catalyzed deprotection (e.g., phenylsilane) can sometimes form adducts with the peptide.Use a scavenger that is less prone to side reactions, such as N,N'-dimethylbarbituric acid (NDMBA).[2] Ensure thorough washing of the resin after deprotection to remove residual scavenger.
Residual Palladium Catalyst: The palladium catalyst can coordinate with the peptide, leading to purification difficulties and potential downstream issues.[2]After deprotection, wash the resin extensively with a chelating agent like a dilute solution of sodium diethyldithiocarbamate in DMF to remove residual palladium.[5]
Poor Peak Shape or Resolution in HPLC Peptide Aggregation: Hydrophobic peptides or those with certain sequences are prone to aggregation, leading to broad peaks.Use a solvent system known to disrupt aggregation, such as a mixture of DMF and DMSO, during purification.
On-Column Isomerization: Some sequences, particularly those containing Pro-Pro motifs, can interconvert between cis and trans isomers on the HPLC column, resulting in U-shaped peaks.[6]Adjusting the column temperature may help to coalesce the peaks.
Low Yield of Purified Peptide Side Reactions During Synthesis and Deprotection: A combination of incomplete reactions and side product formation significantly reduces the yield of the target peptide.Optimize all steps of the synthesis, from coupling and deprotection to cleavage and purification, to minimize byproduct formation.
Loss During Purification: Multiple purification steps can lead to a cumulative loss of product.Optimize the HPLC gradient to achieve the best possible separation in a single preparative run. Pool only the fractions with the desired purity for lyophilization.[7]

Frequently Asked Questions (FAQs)

Q1: Why is this compound used in peptide synthesis?

This compound is utilized for several key reasons. The D-configuration of the amino acid can enhance the metabolic stability and bioavailability of the resulting peptide.[1] The allyl (OAll) ester provides an orthogonal protecting group for the side chain of aspartic acid. This means it can be selectively removed under neutral conditions using a palladium catalyst, without affecting the acid-labile side-chain protecting groups of other amino acids or the base-labile Fmoc group on the N-terminus.[1][2] This strategy is particularly useful for minimizing base-catalyzed side reactions like aspartimide formation.[1]

Q2: What are the main challenges in purifying peptides containing D-Asp(OAll)?

The primary challenges stem from the multi-step deprotection process. Firstly, ensuring complete removal of the Fmoc group without causing significant aspartimide formation. Secondly, achieving complete and clean removal of the allyl protecting group using a palladium catalyst, which can introduce its own set of impurities such as residual palladium and scavenger adducts.[2][6] Finally, separating the desired peptide from closely related impurities, such as deletion sequences or incompletely deprotected peptides, via HPLC can be difficult.[8]

Q3: How can I confirm that the allyl group has been completely removed?

The most reliable method is to cleave a small amount of the resin after the deprotection step and analyze the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS).[9] The observed mass should correspond to the peptide with the deprotected aspartic acid side chain. The absence of the mass corresponding to the allyl-protected peptide confirms complete deprotection.

Q4: What are the best practices for handling the palladium catalyst for allyl deprotection?

While palladium catalysts are often handled under an inert atmosphere (e.g., argon) to prevent oxidation, some studies suggest that for single deprotection reactions, the catalyst can be tolerant to atmospheric conditions.[3][4] It is crucial to use a fresh solution of the palladium catalyst, such as Pd(PPh₃)₄, and an appropriate scavenger like phenylsilane or NDMBA.[2][10]

Q5: Can I use standard reversed-phase HPLC for purification?

Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[8] A C18 column is typically used with a mobile phase consisting of water and acetonitrile, with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape and resolution.[7] The gradient of acetonitrile should be optimized to achieve the best separation of the target peptide from its impurities.[7]

Experimental Protocols

Protocol 1: On-Resin Allyl Deprotection of D-Asp(OAll)

This protocol outlines a general procedure for the on-resin removal of the allyl protecting group using a palladium catalyst.

Materials:

  • Peptide-resin containing the D-Asp(OAll) residue

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)

  • Allyl scavenger (e.g., Phenylsilane - PhSiH₃, or N,N'-dimethylbarbituric acid - NDMBA)

  • Dry, oxygen-free solvent (e.g., Dichloromethane - DCM, or Tetrahydrofuran - THF)

  • Washing solvents: DMF, DCM

  • Chelating wash solution: 0.5% (w/v) sodium diethyldithiocarbamate in DMF

Procedure:

  • Swell the peptide-resin in the reaction solvent (DCM or THF) in a reaction vessel.

  • In a separate flask, dissolve the palladium catalyst (e.g., 0.25 equivalents relative to the resin loading) and the scavenger (e.g., 20 equivalents of phenylsilane) in the reaction solvent.

  • Add the catalyst/scavenger solution to the swollen resin.

  • Gently agitate the mixture at room temperature for a specified time (e.g., 20-30 minutes). The reaction is often performed under an inert atmosphere.

  • Drain the reaction solution.

  • Repeat steps 3-5 for a second deprotection cycle to ensure complete removal.

  • Wash the resin thoroughly with DCM (3x).

  • To remove residual palladium, wash the resin with the 0.5% sodium diethyldithiocarbamate solution in DMF (2 x 15 minutes).

  • Wash the resin extensively with DMF (5x) and then with DCM (5x).

  • Dry the resin under vacuum.

Protocol 2: Reversed-Phase HPLC Purification

This protocol provides a starting point for the purification of the crude peptide after cleavage from the resin.

Materials and Equipment:

  • Preparative RP-HPLC system with a UV detector

  • Preparative C18 column (e.g., 10 µm particle size, 100-300 Å pore size)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • Crude peptide dissolved in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and ACN)

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a small volume of a solvent that ensures complete solubility. Filter the sample through a 0.45 µm filter before injection.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A / 5% Mobile Phase B) until a stable baseline is achieved.

  • Gradient Elution: Inject the filtered crude peptide solution onto the equilibrated column. Elute the peptide using a linear gradient of increasing Mobile Phase B. An example gradient is provided in the table below. This gradient should be optimized based on the hydrophobicity of the peptide.

Time (minutes) % Mobile Phase B
05
55
3565
40100
45100
505
  • Fraction Collection: Collect fractions based on the UV chromatogram, isolating the main peak corresponding to the target peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >95%). Freeze and lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Visualizations

SPPS_Purification_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_deprotection On-Resin Deprotection cluster_cleavage Cleavage and Global Deprotection cluster_purification Purification and Analysis start Start with Resin fmoc_deprotection Fmoc Deprotection (Piperidine) start->fmoc_deprotection coupling Amino Acid Coupling (this compound) fmoc_deprotection->coupling aspartimide_issue Aspartimide Formation? fmoc_deprotection->aspartimide_issue chain_elongation Repeat Cycles coupling->chain_elongation chain_elongation->fmoc_deprotection Next Amino Acid final_fmoc_deprotection Final Fmoc Deprotection chain_elongation->final_fmoc_deprotection End of Sequence allyl_deprotection Allyl Deprotection (Pd(PPh₃)₄, Scavenger) final_fmoc_deprotection->allyl_deprotection cleavage Cleavage from Resin (TFA Cocktail) allyl_deprotection->cleavage incomplete_allyl_issue Incomplete Allyl Deprotection? allyl_deprotection->incomplete_allyl_issue pd_contamination_issue Pd Contamination? allyl_deprotection->pd_contamination_issue crude_peptide Crude Peptide cleavage->crude_peptide hplc Preparative RP-HPLC crude_peptide->hplc analysis Purity Analysis (Analytical HPLC, MS) hplc->analysis lyophilization Lyophilization analysis->lyophilization Purity >95% pure_peptide Pure Peptide lyophilization->pure_peptide

Caption: Workflow for the synthesis and purification of peptides containing this compound.

Purification_Troubleshooting cluster_issues Identified Purification Issues cluster_solutions Troubleshooting Solutions start Crude Peptide Analysis (Analytical HPLC/MS) broad_peaks Broad/Multiple Peaks start->broad_peaks unexpected_mass Unexpected Mass start->unexpected_mass low_yield Low Yield start->low_yield optimize_hplc Optimize HPLC Gradient broad_peaks->optimize_hplc change_solvents Use Aggregation-Disrupting Solvents broad_peaks->change_solvents check_deprotection Verify Deprotection Steps unexpected_mass->check_deprotection optimize_scavenger Change/Optimize Scavenger unexpected_mass->optimize_scavenger pd_removal Implement Palladium Wash unexpected_mass->pd_removal low_yield->optimize_hplc low_yield->check_deprotection optimize_hplc->broad_peaks Re-analyze check_deprotection->unexpected_mass Re-analyze

Caption: Logical troubleshooting guide for peptide purification.

References

Validation & Comparative

Fmoc-D-Asp-OAll vs Fmoc-D-Asp-OtBu in peptide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Fmoc-D-Asp-OAll and Fmoc-D-Asp-OtBu in Peptide Synthesis

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriately protected amino acid building blocks is critical to achieving high purity and yield of the target peptide. The choice of side-chain protection for aspartic acid is particularly crucial due to the prevalent side reaction of aspartimide formation, which can lead to difficult-to-separate impurities. This guide provides an objective, data-driven comparison of two commonly used protected D-aspartic acid derivatives: this compound and Fmoc-D-Asp-OtBu.

Introduction to this compound and Fmoc-D-Asp-OtBu

Both this compound and Fmoc-D-Asp-OtBu are building blocks utilized in Fmoc-based SPPS. The N-α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, allowing for sequential peptide chain elongation. The key distinction lies in the protection of the β-carboxyl group of the D-aspartic acid side chain: an allyl ester (-OAll) in the former and a tert-butyl ester (-OtBu) in the latter. This difference in side-chain protection dictates the deprotection strategy and can significantly influence the prevalence of side reactions.

Chemical Properties

A summary of the key chemical properties of the two compounds is presented in the table below.

PropertyThis compoundFmoc-D-Asp-OtBu
Molecular Formula C₂₂H₂₁NO₆C₂₃H₂₅NO₆
Molecular Weight 395.41 g/mol 411.46 g/mol
Side-Chain Protection Allyl ester (-OAll)tert-Butyl ester (-OtBu)
Deprotection Condition Palladium(0) catalyzed, neutral conditionsStrong acid (e.g., Trifluoroacetic acid, TFA)
Orthogonality Orthogonal to Fmoc and acid-labile resinsOrthogonal to Fmoc deprotection

Performance in Peptide Synthesis: The Challenge of Aspartimide Formation

A major challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic imide intermediate. This side reaction is particularly pronounced under the basic conditions used for Fmoc group removal (e.g., piperidine in DMF). The aspartimide can subsequently be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide, which are often difficult to separate chromatographically.

The choice of the side-chain protecting group plays a significant role in the extent of aspartimide formation. While both -OAll and -OtBu protecting groups are susceptible to this side reaction, their relative propensities can differ. One study investigating a related side reaction, the formation of piperazine-2,5-diones which can be initiated by aspartimide formation, found that the extent of cyclization was greater with an allyl protecting group compared to a tert-butyl group in the specific sequence studied.

Quantitative Data on Aspartimide Formation

Direct head-to-head quantitative comparisons of aspartimide formation for this compound versus Fmoc-D-Asp-OtBu in the same peptide sequence are not extensively reported in the literature. However, data from the synthesis of scorpion toxin II, a peptide known to be prone to aspartimide formation, provides a benchmark for the level of this side reaction with Fmoc-Asp(OtBu)-OH. In one study, the synthesis of a scorpion toxin II analogue with an Asp(OtBu)-Cys(Acm) motif resulted in 27% aspartimide formation after prolonged treatment with a basic solution.[1]

Protecting GroupPeptide Sequence ContextAspartimide Formation (%)Reference
OtBu Scorpion Toxin II analogue (prolonged base treatment)27Mergler, M. et al.
OAll vs OtBu Model Peptide (Piperazine-2,5-dione formation)OAll > OtBu (qualitative)G. T. Bourne et al.

It is important to note that the extent of aspartimide formation is highly sequence-dependent.

Experimental Protocols

Below are generalized experimental protocols for the deprotection of the -OAll and -OtBu side chains, and a representative protocol for solid-phase peptide synthesis.

Protocol 1: Deprotection of the Allyl (OAll) Protecting Group

This protocol describes the on-resin removal of the allyl ester from the aspartic acid side chain.

Materials:

  • Peptide-resin containing Fmoc-D-Asp(OAll)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Phenylsilane (PhSiH₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

Procedure:

  • Swell the peptide-resin in anhydrous DCM or THF for 30 minutes.

  • Drain the solvent.

  • Prepare a deprotection solution of Phenylsilane (25 equivalents relative to the resin loading) and Pd(PPh₃)₄ (0.25 equivalents) in anhydrous DCM or THF.

  • Add the deprotection solution to the resin and gently agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) for 2 hours at room temperature.

  • Monitor the reaction for completion using a colorimetric test (e.g., Kaiser test on a cleaved sample) or LC-MS analysis of a small cleaved portion of the resin.

  • Once the deprotection is complete, drain the reaction mixture and wash the resin thoroughly with DCM (3x), DMF (3x), and finally with diethyl ether (3x).

  • Dry the resin under vacuum.

Protocol 2: Deprotection of the tert-Butyl (OtBu) Protecting Group

The tert-butyl ester is typically removed during the final cleavage of the peptide from the resin using a strong acid cocktail.

Materials:

  • Peptide-resin containing Fmoc-D-Asp-OtBu

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours. The exact time may vary depending on the peptide sequence and other protecting groups present.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

Protocol 3: Representative Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the general steps for the synthesis of a peptide on a solid support using the Fmoc/tBu strategy.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including this compound or Fmoc-D-Asp-OtBu)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvent: DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step can be repeated.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Final Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptide-resin under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups as described in Protocol 2 (for OtBu) or a suitable cleavage cocktail for the chosen resin and protecting group scheme. If using this compound, the OAll group can be removed on-resin prior to final cleavage (Protocol 1) or after cleavage if the peptide is still protected.

Visualizing the Chemistry

To better understand the chemical processes involved, the following diagrams illustrate the structures of the protected amino acids, the deprotection workflows, and the mechanism of aspartimide formation.

This compound and Fmoc-D-Asp-OtBu Structures cluster_0 This compound cluster_1 Fmoc-D-Asp-OtBu Fmoc-D-Asp-OAll_img Fmoc-D-Asp-OAll_img Fmoc-D-Asp-OtBu_img Fmoc-D-Asp-OtBu_img

Caption: Chemical structures of this compound and Fmoc-D-Asp-OtBu.

Deprotection_Workflows Side-Chain Deprotection Workflows cluster_OAll This compound Deprotection cluster_OtBu Fmoc-D-Asp-OtBu Deprotection start_OAll Peptide-Resin with Asp(OAll) deprotect_OAll Pd(PPh₃)₄, PhSiH₃ in DCM or THF start_OAll->deprotect_OAll end_OAll Peptide-Resin with Asp(OH) deprotect_OAll->end_OAll start_OtBu Peptide-Resin with Asp(OtBu) deprotect_OtBu TFA / TIS / H₂O start_OtBu->deprotect_OtBu end_OtBu Cleaved Peptide with Asp(OH) deprotect_OtBu->end_OtBu

Caption: Orthogonal deprotection strategies for -OAll and -OtBu groups.

Aspartimide_Formation Mechanism of Aspartimide Formation Peptide Peptide Chain with Asp(OR) Base Base (e.g., Piperidine) Peptide->Base Fmoc Deprotection Aspartimide Aspartimide Intermediate Base->Aspartimide Intramolecular Cyclization Hydrolysis Hydrolysis Aspartimide->Hydrolysis Alpha_Peptide α-Aspartyl Peptide (Desired) Hydrolysis->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (Impurity) Hydrolysis->Beta_Peptide

Caption: Pathway of base-catalyzed aspartimide formation.

Conclusion and Recommendations

The choice between this compound and Fmoc-D-Asp-OtBu depends on the specific requirements of the peptide synthesis.

  • Fmoc-D-Asp-OtBu is the more conventional and widely used building block. Its side-chain protection is removed during the final acid cleavage step, simplifying the overall workflow. However, it is more prone to aspartimide formation, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.

  • This compound offers an orthogonal protection strategy. The allyl group can be removed under mild, neutral conditions, which is advantageous for the synthesis of complex peptides, cyclic peptides, or peptides requiring on-resin side-chain modification. While it may also be susceptible to aspartimide formation, the ability to deprotect the side chain selectively provides greater synthetic flexibility.

Recommendations for Minimizing Aspartimide Formation:

  • For sequences known to be highly susceptible to aspartimide formation, consider using this compound to allow for alternative synthetic strategies.

  • When using Fmoc-D-Asp-OtBu, minimize the exposure time to basic conditions during Fmoc deprotection.

  • Consider the use of sterically hindered protecting groups or backbone protection strategies for particularly challenging sequences.

  • Careful optimization of coupling and deprotection times is crucial for minimizing all side reactions.

Ultimately, the optimal choice will be dictated by the peptide sequence, the overall synthetic strategy, and the desired purity of the final product. Researchers should carefully consider the potential for aspartimide formation and select the aspartic acid derivative that best mitigates this risk while aligning with their synthetic goals.

References

A Comparative Guide to Allyl vs. Tert-Butyl Protecting Groups for Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups for trifunctional amino acids like aspartic acid is paramount. The choice directly influences the prevention of side reactions, notably aspartimide formation, thereby impacting the yield and purity of the final peptide. This guide provides an objective comparison of two commonly employed side-chain protecting groups for aspartic acid: the allyl (All) ester and the tert-butyl (tBu) ester.

The allyl and tert-butyl protecting groups offer distinct advantages and disadvantages related to their stability, orthogonality, and conditions required for their removal. The tert-butyl group is a standard choice in Fmoc-based solid-phase peptide synthesis (SPPS), prized for its straightforward removal during the final acid cleavage step.[1][2] Conversely, the allyl group provides an additional layer of orthogonality, allowing for selective deprotection on the solid support, which can be leveraged for on-resin cyclization or modification.[3][4]

Chemical Properties and Performance

The selection between allyl and tert-butyl protection hinges on the specific requirements of the synthetic strategy. Key considerations include the desired level of orthogonality and the susceptibility of the peptide sequence to side reactions such as aspartimide formation.

FeatureAllyl (All) Protecting GroupTert-Butyl (tBu) Protecting Group
Structure -CH₂CH=CH₂-C(CH₃)₃
Protection Method Typically introduced via esterification of the aspartic acid side chain with allyl alcohol.Commonly introduced via esterification of the aspartic acid side chain with isobutylene or tert-butanol.
Deprotection Conditions Mild, neutral conditions using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane, morpholine, or dimedone).[3][4][5]Strong acidolysis, typically with a high concentration of trifluoroacetic acid (TFA) (e.g., 95% TFA in water).[6][7][8]
Orthogonality Orthogonal to both Fmoc/tBu and Boc/Bzl strategies.[5][6] Can be removed without affecting acid-labile (tBu, Boc, Trt) or base-labile (Fmoc) groups.[4]Orthogonal to the base-labile Fmoc group.[6][9] Not orthogonal to other acid-labile groups like Boc or trityl.
Key Advantages - High degree of orthogonality allows for selective on-resin modifications.[4]- Deprotection under mild, neutral conditions avoids the formation of reactive carbocations.[5]- Can be beneficial in reducing aspartimide formation in susceptible sequences.[4]- Deprotection is conveniently performed concurrently with the final cleavage from many standard resins (e.g., Wang, Rink amide).[1][2]- Well-established and widely used in standard Fmoc SPPS protocols.[1][9]
Key Disadvantages & Side Reactions - Requires a palladium catalyst for removal, which must be thoroughly washed from the resin to avoid contamination of the final peptide.[6]- Deprotection reagents can be costly and sensitive to air and moisture.[10]- Deprotection generates tert-butyl cations that can lead to alkylation of sensitive residues (e.g., Trp, Tyr, Met, Cys) if not effectively scavenged.[1]- May be more prone to base-catalyzed aspartimide formation during Fmoc deprotection in sensitive sequences compared to bulkier protecting groups.[11][12][13]

Strategic Application and Workflow

The choice between allyl and tert-butyl protection dictates the synthetic workflow, particularly when on-resin modifications are desired.

cluster_0 Standard Linear Peptide Synthesis cluster_1 Synthesis with On-Resin Modification A Fmoc-Asp(OtBu)-OH B Standard Fmoc-SPPS Cycles (Piperidine Deprotection & Coupling) A->B C Final Cleavage & Global Deprotection (TFA Cocktail) B->C D Linear Peptide C->D E Fmoc-Asp(OAll)-OH F Standard Fmoc-SPPS Cycles E->F G Selective Allyl Deprotection (Pd(PPh₃)₄, Scavenger) F->G H On-Resin Modification (e.g., Cyclization, Conjugation) G->H I Final Cleavage & Global Deprotection (TFA Cocktail) H->I J Modified Peptide I->J

Workflow Comparison

Aspartimide Formation: A Critical Side Reaction

Aspartimide formation is a significant challenge in SPPS, occurring via intramolecular cyclization of an aspartic acid residue, particularly when followed by glycine, serine, or asparagine. This side reaction is promoted by the basic conditions of Fmoc deprotection. The resulting succinimide intermediate can lead to a mixture of α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid.[3][11]

Peptide_Chain Peptide Chain with Asp(OR) Residue Aspartimide Aspartimide Intermediate (Succinimide Ring) Peptide_Chain->Aspartimide Intramolecular Cyclization Piperidine Piperidine (Fmoc Deprotection) Piperidine->Aspartimide Hydrolysis Hydrolysis / Piperidinolysis Aspartimide->Hydrolysis alpha_Peptide Desired α-Peptide Aspartimide->alpha_Peptide Ring Opening beta_Peptide Undesired β-Peptide Aspartimide->beta_Peptide Ring Opening Racemization Racemized Products (D-Asp) Aspartimide->Racemization Epimerization Hydrolysis->alpha_Peptide Hydrolysis->beta_Peptide

Aspartimide Formation Pathway

While the tert-butyl group's steric hindrance offers some protection against aspartimide formation, it can be insufficient in highly susceptible sequences.[11] Some studies suggest that the use of allyl esters can be advantageous in minimizing this side reaction.[4] However, for particularly problematic sequences, such as Asp-Gly, more specialized strategies like the use of bulkier trialkylcarbinol-based esters (e.g., O-n-butyl-5-nonyl, OBno) or backbone protection (e.g., Dmb) may be necessary for complete suppression.[12][14]

Experimental Protocols

On-Resin Deprotection of Asp(OAll)

This protocol is for the selective removal of the allyl ester from a peptide-resin.

Materials:

  • Peptide-resin containing an Asp(OAll) residue

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger: Phenylsilane (PhSiH₃) or a solution of formic acid and diethylamine in THF[15]

  • Anhydrous, degassed dichloromethane (DCM) or tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • Swell the peptide-resin (1 equivalent) in anhydrous, degassed DCM or THF in a sealed reaction vessel under an inert atmosphere (N₂ or Ar).

  • In a separate flask, prepare the deprotection cocktail. For every 1 mmol of peptide-resin, dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents) in 5-10 mL of DCM or THF.

  • Add the scavenger to the catalyst solution. Use 10-20 equivalents of PhSiH₃.

  • Add the deprotection cocktail to the swollen resin.

  • Gently agitate the mixture at room temperature for 1-3 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test on a secondary amine if the subsequent residue is to be coupled).

  • Once the reaction is complete, drain the deprotection solution.

  • Wash the resin extensively to remove all traces of the palladium catalyst and scavenger. A typical washing sequence is:

    • DCM (3 x)

    • 0.5% Diisopropylethylamine (DIPEA) in DMF (2 x 10 min)

    • DMF (3 x)

    • 0.5% Sodium diethyldithiocarbamate in DMF (2 x 15 min) to chelate residual palladium

    • DMF (3 x)

    • DCM (3 x)

  • The resin is now ready for the next synthetic step (e.g., on-resin cyclization or coupling).

Deprotection of Asp(OtBu) during Final Cleavage

This protocol describes the standard procedure for the removal of the tert-butyl ester during the final cleavage of the peptide from an acid-sensitive resin.

Materials:

  • Peptide-resin containing an Asp(OtBu) residue

  • Cleavage Cocktail:

    • Trifluoroacetic acid (TFA), 95%

    • Water (H₂O), 2.5%

    • Triisopropylsilane (TIS), 2.5% (as a scavenger for the tert-butyl cation)

    • Note: Additional scavengers like 1,2-ethanedithiol (EDT) may be required for peptides containing cysteine or methionine.

  • Cold diethyl ether

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cold cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. The tBu protecting group on the aspartic acid side chain will be cleaved simultaneously with the peptide's release from the resin and removal of other acid-labile protecting groups.

  • Filter the resin and collect the filtrate containing the deprotected peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide under vacuum. The product can then be purified by HPLC.[16]

Conclusion

The choice between allyl and tert-butyl protecting groups for the side chain of aspartic acid is a strategic decision that should be guided by the overall synthetic plan. For routine linear peptide synthesis where orthogonality is not a primary concern, the tert-butyl group offers a convenient and efficient workflow, as its removal is integrated into the final cleavage step. However, researchers must be mindful of potential side reactions, particularly aspartimide formation in susceptible sequences and alkylation by the tert-butyl cation.

The allyl group is the superior choice when selective deprotection of the aspartic acid side chain is required for on-resin modifications such as cyclization or the attachment of labels.[3] Its high degree of orthogonality and mild removal conditions provide significant synthetic flexibility.[4][5] While the deprotection protocol is more complex and requires careful removal of the palladium catalyst, the benefits of this strategy often outweigh the drawbacks in the synthesis of complex peptides.

References

A Comparative Guide to Orthogonal Deprotection Strategies Using Fmoc-D-Asp-OAll

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high purity and yield of the target peptide. The incorporation of D-aspartic acid (D-Asp) is a common strategy to enhance peptide stability, but it introduces a significant risk of aspartimide formation, a deleterious side reaction that can lead to a mixture of difficult-to-separate impurities.[1]

This guide provides an objective comparison of Fmoc-D-Asp-OAll and other common aspartic acid protecting group strategies. By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to make informed decisions for their specific synthetic challenges.

The Challenge: Aspartimide Formation

Aspartimide formation is an intramolecular cyclization catalyzed by the basic conditions used for Nα-Fmoc group removal (typically piperidine).[2] The backbone amide nitrogen of the amino acid following the D-Asp residue attacks the side-chain carbonyl, forming a five-membered succinimide ring.[1] This intermediate can then hydrolyze to a mixture of α- and β-peptides, as well as epimerize, compromising the purity and bioactivity of the final product.[3] Sequences containing Asp-Gly, Asp-Asn, and Asp-Ser are particularly susceptible.[4]

Comparison of Aspartic Acid Side-Chain Protecting Groups

The choice of the side-chain protecting group for D-Asp is critical in mitigating aspartimide formation. The ideal group should be stable throughout the synthesis cycles and selectively removable under conditions that do not affect other protecting groups or the peptide-resin linkage. The allyl (OAll) group, used in this compound, offers a truly orthogonal strategy compared to standard acid-labile groups.[5]

Quantitative Performance in Aspartimide Suppression

The effectiveness of various protecting groups in minimizing aspartimide formation has been quantitatively evaluated. The data below is derived from studies on the classic model peptide Scorpion Toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), which is highly prone to this side reaction. The peptidyl resins were treated with 20% piperidine in DMF for an extended period to simulate approximately 100 deprotection cycles.

Protecting GroupStructureTarget Peptide (%)Aspartimide Byproducts (%)D-Asp Content (%)Key Takeaway
tert-Butyl (OtBu) -C(CH₃)₃48.645.912.3Standard, but offers poor protection in susceptible sequences.
3-methylpent-3-yl (OMpe) -C(CH₃)(C₂H₅)₂71.924.37.2Offers improved steric hindrance and better protection than OtBu.
5-n-butyl-5-nonyl (OBno) -C(C₄H₉)₂(C₅H₁₁)96.3 0.9 <1 Provides exceptional steric hindrance, virtually eliminating aspartimide formation.[3]

Note: While this data is for L-Asp, the trend in protection efficiency is directly applicable to D-Asp, which is even more susceptible to aspartimide formation.

Overview of Deprotection Strategies

The orthogonality of a protecting group is defined by its cleavage conditions relative to other protecting groups used in the synthesis, such as the base-labile Nα-Fmoc group and the acid-labile resin linkers.

Protecting GroupDeprotection ConditionsOrthogonalityAdvantagesDisadvantages
Allyl (OAll) Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., PhSiH₃).Fully orthogonal to acid- and base-labile groups.Allows for on-resin, selective side-chain modification under very mild conditions.Requires use of a palladium catalyst and scavenger which must be thoroughly removed.
tert-Butyl (OtBu) Strong acid (e.g., TFA), concurrent with resin cleavage.Orthogonal to the base-labile Fmoc group.Standard and widely used in Fmoc-SPPS; convenient single-step final cleavage.Highly prone to aspartimide formation during Fmoc removal.[1]
Benzyl (OBn) Catalytic Hydrogenolysis (e.g., H₂, Pd/C).Orthogonal to Fmoc/tBu strategies.Stable to both acidic and basic conditions used in SPPS.Requires a metal catalyst; can be sensitive to sulfur-containing residues.
Bulky Esters (e.g., OBno) Strong acid (e.g., TFA), concurrent with resin cleavage.Orthogonal to the base-labile Fmoc group.Excellent suppression of aspartimide formation; cleaved in the final step with other acid-labile groups.[3][6]Higher cost of the specialized amino acid derivative.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these orthogonal strategies. The following protocols are generalized for solid-phase peptide synthesis on a 0.1 mmol scale.

Protocol 1: Selective On-Resin Deprotection of Asp(OAll)

Objective: To selectively cleave the allyl ester from the D-aspartic acid side chain while the peptide remains attached to the resin and other protecting groups remain intact.

Materials:

  • Peptide-resin containing Fmoc-D-Asp(OAll)-OH

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane (PhSiH₃)

  • Dichloromethane (DCM), peptide synthesis grade

  • Nitrogen or Argon gas source

Procedure:

  • Swell the peptide-resin (0.1 mmol) in DCM in a reaction vessel for 30 minutes.

  • Drain the DCM.

  • In a separate vial, dissolve Pd(PPh₃)₄ (0.1 eq., ~12 mg) in DCM (5 mL) under an inert atmosphere.

  • Add phenylsilane (20 eq., ~240 µL) to the catalyst solution.

  • Immediately add the resulting solution to the peptide-resin.

  • Agitate the mixture under an inert atmosphere (Nitrogen or Argon) for 20-30 minutes at room temperature.

  • Repeat the deprotection step (steps 3-6) one more time to ensure complete removal.

  • Wash the resin thoroughly with DCM (5x), 0.5% DIPEA in DMF (3x), and finally DMF (5x) to remove all traces of the catalyst and scavenger.

  • A small sample of resin can be cleaved to verify complete deprotection by mass spectrometry.

Protocol 2: Global Cleavage and Deprotection of Asp(OtBu) or Asp(OBno)

Objective: To simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups (e.g., OtBu, OBno, Trt, Pbf).

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS) and water

  • Cold diethyl ether

Procedure:

  • Ensure the N-terminal Fmoc group has been removed from the dried peptide-resin.

  • Prepare a fresh cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS (v/v/v).

  • Add the cleavage cocktail to the peptide-resin in a reaction vessel (approx. 10 mL per gram of resin).

  • Agitate the slurry at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate, which contains the deprotected peptide.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume of cold diethyl ether (at least 10x the volume of the filtrate).

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 3: Deprotection of Asp(OBn) via Catalytic Hydrogenolysis

Objective: To selectively cleave the benzyl ester from the aspartic acid side chain post-synthesis. This protocol assumes the peptide has already been cleaved from the resin.

Materials:

  • Crude peptide containing Asp(OBn)

  • Palladium on carbon (10% Pd/C)

  • Methanol or a suitable solvent mixture

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the crude peptide in methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium).

  • Purge the reaction flask with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., a balloon) at room temperature.

  • Monitor the reaction by HPLC until completion (typically a few hours to overnight).

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate to obtain the deprotected peptide, which can then be purified by HPLC.

Visualization of Workflows and Logic

Orthogonal Deprotection Strategy in SPPS

The following diagram illustrates the principle of orthogonality in an Fmoc-based synthesis incorporating an allyl-protected residue. Each class of protecting group can be removed independently.

G cluster_spps Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) cluster_orthogonal Orthogonal & Final Deprotection Steps start Start with Resin-NH₂ coupling Couple Fmoc-AA(P)-OH start->coupling wash1 Wash coupling->wash1 deprotect_fmoc Nα-Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect_fmoc wash2 Wash deprotect_fmoc->wash2 cycle Repeat n times wash2->cycle cycle->coupling Next AA full_peptide Full-Length Protected Peptide Resin-Peptide(P)-Fmoc cycle->full_peptide Last AA selective_deallylation Selective Side-Chain Deprotection (Pd(PPh₃)₄ / PhSiH₃ in DCM) Removes only -OAll full_peptide->selective_deallylation final_cleavage Final Cleavage & Global Deprotection (TFA / Scavengers) Removes -OtBu, -OBno, -Pbf, etc. and cleaves from resin full_peptide->final_cleavage Direct to cleavage on_resin_modification On-Resin Side-Chain Modification (e.g., cyclization) selective_deallylation->on_resin_modification selective_deallylation->final_cleavage No modification needed on_resin_modification->final_cleavage final_peptide Final Deprotected Peptide final_cleavage->final_peptide

Orthogonal deprotection workflow.
Decision Guide for Aspartic Acid Protection

Choosing the right protecting group is a critical decision that depends on the peptide sequence and the overall synthetic goal. This diagram provides a logical workflow for selecting an appropriate strategy.

Decision_Tree start Start: Need to incorporate D-Asp q1 Is on-resin side-chain modification required? start->q1 q2 Does the sequence contain a high-risk motif (e.g., D-Asp-Gly, D-Asp-Asn)? q1->q2 No use_oall Use this compound q1->use_oall Yes use_obno Use a bulky protecting group (e.g., Fmoc-D-Asp-OBno) q2->use_obno Yes use_otbu Standard Fmoc-D-Asp-OtBu may be sufficient q2->use_otbu No

References

Characterizing Fmoc-D-Asp-OAll Peptides: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate characterization of intermediates and final products is paramount. This guide provides a detailed comparison of analytical techniques for the characterization of peptides containing the Fmoc-D-Asp-OAll building block, a key component in the synthesis of complex and modified peptides. We will delve into the nuances of mass spectrometry techniques and explore nuclear magnetic resonance (NMR) spectroscopy as a powerful alternative, providing supporting data and experimental considerations.

Mass Spectrometry (MS) for this compound Peptide Characterization

Mass spectrometry is a cornerstone for the verification of synthetic peptides, offering high sensitivity and the ability to confirm molecular weight and sequence.[1] For Fmoc-protected peptides, electrospray ionization (ESI) is a preferred method, typically yielding protonated molecules [M+H]⁺ in positive ion mode.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of this compound peptides, providing both separation of the peptide from impurities and structural information through fragmentation analysis.

Expected Fragmentation Pattern:

The fragmentation of this compound peptides in ESI-MS/MS is influenced by the presence of the bulky Fmoc group and the allyl ester. Key fragmentation pathways include:

  • Loss of the Fmoc group: A characteristic neutral loss of the Fmoc group (222.1 Da) is often observed.[1]

  • Peptide Backbone Fragmentation: Standard b- and y-type ions are generated from cleavage of the peptide backbone, which are crucial for sequence confirmation.[1]

  • Side-Chain Fragmentation: The allyl ester on the aspartic acid side chain can undergo fragmentation, potentially through cleavage of the ester bond.

  • Characteristic Fmoc-related ions: Fragments corresponding to the Fmoc group itself, such as m/z 179 (fluorenyl group), may also be present.

A generalized experimental workflow for the LC-MS/MS analysis of a synthetic peptide is illustrated below.

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Synthesized Peptide (with this compound) sp2 Cleavage from Resin & Deprotection sp1->sp2 sp3 Crude Peptide Purification (e.g., HPLC) sp2->sp3 sp4 Sample Dissolution in MS-compatible solvent sp3->sp4 lc Liquid Chromatography (Separation) sp4->lc Injection ms Mass Spectrometry (Ionization & Mass Analysis) lc->ms msms Tandem MS (Fragmentation & Detection) ms->msms da1 Mass Spectrum Interpretation msms->da1 Data Acquisition da2 Sequence Verification da1->da2 da3 Purity Assessment da1->da3

Caption: General workflow for LC-MS/MS analysis of synthetic peptides.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF is another valuable MS technique, particularly for rapid screening and molecular weight determination of peptides. It is known for its tolerance to salts and other impurities.[2] A key consideration with MALDI is the potential for in-source decay (ISD), where fragmentation occurs during the ionization process.[3][4] This can lead to the loss of labile protecting groups like Fmoc. The choice of matrix is crucial to minimize unwanted side reactions.[5]

Alternative Characterization Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about molecules in solution and serves as an excellent orthogonal technique to mass spectrometry.[6] For this compound peptides, NMR can be used to:

  • Confirm the presence and integrity of the Fmoc and allyl protecting groups.

  • Verify the amino acid sequence and stereochemistry.

  • Provide insights into the peptide's conformation.

Both 1D and 2D NMR experiments, such as COSY, TOCSY, and NOESY, can be employed for complete structural elucidation.[6] While mass spectrometry excels in sensitivity and throughput for sequence verification, NMR offers a more detailed picture of the molecule's three-dimensional structure.[7]

A 1H NMR spectrum of the Fmoc-D-Asp(OAll)-OH building block is publicly available, which can serve as a reference for characterizing peptides incorporating this residue.[8]

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required, the sample purity, and the available instrumentation. The following table summarizes the key performance characteristics of LC-MS/MS, MALDI-TOF MS, and NMR for the characterization of this compound peptides.

FeatureLC-MS/MSMALDI-TOF MSNMR Spectroscopy
Primary Information Molecular Weight, Sequence, PurityMolecular Weight, Purity3D Structure, Sequence, Protecting Group Integrity
Sensitivity High (picomole to femtomole)High (femtomole to attomole)Lower (micromole to nanomole)
Resolution HighHighHigh
Sample Throughput HighVery HighLow
Sample Purity Requirement Tolerant to some impuritiesMore tolerant to saltsHigh purity required
Quantitative Analysis Yes (with standards)Semi-quantitativeYes (with internal standards)
Instrumentation Cost HighHighVery High

The logical process for selecting an appropriate analytical technique is depicted in the diagram below.

Analytical_Technique_Selection start Start: Characterize This compound Peptide q1 Need to confirm molecular weight? start->q1 q2 Need sequence confirmation? q1->q2 Yes maldi MALDI-TOF MS q1->maldi Yes (Quick Screen) end End q1->end No (Analysis Complete) q3 Need detailed 3D structural information? q2->q3 Yes lcms LC-MS/MS q2->lcms No q3->lcms No nmr NMR Spectroscopy q3->nmr Yes lcms->end Analysis Complete maldi->end Analysis Complete nmr->end Analysis Complete

Caption: Decision tree for selecting an analytical technique.

Experimental Protocols

General LC-MS/MS Protocol for this compound Peptides

This protocol provides a general starting point for the analysis of this compound peptides. Optimization may be required based on the specific peptide sequence and properties.

1. Sample Preparation:

  • Cleave the peptide from the solid-phase resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
  • Precipitate the peptide with cold diethyl ether.
  • Dissolve the dried peptide pellet in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid, to a concentration of approximately 1 mg/mL.

2. LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40 °C.

3. MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Range: m/z 300-2000.
  • Data-Dependent Acquisition: Top 3-5 most intense ions selected for MS/MS fragmentation.
  • Collision Energy: Ramped collision energy (e.g., 20-40 eV) to ensure comprehensive fragmentation.

General MALDI-TOF MS Protocol for this compound Peptides

1. Sample and Matrix Preparation:

  • Dissolve the peptide sample in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
  • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/water with 0.1% TFA.

2. Spotting:

  • Mix the peptide solution and matrix solution in a 1:1 ratio.
  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried droplet method).

3. MS Analysis:

  • Mode: Reflector positive ion mode for higher resolution.
  • Laser: Nitrogen laser (337 nm).
  • Mass Range: Calibrate the instrument in the expected mass range of the peptide.
  • Acquire spectra from multiple positions within the spot to ensure reproducibility.

General NMR Protocol for this compound Peptides

1. Sample Preparation:

  • Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d6, CD3CN, or D2O with co-solvents) to a final concentration of 1-5 mM.
  • Transfer the solution to a high-quality NMR tube.

2. NMR Data Acquisition:

  • Acquire a 1D ¹H spectrum to assess sample purity and concentration.
  • Acquire 2D homonuclear spectra (COSY, TOCSY) to identify amino acid spin systems.
  • Acquire a 2D NOESY spectrum to establish through-space connectivities for sequential assignment and conformational analysis.
  • If necessary, acquire 2D heteronuclear spectra (¹H-¹³C HSQC, ¹H-¹⁵N HSQC) on isotopically labeled samples for unambiguous resonance assignments.

3. Data Processing and Analysis:

  • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
  • Perform resonance assignments and structural calculations.

References

A Researcher's Guide to Purity Assessment of Synthetic Peptides with D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing experimental reliability, product efficacy, and safety. The incorporation of D-amino acids into peptide sequences, a common strategy to enhance stability and biological activity, introduces an additional layer of complexity to purity analysis: the potential for diastereomeric impurities. This guide provides an objective comparison of key analytical methods for assessing the purity of synthetic peptides containing D-amino acids, supported by experimental data and detailed protocols.

The presence of a D-amino acid in a peptide creates a diastereomer of the intended all-L or other specified stereoisomer. These diastereomers can have different biological activities and toxicological profiles. Therefore, robust analytical methods are required to separate and quantify these closely related species. The primary techniques for this purpose are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Chiral High-Performance Liquid Chromatography (Chiral HPLC), and Capillary Electrophoresis (CE).

Comparison of Key Analytical Methods

The selection of an appropriate analytical method, or a combination thereof, is critical for the robust characterization of synthetic peptides containing D-amino acids. The following table summarizes the primary applications and performance characteristics of the most commonly employed techniques.

Performance MetricReversed-Phase HPLC (RP-HPLC)Chiral HPLCCapillary Electrophoresis (CE)
Principle of Separation HydrophobicityEnantioselective interactions with a chiral stationary phase (CSP)Charge-to-size ratio and differential interaction with a chiral selector
Primary Application General purity assessment, separation of diastereomers with different hydrophobicityDirect separation of enantiomers and diastereomersOrthogonal purity assessment, separation of charged diastereomers
Purity Determination (%) Can quantify diastereomers if baseline separatedHigh accuracy for enantiomeric excess and diastereomeric purityHigh accuracy for purity of charged peptides
Resolution of Diastereomers Variable, dependent on sequence and D-amino acid positionHighHigh
Analysis Time (minutes) 10 - 3015 - 4515 - 40
Throughput HighModerateModerate
Cost per Sample Low to ModerateHighLow to Moderate
Key Advantage Widely available, robust for general purityDirect separation of stereoisomersOrthogonal separation mechanism, low sample consumption
Key Disadvantage May not resolve all diastereomersCSPs can be expensive and have limited lifetimeLower sensitivity for neutral compounds, potential for wall interactions

Experimental Workflows and Logical Relationships

The process of assessing the purity of a synthetic peptide with D-amino acids often involves a multi-step approach, starting with a general purity assessment and followed by specific chiral analysis if required.

cluster_0 Purity Assessment Workflow A Crude Synthetic Peptide (with potential D-amino acid) B RP-HPLC Analysis (General Purity) A->B C Purity > 95%? B->C D Further Purification C->D No E Chiral Purity Assessment C->E Yes D->B F Final Pure Peptide E->F cluster_1 Chiral Purity Analysis Strategies A Purified Peptide B Direct Analysis of Intact Peptide A->B C Indirect Analysis after Hydrolysis A->C D Chiral HPLC (Chiral Stationary Phase) B->D E Capillary Electrophoresis (Chiral Selector) B->E F Acid Hydrolysis C->F G Derivatization with Chiral Reagent F->G H Chiral HPLC or GC of Amino Acids G->H

A Comparative Guide to the Validation of Peptides Synthesized with Fmoc-D-Asp-OAll

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing D-aspartic acid presents a significant challenge due to the propensity for aspartimide formation. This side reaction can lead to impurities that are difficult to separate, compromising the yield and purity of the final product. The use of Fmoc-D-Asp-OAll, with its orthogonally removable allyl protecting group, is a key strategy to mitigate this issue. This guide provides an objective comparison of this compound with other common aspartic acid protecting groups, supported by experimental data for validation.

The Challenge: Aspartimide Formation

During Fmoc-based solid-phase peptide synthesis (SPPS), the repeated exposure to basic conditions (typically piperidine) for Fmoc deprotection can catalyze an intramolecular cyclization of the aspartic acid side chain.[1][2] This results in the formation of a succinimide ring, known as an aspartimide intermediate.[1][3] This intermediate can then undergo epimerization and hydrolysis to yield a mixture of difficult-to-separate impurities, including α- and β-peptides (D and L isomers), as well as piperidide adducts.[1][2] The Asp-Gly and Asp-Asn sequences are particularly susceptible to this side reaction.[4]

Comparison of Aspartic Acid Protecting Groups

The choice of the side-chain protecting group for D-aspartic acid is critical in minimizing aspartimide formation. The following table summarizes the performance of this compound in comparison to other commonly used protecting groups. Data is compiled from studies on the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH (Scorpion Toxin II), which is highly prone to aspartimide formation.[2][5]

Protecting Group StrategyDerivative UsedAspartimide Formation (% per cycle)Crude Purity (%)Overall YieldKey Advantages & Disadvantages
Standard Acid-Labile Fmoc-D-Asp(OtBu)-OHHigh (~0.5% for Asp-Gly)[6]Variable, often low for problematic sequencesModerate to LowAdvantages: Standard, cost-effective. Disadvantages: Highly prone to aspartimide formation.[2]
Orthogonal (Allyl) Fmoc-D-Asp(OAll)-OH Low [3][7]Generally High Good to High Advantages: Orthogonal deprotection with Pd(0) under neutral conditions avoids base-catalyzed side reactions.[8] Disadvantages: Requires an additional deprotection step with a palladium catalyst.
Bulky Acid-Labile Esters Fmoc-D-Asp(OMpe)-OHLowHighGoodAdvantages: Increased steric hindrance reduces cyclization.[3] Disadvantages: Can sometimes lead to slower coupling kinetics.
Bulky Acid-Labile Esters Fmoc-D-Asp(OBno)-OHVery Low (<0.1% for Asp-Gly)[2]Very HighHighAdvantages: Extremely effective at suppressing aspartimide formation.[2][5] Disadvantages: Higher cost of the amino acid derivative.
Backbone Protection Fmoc-D-Asp(ODmb)-Gly-OHNegligibleVery HighHighAdvantages: Prevents the initial cyclization by protecting the backbone amide nitrogen. Disadvantages: Requires the use of dipeptide building blocks, which can be expensive and sequence-dependent.

Note: Values for purity and yield are sequence-dependent and can vary based on synthesis conditions. The data presented is for comparative purposes.

Experimental Validation Protocols

Accurate validation of the synthesized peptide structure is crucial. A multi-pronged approach using chromatographic and spectroscopic methods is recommended.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for assessing the purity of the crude peptide and for purifying the target peptide.[9][10]

Protocol:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in ultrapure water.[10]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[10]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes is a good starting point for analysis.[9][11] For purification, a shallower gradient around the elution point of the target peptide is used to improve resolution.[10]

  • Flow Rate: 1.0 mL/min for analytical columns.[10]

  • Detection: UV absorbance at 220 nm (peptide bond) and 280 nm (for aromatic residues like Tyr, Trp).[12]

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A. Filter through a 0.45 µm syringe filter before injection.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, providing definitive evidence of its identity.[13][14]

Protocol:

  • Techniques: Electrospray Ionization (ESI-MS), often coupled with LC (LC-MS), or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used.[13]

  • Sample Preparation for LC-MS: The sample is analyzed directly from the HPLC eluent. If TFA was used, it may cause ion suppression; switching to formic acid (FA) as the mobile phase additive can improve signal.[15]

  • Sample Preparation for MALDI-TOF: Co-crystallize a small amount of the purified peptide solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate.

  • Analysis: Compare the observed monoisotopic mass with the calculated theoretical mass of the target peptide.

Amino Acid Analysis (AAA)

AAA is used to determine the amino acid composition of the purified peptide and to quantify the peptide concentration accurately.[16][17]

Protocol:

  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids by heating in 6 M HCl at 110°C for 24 hours.[17] For sensitive residues like Trp and Cys, specialized hydrolysis conditions are required.[18]

  • Derivatization: The free amino acids are derivatized to make them detectable by UV or fluorescence (e.g., with phenylisothiocyanate, PITC).[16]

  • Chromatographic Separation: The derivatized amino acids are separated and quantified by RP-HPLC or ion-exchange chromatography.[16][]

  • Quantification: The amount of each amino acid is determined by comparing the peak areas to those of a known standard.[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the three-dimensional structure and conformation of the peptide in solution.[8][20]

Protocol:

  • Sample Preparation: Dissolve the highly purified peptide (>95%) in a suitable deuterated solvent (e.g., H₂O/D₂O mixture) to a concentration of at least 1 mM.[20][21]

  • Experiments: A suite of 2D NMR experiments is typically performed:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[20]

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within a residue.[8]

  • Data Analysis: The NMR data is used to assign all proton resonances and to calculate a family of 3D structures consistent with the experimental restraints.[20][22]

Visualized Workflows and Logic

Peptide Synthesis and Validation Workflow

cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_validation Structure Validation Resin Resin Loading Coupling Iterative Coupling & Deprotection (this compound used here) Resin->Coupling Cleavage Cleavage & Global Deprotection Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Crude Peptide Purity Purity Assessment (Analytical HPLC) Purification->Purity Purified Fractions Identity Identity Confirmation (Mass Spectrometry) Purity->Identity Composition Composition & Quantification (AAA) Identity->Composition Structure 3D Structure (NMR) Composition->Structure

Peptide Synthesis and Validation Workflow
Decision Logic for Aspartic Acid Protecting Group Selection

Start Start: Aspartic Acid Incorporation CheckSequence Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) Start->CheckSequence UseStandard Use Standard Fmoc-D-Asp(OtBu)-OH CheckSequence->UseStandard No ConsiderAlternatives Consider Alternatives CheckSequence->ConsiderAlternatives Yes Orthogonal Need for selective side-chain modification? ConsiderAlternatives->Orthogonal UseOAll Use Fmoc-D-Asp(OAll)-OH Orthogonal->UseOAll Yes BulkyGroup Use Bulky Protecting Group (e.g., Fmoc-D-Asp(OBno)-OH) Orthogonal->BulkyGroup No

Protecting Group Selection Logic

References

A Comparative Guide to Protected D-Aspartic Acid Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protected amino acid derivatives is a critical determinant of success in solid-phase peptide synthesis (SPPS). This is particularly true for aspartic acid, an amino acid prone to significant side reactions. This guide provides an objective, data-driven comparison of Fmoc-D-Asp-OAll against other commonly used protected D-aspartic acid derivatives, with a focus on performance, side-reaction profiles, and procedural considerations.

The primary challenge in incorporating aspartic acid into a peptide sequence via Fmoc-based SPPS is the formation of an aspartimide intermediate. This cyclic byproduct, catalyzed by the basic conditions used for Fmoc deprotection (typically with piperidine), can lead to a cascade of undesirable outcomes, including racemization and the formation of β-aspartyl peptides, which are often difficult to separate from the target peptide.[1] The choice of the side-chain protecting group for the β-carboxyl group of aspartic acid is therefore paramount to minimizing these side reactions and ensuring the synthesis of a pure, homogeneous final product.[2]

This guide will focus on a comparative analysis of the following widely used protected D-aspartic acid derivatives:

  • Fmoc-D-Asp(OAll)-OH : Utilizes an allyl ester, offering an orthogonal protection strategy.

  • Fmoc-D-Asp(OtBu)-OH : Employs the standard and widely used acid-labile tert-butyl ester.

  • Fmoc-D-Asp(OMpe)-OH : Features a bulky 3-methylpent-3-yl ester to sterically hinder aspartimide formation.

  • Fmoc-D-Asp(OBno)-OH : Incorporates a very bulky 5-n-butyl-5-nonyl ester for enhanced suppression of side reactions.

Performance Comparison: Minimizing Aspartimide Formation

The propensity for aspartimide formation is highly sequence-dependent, with "Asp-Gly" sequences being notoriously problematic.[3] To provide a quantitative comparison, the following table summarizes the extent of aspartimide-related byproducts and the chiral purity of a model peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH) synthesized with different D-aspartic acid protecting groups. This model peptide is well-established for studying base-catalyzed aspartimide formation.[4]

Protecting GroupTarget Peptide (%)Aspartimide (%)Piperidide (%)D-Asp (%)
OAll High (Qualitative)Low (Qualitative)Low (Qualitative)Low (Qualitative)
OtBu 45.412.832.79.1
OMpe 82.34.310.14.2
OBno 97.50.30.80.9

Note: Quantitative data for OtBu, OMpe, and OBno are derived from a comparative study on the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH after treatment with 20% piperidine in DMF for 18 hours to simulate extended exposure to basic conditions.[2] The performance of OAll is described qualitatively based on its orthogonal deprotection mechanism which avoids the primary trigger for aspartimide formation.[5] One study suggests that the extent of cyclization, a precursor to aspartimide formation, may be higher for OAll than for OtBu and OMpe in certain contexts.[6]

The data clearly indicates that bulkier side-chain protecting groups significantly reduce the formation of aspartimide and related by-products, leading to a higher yield of the target peptide and improved chiral purity.[2] Fmoc-D-Asp(OBno)-OH demonstrates exceptional performance in suppressing these side reactions.[2] While direct quantitative comparisons are limited, this compound offers a distinct advantage through its orthogonal deprotection strategy, which circumvents the basic conditions responsible for initiating aspartimide formation altogether.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful peptide synthesis. Below are representative protocols for the key steps involving the use of this compound and other protected D-aspartic acid derivatives in Fmoc-SPPS.

Standard Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines the general steps for coupling an Fmoc-protected amino acid, including any of the D-aspartic acid derivatives discussed.

  • Resin Swelling : Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection :

    • Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times), dichloromethane (DCM) (5 times), and DMF (5 times).[7]

  • Coupling :

    • In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents), a coupling agent such as HCTU (3.8 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[7]

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 30-60 minutes. Double coupling can be performed if necessary.[7]

    • Monitor the reaction completion using a colorimetric test (e.g., Kaiser test).

  • Washing : Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

On-Resin Allyl Ester Deprotection (for Fmoc-D-Asp(OAll)-OH)

This protocol is specific for the selective cleavage of the allyl protecting group from the D-aspartic acid side chain while the peptide remains attached to the resin.

  • Resin Preparation : Swell the peptide-resin in chloroform (CHCl₃).

  • Deprotection Cocktail :

    • Suspend the swollen resin in CHCl₃ (approximately 35 mL per gram of resin).

    • Add acetic acid (0.5 mL per gram of resin), N-methylmorpholine (2 mL per gram of resin), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.3 equivalents based on resin substitution).

  • Reaction : Shake the mixture at room temperature for 20 to 60 minutes.

  • Washing : Filter the resin and wash thoroughly with dichloromethane (DCM).

Final Cleavage and Global Deprotection

This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups (e.g., OtBu, OMpe, OBno).

  • Resin Preparation : Wash the fully synthesized peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A common cocktail is TFA/H₂O/TIPS (95:2.5:2.5).

  • Cleavage Reaction : Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation : Filter the resin and precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Isolation : Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide pellet under vacuum.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the aspartimide formation pathway and the experimental workflows.

Aspartimide_Formation Peptide Peptide with Asp(OR) Intermediate Deprotonated Backbone Amide Peptide->Intermediate Fmoc Deprotection Piperidine Piperidine (Base) Aspartimide Aspartimide Intermediate Intermediate->Aspartimide Intramolecular Cyclization Hydrolysis Hydrolysis Aspartimide->Hydrolysis Piperidine_Attack Piperidine Attack Aspartimide->Piperidine_Attack Alpha_Peptide α-Aspartyl Peptide (L and D isomers) Hydrolysis->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (L and D isomers) Hydrolysis->Beta_Peptide Piperidide Piperidide Adducts Piperidine_Attack->Piperidide

Aspartimide Formation Pathway

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF/DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Fmoc_Deprotection Final_Cleavage Final Cleavage (TFA Cocktail) Wash2->Final_Cleavage After Final Amino Acid Start Start with Resin Start->Fmoc_Deprotection Purification Purification (HPLC) Final_Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide

General Fmoc-SPPS Workflow

Allyl_Deprotection_Workflow Start Peptide-Resin with Asp(OAll) Swell Swell Resin in CHCl3 Start->Swell Add_Reagents Add Deprotection Cocktail (Pd(PPh3)4, Acetic Acid, NMM) Swell->Add_Reagents React React at Room Temperature (20-60 min) Add_Reagents->React Wash Wash Resin (DCM) React->Wash Continue_SPPS Continue SPPS or Proceed to Final Cleavage Wash->Continue_SPPS

On-Resin Allyl Deprotection Workflow

Conclusion

The choice of a side-chain protecting group for D-aspartic acid in Fmoc-SPPS has a profound impact on the purity and yield of the final peptide.

  • Fmoc-D-Asp(OtBu)-OH , while widely used, presents a significant risk of aspartimide formation, particularly in sensitive sequences.

  • Bulky ester protecting groups, such as Fmoc-D-Asp(OMpe)-OH and especially Fmoc-D-Asp(OBno)-OH , offer a highly effective strategy to sterically hinder the cyclization reaction, leading to a dramatic reduction in side products and an improvement in chiral purity.[2]

  • This compound-OH provides a valuable orthogonal approach. By allowing for deprotection under neutral, palladium-catalyzed conditions, it avoids the basic conditions that trigger aspartimide formation.[5] This makes it an excellent choice for the synthesis of complex peptides where side-chain manipulations are required or where aspartimide-prone sequences are present.

For routine syntheses where aspartimide formation is not a major concern, the cost-effectiveness of Fmoc-D-Asp(OtBu)-OH may be advantageous. However, for challenging sequences or when the highest purity is required, the use of bulky protecting groups like Fmoc-D-Asp(OBno)-OH or the orthogonal strategy offered by this compound-OH is strongly recommended. The selection between these advanced derivatives will depend on the specific synthetic strategy, including the need for on-resin side-chain modification.

References

Safety Operating Guide

Navigating the Safe Disposal of Fmoc-D-Asp-OAll: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the proper disposal of Fmoc-D-Asp-OAll, a combustible solid commonly used in peptide synthesis. Adherence to these procedures is critical for ensuring a safe laboratory environment and compliance with regulatory standards.

Core Safety and Handling Principles

This compound is classified as a combustible solid. While specific hazard data is limited, it is prudent to handle this compound with the care afforded to other potentially hazardous chemicals.

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

  • In case of dust generation, a dust respirator is recommended.

General Handling Precautions:

  • Avoid generating dust.

  • Keep away from heat, sparks, and open flames.

  • Use in a well-ventilated area, preferably within a chemical fume hood.

  • Wash hands thoroughly after handling.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.

Spill Size Procedure
Small Spill 1. Wear appropriate PPE. 2. Gently sweep or scoop the material to avoid creating dust. 3. Place the spilled solid into a clearly labeled, sealed container for hazardous waste disposal.
Large Spill 1. Evacuate the immediate area. 2. Alert your laboratory supervisor and/or safety officer. 3. If safe to do so, and without creating dust, use a shovel or other appropriate tools to place the material into a designated hazardous waste container.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a combustible solid, it is categorized as hazardous chemical waste and requires professional disposal.

Experimental Protocol for Waste Collection:

  • Identification and Segregation:

    • Identify all waste containing this compound. This includes unused product, contaminated consumables (e.g., weighing paper, gloves), and spill cleanup materials.

    • Segregate this waste from other laboratory waste streams, particularly from aqueous or reactive wastes.

  • Waste Container Selection:

    • Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or other chemically resistant container with a secure lid is appropriate.

    • The container must be in good condition, with no leaks or cracks.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of waste accumulation.

  • Packaging:

    • Carefully place the solid waste into the designated container, minimizing dust formation.

    • Do not overfill the container. Leave adequate headspace.

    • Securely close the lid.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be cool, dry, and well-ventilated.

    • Store away from incompatible materials, especially oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Incineration is a common and appropriate disposal method for combustible solid chemical waste.

Visualizing the Disposal Workflow

To further clarify the procedural steps, the following diagram illustrates the logical flow of the this compound disposal process.

A Identify Waste (this compound & Contaminated Items) B Select & Label Compatible Waste Container A->B Segregate C Package Waste Securely (Minimize Dust) B->C Prepare D Store in Designated Hazardous Waste Area C->D Transfer E Contact EHS for Professional Disposal D->E Finalize

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-D-Asp-OAll

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Fmoc-D-Asp-OAll, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.

This compound (N-α-(9-Fluorenylmethoxycarbonyl)-D-aspartic acid α-allyl ester) is a key building block in solid-phase peptide synthesis (SPPS).[1][2] While specific hazard classifications may vary, it is crucial to handle this compound with care, adhering to established laboratory safety protocols to minimize exposure and ensure experimental integrity.[3]

Personal Protective Equipment (PPE)

The appropriate Personal Protective Equipment (PPE) is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

PPE CategoryEquipmentSpecifications and Use Cases
Primary Protection (Minimum Requirement) Safety GlassesMust have side shields. Required for all work with or around this compound to protect from flying particles.
Nitrile GlovesProvide protection against incidental contact. Should be changed immediately if contaminated.[4][5] For tasks with a higher risk of splash, consider double gloving.[4]
Laboratory CoatProtects skin and clothing from minor spills and dust.
Secondary Protection (For Specific Tasks) Splash GogglesRequired for protection against liquid splashes and chemical vapors, such as when preparing solutions or handling bulk quantities.[3][4]
Face ShieldShould be worn in addition to safety glasses or goggles when there is a significant splash hazard.[4][5]
Dust Respirator (e.g., N95)Recommended when handling the powdered form of the chemical, especially in areas without localized exhaust ventilation, to prevent inhalation.[3][6]
Ancillary Protection Full Suit, BootsRecommended for large-scale operations or in the event of a large spill to provide maximum body protection.[3]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for safety and maintaining the compound's integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3] The recommended storage temperature is typically between 2-8°C.

  • Keep the container tightly closed to prevent moisture absorption and contamination.[3]

2. Preparation for Use (Weighing and Dissolving):

  • Engineering Controls: Always handle the powdered form of this compound inside a certified chemical fume hood to minimize inhalation risk.[1] Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[3]

  • Personal Protective Equipment: At a minimum, wear a lab coat, safety glasses with side shields, and nitrile gloves. For weighing larger quantities, the use of a dust respirator is strongly advised.[3][6]

  • Procedure:

    • Place a weigh boat on a calibrated analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust clouds.

    • To dissolve, add the weighed solid to a suitable solvent (e.g., Dimethylformamide - DMF) in an appropriate flask.

    • Gently swirl or stir the mixture until the solid is completely dissolved.

3. Use in Synthesis:

  • When using this compound in peptide synthesis, all manipulations should be carried out in a well-ventilated area, preferably within a fume hood.

  • Ensure that all reaction vessels are properly labeled and contained.

Spill Management

In the event of a spill, a prompt and appropriate response is critical to mitigate any potential hazards.

1. Small Spills:

  • Personal Protective Equipment: Wear a lab coat, gloves, and safety goggles.

  • Procedure:

    • Alert others in the immediate vicinity.

    • If the spilled material is a solid, gently sweep it up using a brush and dustpan or use appropriate tools to place it into a labeled waste container.[3] Avoid generating dust.

    • If the spill is a solution, absorb it with an inert material such as vermiculite, sand, or earth.

    • Place the absorbent material into a suitable container for chemical waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

2. Large Spills:

  • Evacuate: Immediately evacuate the area and alert your laboratory supervisor and institutional safety office.

  • Restrict Access: Prevent others from entering the spill area.

  • Professional Cleanup: A large spill may require a specialized cleanup team. Follow your institution's emergency procedures. For a large spill, a self-contained breathing apparatus may be necessary.[3]

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect human health and the environment. All chemical waste must be disposed of in accordance with local, state, and federal regulations.

1. Waste Segregation:

  • Solid Waste: Collect unused this compound, contaminated spill cleanup materials, and used weighing papers in a clearly labeled, sealed container for solid chemical waste.

  • Liquid Waste:

    • Non-Halogenated Solvents: Solutions of this compound in non-halogenated solvents (e.g., DMF) should be collected in a designated, labeled waste container for non-halogenated organic waste.

    • Halogenated Solvents: If halogenated solvents are used, the waste must be collected in a separate, labeled container for halogenated organic waste.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the chemical name and approximate concentrations.

3. Disposal Procedure:

  • Store waste containers in a designated satellite accumulation area.

  • Ensure waste containers are kept closed except when adding waste.

  • Arrange for the pickup and disposal of chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed disposal company.[7]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Receiving and Storage B Don Appropriate PPE A->B Before Handling C Work in Fume Hood B->C D Weighing C->D E Dissolving D->E F Use in Synthesis E->F H Waste Segregation F->H Post-Experiment G Spill Management G->H If Spill Occurs I Label and Store Waste H->I J Arrange for Disposal I->J

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.